3-(Nitromethyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(nitromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBQHEINHFBKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724885 | |
| Record name | 3-(Nitromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-08-0 | |
| Record name | 3-(Nitromethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Nitromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Nitromethyl)oxetane for Scientific Professionals
Abstract
The oxetane ring, a strained four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal and materials chemistry.[1][2] Its unique physicochemical properties—acting as a polar, metabolically stable, and compact isostere for gem-dimethyl or carbonyl groups—have driven significant interest in its application.[1] This guide provides a comprehensive technical overview of 3-(nitromethyl)oxetane, a key building block that combines the advantageous structural features of the oxetane ring with the versatile reactivity of a primary nitroalkane. We will delve into its core chemical properties, structure, a validated synthesis protocol, reactivity profile, and critical safety considerations to support its application in drug discovery and advanced materials research.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₄H₇NO₃, is a unique molecule where the strained, polar oxetane ring is appended with an electron-withdrawing nitromethyl group. This combination dictates its physical and chemical behavior.
Structural Analysis
The core of the molecule is the oxetane ring, a four-membered heterocycle characterized by significant ring strain (approximately 106 kJ/mol), which is less than that of an epoxide but substantially more than a tetrahydrofuran (THF) ring.[3] This inherent strain influences its reactivity, particularly its susceptibility to ring-opening under certain conditions. X-ray crystallographic studies on the closely related precursor, 3-(nitromethylene)oxetane, reveal that the oxetane ring is puckered, with endocyclic bond angles deviating significantly from the ideal tetrahedral angle of 109.5°.[4] For instance, the C-C-C angle within the ring is considerably compressed to around 88°, while the C-O-C angle is approximately 91°.[4] This puckered conformation is a strategy to relieve some of the torsional strain from eclipsing interactions.[1]
The nitromethyl substituent at the 3-position is a powerful electron-withdrawing group, which influences the electron density of the adjacent oxetane ring and imparts unique reactivity to the methylene protons of the CH₂NO₂ group.
Caption: 2D Structure of this compound.
Physicochemical Data
The integration of a polar oxetane ring and a nitro group results in a molecule with distinct properties suitable for various chemical transformations and applications. Key quantitative data are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | PubChem |
| Molecular Weight | 117.10 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1313739-08-0 | PubChem |
| Exact Mass | 117.042593085 Da | PubChem |
| XLogP3-AA (Lipophilicity) | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves a two-step sequence starting from commercially available oxetan-3-one. The causality behind this choice is the well-established reactivity of ketones and the specific chemistry of nitroalkanes.
Overall Synthetic Scheme:
-
Henry (Nitroaldol) Condensation: Reaction of oxetan-3-one with nitromethane to form the nitroalkene intermediate, 3-(nitromethylene)oxetane. This reaction is driven by the acidity of the α-protons of nitromethane and the electrophilicity of the ketone.
-
Chemoselective Reduction: Reduction of the carbon-carbon double bond of the nitroalkene intermediate without affecting the nitro group or inducing the opening of the oxetane ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Protocol Objective: To synthesize, purify, and validate the structure of this compound.
Materials:
-
Oxetan-3-one
-
Nitromethane (CH₃NO₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous methanol (MeOH) and dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Part A: Synthesis of 3-(Nitromethylene)oxetane (Intermediate) This procedure is adapted from the established condensation reaction.
-
To a stirred solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of a suitable base (e.g., ethylenediammonium diacetate).
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the mixture and remove excess nitromethane under reduced pressure.
-
The crude residue, 3-(nitromethylene)oxetane, can be purified by crystallization or column chromatography. It is a white solid with a melting point of approximately 52 °C.[4]
Part B: Selective Reduction to this compound This step is critical. A mild reducing agent is chosen to selectively reduce the C=C bond while preserving the nitro group and the strained oxetane ring. The Luche reduction conditions (NaBH₄/CeCl₃) are well-suited for this type of 1,4-reduction of an α,β-unsaturated nitro compound.
-
Suspend anhydrous CeCl₃ (1.1 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Argon) and stir vigorously for 1 hour at room temperature to form a fine slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Add a solution of 3-(nitromethylene)oxetane (1.0 eq) in MeOH to the slurry.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.
-
Extract the aqueous phase with dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Part C: Purification and Validation
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Validation: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |
| ¹H NMR | |||
| -CH ₂-NO₂ | ~ 4.5 - 4.7 | Doublet | Correlates to C3 of oxetane |
| -O-CH ₂- (ring) | ~ 4.6 - 4.9 | Multiplet | Correlates to C3 of oxetane |
| -CH - (ring) | ~ 3.3 - 3.6 | Multiplet | Correlates to CH₂NO₂ and O-CH₂ |
| ¹³C NMR | |||
| -C H₂-NO₂ | ~ 75 - 80 | ||
| -O-C H₂- (ring) | ~ 70 - 75 | ||
| -C H- (ring) | ~ 30 - 35 |
Note: Predicted shifts are based on standard functional group values and data from similar substituted oxetanes.[5]
Chemical Reactivity and Stability
The reactivity of this compound is governed by three main features: the stability of the oxetane ring, the reactivity of the nitro group, and the acidity of the α-protons.
Caption: Key reactivity and stability profile.
Oxetane Ring Stability
The oxetane ring is significantly more stable than an epoxide but can be opened under specific conditions.
-
Acidic Conditions: The ring is susceptible to opening in the presence of strong Brønsted or Lewis acids.[3][6] The reaction proceeds via protonation of the ring oxygen, which activates the ring for nucleophilic attack, typically yielding 1,3-difunctionalized products. However, 3,3-disubstituted oxetanes show remarkable stability, even at pH 1.[7]
-
Basic Conditions: The oxetane ring is generally very stable under basic conditions, a key advantage over epoxides.[2][7] Ring-opening is typically very slow.[2][7]
-
Reductive/Oxidative Conditions: The ring is stable to many common reagents. It withstands catalytic hydrogenation (e.g., H₂/Pd), which is often used to reduce other functional groups.[2][8] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may cause ring cleavage, but often require elevated temperatures.[7]
Nitro Group Reactivity
The primary nitro group offers a gateway to extensive functionalization:
-
Reduction: The nitro group can be readily reduced to a primary amine (-(aminomethyl)oxetane) using various methods, such as catalytic hydrogenation over Raney Nickel or platinum, or chemical reduction with agents like zinc or iron in acidic media. This creates a valuable building block for introducing the oxetane-methylamine motif.
-
Nef Reaction: The primary nitro group can be converted into a carbonyl group (aldehyde) under specific oxidative conditions (the Nef reaction), yielding 3-formyloxetane.
-
Denitration: Reductive or radical-based denitration can replace the nitro group with a hydrogen, yielding 3-methyloxetane.
α-Proton Acidity
The protons on the carbon adjacent to the nitro group (-CH ₂-NO₂) are acidic (pKa ≈ 10 in DMSO for nitromethane) and can be removed by a suitable base to form a nitronate anion. This nucleophilic species can then participate in a variety of C-C bond-forming reactions, such as Michael additions, aldol reactions, and alkylations, allowing for further elaboration of the side chain.
Applications in Research and Development
The dual functionality of this compound makes it a strategic building block for both pharmaceutical and materials science.
-
Medicinal Chemistry: As a bioisostere, the oxetane ring can improve key drug properties like aqueous solubility and metabolic stability while reducing lipophilicity compared to a gem-dimethyl group.[1] The nitromethyl handle can be converted into an amine, which is a common pharmacophore, or used to construct more complex side chains. This allows for the rapid generation of diverse compound libraries built around a stable, polar core.
-
Energetic Materials: The precursor, 3-(nitromethylene)oxetane, is recognized as a promising building block for energetic polymers and binders due to the presence of the explosophoric nitro group and the oxetane's role as a binder backbone.[4][9] While this compound itself is saturated, its derivatives, formed through reactions at the nitro group, are of significant interest in this field.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount. A comprehensive risk assessment must be performed before use.
-
General Hazards: While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. The precursor, 3-(nitromethylene)oxetane, is noted for being an energetic compound. The presence of the nitro group suggests potential for thermal instability and toxicity. Nitromethane itself is flammable, toxic, and can be explosive under certain conditions.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing/reducing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its structure marries the beneficial physicochemical properties of the strained oxetane ring with the rich synthetic potential of a primary nitroalkane. By understanding its synthesis, reactivity, and stability profile as outlined in this guide, researchers in drug development and materials science can confidently and safely leverage this molecule to accelerate their discovery programs.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57371206, this compound. PubChem.
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2781-2790. [Link]
- Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
- Royal Society of Chemistry (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Dong, V. M. Group (2010). Oxetane Presentation. University of California, Irvine. [Link]
- Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Nitromethane.
- Klapötke, T. M. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
- Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Pericàs, M. A., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Penchev, A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]
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- Oreate AI (2025). Nitromethane: A Review of Chemical Properties and Applications. Oreate AI Blog.
- Ramirez, A., et al. (2020).
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Synthesis and Application of 3-(Nitromethylene)oxetane: A Key Intermediate from Oxetan-3-one for Drug Discovery
Executive Summary: The oxetane ring is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation can lead to significant enhancements in a drug candidate's profile.[1][2] Oxetan-3-one has emerged as a versatile and accessible starting material for the synthesis of a wide array of functionalized oxetane building blocks.[4][5]
This technical guide provides an in-depth examination of the synthesis of 3-(nitromethylene)oxetane, a pivotal intermediate derived from oxetan-3-one. The core transformation is a robust, one-pot sequence initiated by a base-catalyzed Henry (nitroaldol) reaction with nitromethane, followed by a controlled dehydration step.[6][7][8] The resulting product, 3-(nitromethylene)oxetane, is a potent Michael acceptor, opening a gateway to a diverse library of 3,3-disubstituted oxetane scaffolds through conjugate addition reactions.[1][6] This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses the extensive synthetic utility of this key intermediate for researchers, scientists, and professionals in drug development.
Part 1: The Core Synthesis - From Oxetan-3-one to 3-(Nitromethylene)oxetane
Reaction Principle: A Tandem Henry Reaction and Dehydration
The synthesis of 3-(nitromethylene)oxetane from oxetan-3-one is a classic example of a tandem reaction sequence that leverages fundamental principles of organic chemistry. The process begins with the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, first described by Louis Henry in 1895.[9] In this specific application, the nucleophilic nitronate anion, generated from nitromethane, attacks the electrophilic carbonyl carbon of oxetan-3-one. This is immediately followed by an in-situ dehydration of the resulting β-nitro alcohol intermediate to yield the target α,β-unsaturated nitroalkene. This one-pot approach is efficient and avoids the isolation of the potentially unstable alcohol intermediate.
Mechanism Deep Dive
The overall transformation can be dissected into two primary mechanistic steps:
-
Step A: Base-Catalyzed Henry Addition: A suitable base, typically a tertiary amine like triethylamine (NEt₃), abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2 in water) to form a resonance-stabilized nitronate anion. This potent carbon nucleophile then attacks the carbonyl carbon of oxetan-3-one, forming a tetrahedral β-nitro alkoxide intermediate. Subsequent protonation would yield the 3-(hydroxymethyl)-3-(nitromethyl)oxetane adduct.[9][10]
-
Step B: Mesylation and E2 Elimination (Dehydration): To facilitate dehydration, the reaction is performed at low temperatures (e.g., -78 °C) and an acylating reagent, most commonly methanesulfonyl chloride (MsCl), is introduced.[7][11] The β-nitro alcohol intermediate reacts with MsCl to form a mesylate, converting the hydroxyl group into an excellent leaving group (-OMs). The presence of excess base then facilitates an anti-periplanar E2 elimination, removing the mesylate and a proton from the nitromethyl group to form the thermodynamically stable conjugated double bond of 3-(nitromethylene)oxetane.[11]
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A Technical Guide to 3-(Nitromethyl)oxetane: A Versatile Building Block in Modern Chemistry
Introduction
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of novel structural motifs is paramount to accessing new chemical space and optimizing molecular properties. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable scaffold. Its inherent ring strain and polarity make it a compelling bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] The introduction of an oxetane can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines.[3] This guide provides an in-depth technical overview of 3-(Nitromethyl)oxetane, a key derivative that serves as a gateway to a diverse array of functionalized oxetane systems for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound is a foundational building block whose properties are crucial for its application in further synthetic transformations. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 1313739-08-0 | |
| Molecular Formula | C₄H₇NO₃ | |
| Molecular Weight | 117.10 g/mol | |
| IUPAC Name | This compound | |
| Computed XLogP3 | -0.1 |
Synthesis and Reactivity
The synthesis of this compound is intrinsically linked to its precursor, 3-(nitromethylene)oxetane. The general synthetic strategy involves a two-step process: a Henry (nitroaldol) reaction followed by a reduction.
Synthesis Pathway
Caption: Synthetic route to this compound.
Part 1: Synthesis of 3-(Nitromethylene)oxetane
The initial step is the condensation of oxetan-3-one with nitromethane, a classic Henry reaction.[4][5] This base-catalyzed reaction forms a β-nitro alcohol, 3-(nitromethyl)oxetan-3-ol. Subsequent dehydration of this intermediate yields the α,β-unsaturated nitro compound, 3-(nitromethylene)oxetane.[6]
Experimental Protocol: Henry Reaction and Dehydration
-
To a solution of oxetan-3-one (1.0 eq) in nitromethane, add a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the intermediate 3-(nitromethyl)oxetan-3-ol can be isolated or directly dehydrated.
-
For dehydration, the reaction mixture is often treated with a dehydrating agent (e.g., mesyl chloride followed by a base, or acidic conditions) to afford 3-(nitromethylene)oxetane.[3]
Part 2: Reduction to this compound
The crucial step to obtain the target compound is the reduction of the nitroalkene double bond of 3-(nitromethylene)oxetane. This is typically achieved through conjugate reduction.
Experimental Protocol: Conjugate Reduction
-
Dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The exocyclic double bond is selectively reduced without affecting the nitro group or the oxetane ring under these conditions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel.
Reactivity Profile
This compound's reactivity is dominated by its two key functional groups: the nitroalkane and the oxetane ring.
-
Nitro Group: The nitro group can be further reduced to an amine, providing a route to 3-(aminomethyl)oxetanes, which are valuable building blocks in medicinal chemistry. The alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in various C-C bond-forming reactions.
-
Oxetane Ring: The oxetane ring is generally more stable than an epoxide but can undergo ring-opening reactions under strongly acidic conditions or with potent nucleophiles.[7] However, 3,3-disubstituted oxetanes exhibit enhanced stability, making them robust scaffolds in drug design.[1][2]
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a precursor to 3,3-disubstituted oxetanes. Its precursor, 3-(nitromethylene)oxetane, is an excellent Michael acceptor, readily reacting with a variety of nucleophiles to introduce diverse substituents at the 3-position of the oxetane ring.[8]
Caption: Michael addition to 3-(nitromethylene)oxetane.
This reactivity allows for the synthesis of a library of compounds with tailored physicochemical properties. The resulting 3-substituted-3-(nitromethyl)oxetanes can then be further elaborated, for instance, by reducing the nitro group to an amine, to generate novel amino-oxetane derivatives for screening in drug discovery programs.[7] The oxetane moiety in these structures often imparts improved metabolic stability and solubility compared to analogous structures containing gem-dimethyl or carbonyl groups.[1][3]
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, its structure can be confirmed by standard spectroscopic techniques. Based on the analysis of its derivatives, the following characteristic signals are expected:
-
¹H NMR: The spectrum would show characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm, and the methylene protons adjacent to the nitro group.
-
¹³C NMR: The carbon signals for the oxetane ring would appear in the shielded region of the spectrum, while the carbon bearing the nitro group would be deshielded.
-
IR Spectroscopy: The spectrum would exhibit strong characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and the C-O-C stretching of the oxetane ring.
For derivatives of 3-(nitromethylene)oxetane, detailed NMR and crystallographic data are available, confirming the structure of the oxetane core and its substituents.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling Nitro Compounds: Nitroalkanes can be energetic and should be handled with care. Avoid exposure to heat, shock, or friction.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
It is highly recommended to consult the Safety Data Sheet (SDS) for oxetan-3-one and nitromethane before commencing any synthetic work.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis from readily available starting materials and its potential for conversion into a wide range of 3,3-disubstituted oxetanes make it an attractive tool for researchers aiming to modulate the properties of bioactive molecules. The strategic use of the oxetane scaffold continues to grow, and a thorough understanding of the synthesis and reactivity of key intermediates like this compound is essential for the continued development of novel therapeutics and functional materials.
References
- Wuts, P. G. M., & Greene, T. W. (2016). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Stepan, A. F., et al. (2012). The pursuit of oxetanes in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
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- Wikipedia. (2023). Henry reaction.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. (2009). Georg Thieme Verlag.
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Spectroscopic Characterization of 3-(Nitromethyl)oxetane: A Predictive Technical Guide
Foreword for the Researcher
In the landscape of modern drug discovery and materials science, the oxetane motif has emerged as a compelling structural unit, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. Within this class of compounds, 3-(nitromethyl)oxetane presents as a versatile synthetic intermediate. However, a comprehensive, publicly available repository of its experimental spectroscopic data is notably absent from the peer-reviewed literature. This guide, therefore, endeavors to bridge this gap by providing a robust, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Our predictive approach is grounded in the fundamental principles of spectroscopic interpretation and draws upon published data for structurally analogous compounds. While the data presented herein is theoretical, it is intended to serve as a valuable reference for researchers, aiding in the identification and characterization of this important building block.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related structures and established chemical shift principles.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the protons of the oxetane ring and the nitromethyl group. The symmetry of the molecule will influence the appearance of these signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-1' | ~ 4.6 - 4.8 | Doublet of doublets | J ≈ 6-8 Hz |
| H-2, H-2' | ~ 4.4 - 4.6 | Doublet of doublets | J ≈ 6-8 Hz |
| H-3 | ~ 3.0 - 3.3 | Multiplet | |
| H-4, H-4' | ~ 4.5 - 4.7 | Doublet | J ≈ 6-8 Hz |
Causality of Predicted Shifts: The protons on the oxetane ring (H-1, H-1', H-2, H-2') are predicted to appear in the downfield region (~4.4-4.8 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons of the nitromethyl group (H-4, H-4') are also expected to be downfield due to the electron-withdrawing nature of the nitro group. The methine proton (H-3) will likely appear as a multiplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 70 - 75 |
| C-2 | ~ 70 - 75 |
| C-3 | ~ 35 - 40 |
| C-4 | ~ 75 - 80 |
Causality of Predicted Shifts: The carbons of the oxetane ring attached to the oxygen (C-1 and C-2) are expected to have the largest chemical shifts due to the electronegativity of the oxygen atom. The carbon of the nitromethyl group (C-4) will also be significantly deshielded. The methine carbon (C-3) is predicted to have the lowest chemical shift.
Experimental Protocol for NMR Data Acquisition
A standard approach to acquiring NMR data for a novel compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Caption: A generalized workflow for NMR data acquisition and processing.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the oxetane ring and the nitro group.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | ~ 2850 - 3000 | Medium to Strong |
| NO₂ (asymmetric stretch) | ~ 1540 - 1560 | Strong |
| NO₂ (symmetric stretch) | ~ 1370 - 1390 | Strong |
| C-O-C (ether stretch) | ~ 980 - 1050 | Strong |
Causality of Predicted Absorptions: The strong absorptions for the nitro group (NO₂) are highly characteristic and are expected to be prominent features of the spectrum. The C-O-C stretching vibration of the strained oxetane ring is also a key diagnostic peak. The C-H stretching vibrations are typical for saturated hydrocarbons. This prediction is supported by data from a related compound, methyl [3-(nitromethyl)oxetan-3-yl]-D-valinate, which shows a strong absorption at 1555 cm⁻¹ for the nitro group.[1]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a liquid sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Caption: A simplified workflow for acquiring an IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Molecular Ion and Fragmentation Pattern
The nominal molecular weight of this compound (C₄H₇NO₃) is 117.10 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 117.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 117 | [M]⁺ (Molecular Ion) |
| 71 | [M - NO₂]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ |
Causality of Predicted Fragmentation: The most likely initial fragmentation would be the loss of the nitro group (NO₂), which has a mass of 46, resulting in a fragment at m/z 71. Further fragmentation of the oxetane ring could lead to the formation of smaller ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: A general workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. While awaiting the publication of definitive experimental spectra, this document serves as a foundational resource for scientists working with this versatile compound. The provided protocols for data acquisition offer a standardized framework for the experimental characterization of this and other novel chemical entities.
References
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- de la Fuente, M. C., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 3-(Nitromethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, when compared to more conventional functionalities like gem-dimethyl or carbonyl groups.[1] The unique bond angles and electronic distribution within the strained oxetane ring impart distinct conformational preferences, offering a sophisticated tool for scaffold design and lead optimization.[1] 3-(Nitromethyl)oxetane, a derivative of this important class of heterocycles, presents a compelling subject for detailed structural analysis due to the energetic and polar nature of the nitromethyl substituent.
This guide provides a comprehensive analysis of the crystal structure and bond angles of this compound. As of the latest searches of the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for this specific compound has not been publicly deposited.[2] Consequently, this document will provide a detailed examination of the crystallographic data of the closely related precursor, 3-(nitromethylene)oxetane, to infer the structural characteristics of this compound. Furthermore, a rigorous, field-proven experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction is presented, offering a complete roadmap for its empirical validation.
Section 1: Structural Analysis through a Close Chemical Analog
In the absence of direct crystallographic data for this compound, a robust understanding of its molecular geometry can be derived from the experimentally determined structure of its immediate synthetic precursor, 3-(nitromethylene)oxetane.[3] The latter has been subjected to detailed X-ray diffraction studies, providing a high-fidelity template for the oxetane core in a similar electronic environment.
Crystallographic Data of 3-(Nitromethylene)oxetane
3-(Nitromethylene)oxetane crystallizes in the monoclinic space group C2/c. The defining feature of the oxetane ring is its significant deviation from the ideal tetrahedral angles of sp³-hybridized carbon atoms, a direct consequence of substantial ring strain. This strain is a key contributor to the unique chemical reactivity and conformational properties of oxetanes.
The experimentally determined bond angles within the oxetane moiety of 3-(nitromethylene)oxetane are presented in the table below.
| Parameter | Atoms Involved | Value (°) |
| Bond Angle | C1–O1–C2 | 91.13(9) |
| O1–C1–C3 | 90.16(9) | |
| O1–C2–C3 | 90.37(9) | |
| C1–C3–C2 | 88.32(9) | |
| Bond Length | C1-O1 | 1.460(2) Å |
| C3-C1 | 1.503(2) Å | |
| Puckering Angle | 1.23° |
Table 1: Key crystallographic parameters of the oxetane ring in 3-(Nitromethylene)oxetane.
Inferred Structure of this compound
The transition from 3-(nitromethylene)oxetane to this compound involves the reduction of an exocyclic double bond to a single bond, changing the hybridization of the substituent-bearing carbon from sp² to sp³. This modification is anticipated to induce subtle but significant changes in the oxetane ring's geometry.
-
Ring Puckering: The nearly planar conformation of 3-(nitromethylene)oxetane (puckering angle of 1.23°) is influenced by the sp² hybridized C3 atom. In this compound, where C3 is sp³ hybridized, a more pronounced puckering of the oxetane ring is expected. This is a common feature in 3-substituted oxetanes and arises from increased eclipsing interactions between the substituents and the adjacent methylene groups.
-
Bond Angles: The internal bond angles of the oxetane ring in this compound are expected to remain significantly compressed relative to ideal tetrahedral geometry. However, the C1-C3-C2 angle may slightly increase from the 88.32(9)° observed in the methylene analog due to the change in hybridization and the steric demands of the nitromethyl group.
The following diagram represents the theoretical molecular structure of this compound, providing a visual reference for the subsequent discussion of its experimental determination.
Caption: Theoretical molecular structure of this compound.
Section 2: Experimental Determination of Crystal Structure
The definitive elucidation of the three-dimensional arrangement of atoms and the precise bond angles of this compound requires single-crystal X-ray diffraction. The following protocol outlines a self-validating system for achieving this, from synthesis to data refinement.
Synthesis and Crystallization
The synthesis of this compound can be achieved via the condensation of nitromethane with oxetan-3-one. The subsequent and most critical step is the growth of single crystals suitable for X-ray diffraction.
Protocol for Crystallization:
-
Material Purification: The synthesized this compound must be purified to the highest possible degree, typically by column chromatography, to remove any impurities that may inhibit crystallization.
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Common solvents for small organic molecules include hexane, ethyl acetate, dichloromethane, methanol, and acetone. The ideal solvent is one in which the compound is sparingly soluble.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
X-ray Diffraction Workflow
The following workflow outlines the process of determining the crystal structure from a suitable single crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Steps:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also involves corrections for experimental factors such as absorption.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and determine the precise atomic positions, bond lengths, and bond angles.
-
Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Section 3: Conclusion and Future Directions
While an experimentally determined crystal structure of this compound is not yet available in the public domain, a detailed analysis of its close analog, 3-(nitromethylene)oxetane, provides significant insight into its likely molecular geometry. The inherent ring strain of the oxetane core is expected to dominate the structure, leading to compressed internal bond angles. The key structural difference will likely be a more pronounced puckering of the ring due to the sp³ hybridization of the substituted carbon.
The experimental protocol detailed in this guide provides a clear and robust pathway for the definitive structural elucidation of this compound. The resulting crystallographic data would be of significant value to medicinal chemists and materials scientists, providing a deeper understanding of the subtle yet impactful structural consequences of incorporating this unique moiety into larger molecules.
References
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- Widmann, T. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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- Widmann, T., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- PubChemLite. 3-(nitromethylene)oxetane (C4H5NO3). [Link]
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- Cambridge Crystallographic Data Centre (CCDC).
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The Versatile Reactivity of the Nitromethyl Group in 3-(Nitromethyl)oxetane: A Synthetic Chemist's Guide
An In-depth Technical Guide
Abstract
The 3-(nitromethyl)oxetane scaffold represents a convergence of two powerful chemical motifs: the strained, polar oxetane ring and the synthetically versatile nitro group. The oxetane moiety has gained immense traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] The nitromethyl group, a classic functional handle, provides a gateway to a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity inherent to the nitromethyl group when attached to the C3 position of an oxetane ring. We will dissect key transformations, including reductions to primary amines, Nef reactions to aldehydes, and various carbon-carbon bond-forming strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Introduction: The Strategic Value of this compound
The incorporation of small, sp³-rich, polar motifs is a cornerstone of modern drug design. The oxetane ring, a four-membered cyclic ether, fits this description perfectly. Its inherent ring strain (~25.5 kcal/mol) and the Lewis basicity of its oxygen atom make it a potent hydrogen bond acceptor, often more so than less strained ethers or even some carbonyl groups.[4] This polarity can enhance aqueous solubility, a critical parameter for drug candidates.[5] Furthermore, its compact, three-dimensional structure can improve binding selectivity and provides a novel intellectual property landscape.[2][6]
When this privileged heterocycle is functionalized with a nitromethyl group at the 3-position, it becomes a uniquely powerful building block. The nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to amines, carbonyls, and as a potent electron-withdrawing group that activates adjacent protons for C-C bond formation. The stability of the oxetane ring is generally robust, though it is sensitive to strongly acidic or certain reductive conditions which can cause ring-opening.[7][8] This guide will elucidate the primary reaction pathways available for the nitromethyl group, providing the causal logic behind procedural choices and detailed protocols for practical application.
Synthesis of the Core Scaffold
The most common entry point to this compound derivatives is via the functionalization of commercially available oxetan-3-one. The classical Henry (nitroaldol) reaction is a direct and efficient method.
The Henry Reaction: A Gateway to β-Nitro Alcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[9][10] In this context, nitromethane serves as the nucleophile after deprotonation, attacking the electrophilic carbonyl of oxetan-3-one.
Mechanism Insight: The reaction is initiated by a base (e.g., an amine or hydroxide) abstracting the acidic α-proton from nitromethane (pKa ≈ 10.2 in water) to form a resonance-stabilized nitronate anion.[11] This nucleophilic anion then adds to the carbonyl carbon of oxetan-3-one. A subsequent workup protonates the resulting alkoxide to yield the β-nitro alcohol, 3-hydroxy-3-(nitromethyl)oxetane. All steps of the Henry reaction are reversible.[9]
-
To a stirred solution of oxetan-3-one (1.0 eq) in nitromethane (5.0 eq) at 0 °C, add triethylamine (0.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of oxetan-3-one.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess nitromethane and triethylamine.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-hydroxy-3-(nitromethyl)oxetane as the final product.
This intermediate can be used directly or dehydrated under appropriate conditions to form 3-(nitromethylene)oxetane, an excellent Michael acceptor used in the synthesis of energetic materials and other 3,3-disubstituted oxetanes.[12][13]
Key Transformations of the Nitromethyl Group
The true synthetic power of this compound lies in the multifaceted reactivity of the nitro group. The following sections detail the most critical and widely applied transformations.
Reduction to 3-(Aminomethyl)oxetane: Accessing a Privileged Amine
The conversion of a nitro group to a primary amine is arguably its most valuable transformation in medicinal chemistry. The resulting 3-(aminomethyl)oxetane is a highly sought-after building block, as the oxetane ring can favorably modulate the pKa of the adjacent amine, influencing its binding and pharmacokinetic properties.[5][6]
This is often the method of choice due to its clean reaction profile and high yields.[14]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and common choice for both aliphatic and aromatic nitro reductions.[14] Raney Nickel is an alternative, particularly useful if the substrate contains sensitive functionalities like aryl halides, where Pd/C might cause unwanted dehalogenation.[14]
-
Solvent: Protic solvents like methanol or ethanol are typically used as they readily dissolve the substrate and facilitate the reaction on the catalyst surface.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reductant. Transfer hydrogenation using sources like ammonium formate can also be employed for setups not equipped for high-pressure reactions.
-
In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi (4-5 bar).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetane, which can be purified further if necessary.
While catalytic hydrogenation is common, classical chemical reduction methods are also effective.
-
Iron in Acidic Media (Fe/HCl): This method is robust, inexpensive, and preferred in industrial settings. The reaction generates FeCl₂ which hydrolyzes to release HCl, meaning only a catalytic amount of acid is needed to initiate the process.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent effective for aliphatic nitro compounds.[14] However, its high reactivity requires careful handling and anhydrous conditions, and it may be incompatible with other functional groups. Over-reduction or ring-opening of the oxetane could be a concern, necessitating careful temperature control.[7]
The Nef Reaction: Conversion to Oxetane-3-carbaldehyde
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its nitronate salt.[15][16] This reaction is a powerful tool for converting this compound into oxetane-3-carbaldehyde, another versatile synthetic intermediate.[17][18][19]
Mechanism Insight: The process is a two-stage affair. First, the nitroalkane is treated with a base (e.g., NaOH, NaOMe) to quantitatively form the sodium nitronate salt. This pre-formed salt is then added slowly to a cold, strong mineral acid like sulfuric acid. Protonation on oxygen forms a nitronic acid, which is further protonated and then attacked by water. A series of steps involving elimination and rearrangement ultimately releases nitrous oxide (N₂O) and the desired carbonyl compound.[15][20] Performing the reaction in this sequence (salt formation then acidification) is critical to prevent side reactions that can occur if the nitroalkane is mixed directly with acid.[16][21]
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add a solution of sodium methoxide (1.05 eq) in methanol dropwise to form the sodium nitronate salt. Stir for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of 4 M sulfuric acid, cooled to -5 °C.
-
Add the cold nitronate salt solution dropwise to the vigorously stirred sulfuric acid solution, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude oxetane-3-carbaldehyde. Purification is typically achieved by distillation or column chromatography.
Carbon-Carbon Bond Formation
The acidity of the α-proton on the nitromethyl group (pKa ≈ 17 in DMSO) allows for its use as a carbon nucleophile in various C-C bond-forming reactions.[9]
-
Henry Reaction: The nitronate of this compound can itself be used as a nucleophile to attack other aldehydes or ketones, extending the carbon chain. This is a powerful method for creating complex β-nitro alcohols.
-
Michael Addition: As a soft nucleophile, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, esters, or nitriles, forming γ-nitro carbonyl compounds. These products are valuable precursors to 1,4-dicarbonyl compounds after a subsequent Nef reaction.[20]
Cycloaddition Reactions
While not a direct reaction of the nitromethyl group, it can be readily converted into a precursor for [3+2] cycloadditions. Dehydration of the primary nitroalkane (often via its nitronate) can generate a nitrile oxide in situ. This highly reactive 1,3-dipole can then undergo cycloaddition with alkenes or alkynes to furnish isoxazolines and isoxazoles, respectively, which are important heterocyclic motifs in drug discovery.[22][23]
Summary of Key Reactions
| Reaction Type | Reagents & Conditions | Product | Synthetic Value |
| Reduction | H₂, Pd/C, MeOH, 50 psi | 3-(Aminomethyl)oxetane | Access to a key amine building block for medicinal chemistry.[5] |
| Nef Reaction | 1. NaOMe, MeOH; 2. H₂SO₄, <0 °C | Oxetane-3-carbaldehyde | Conversion to a versatile aldehyde for further functionalization.[17] |
| Henry Reaction | Base (e.g., Et₃N), Aldehyde/Ketone | β-Nitro alcohol | Carbon chain elongation and introduction of new stereocenters.[9] |
| [3+2] Cycloaddition | Dehydrating agent (e.g., POCl₃), Dipolarophile | Isoxazoline/Isoxazole | Construction of five-membered heterocyclic rings.[23] |
Conclusion
This compound is a building block of significant strategic importance. The oxetane ring provides desirable physicochemical properties for drug discovery, while the nitromethyl group offers unparalleled synthetic flexibility. Through well-established reactions such as catalytic hydrogenation, the Nef reaction, and various carbon-carbon bond-forming strategies, chemists can access a rich diversity of functionalized oxetane derivatives. Understanding the causality behind experimental choices—from catalyst selection in reductions to the strict procedural order in the Nef reaction—is paramount to successfully harnessing the full potential of this versatile scaffold. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this valuable motif into their research and development programs.
References
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An In-Depth Technical Guide to the Michael Acceptor Properties of 3-(Nitromethylene)oxetane
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-(nitromethylene)oxetane, with a particular focus on its properties as a Michael acceptor. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique chemical characteristics of this versatile building block. The guide delves into the underlying principles of its reactivity, provides detailed experimental protocols, and explores its potential in covalent inhibitor design and the synthesis of novel chemical entities.
Introduction: The Emergence of 3-(Nitromethylene)oxetane
The oxetane motif has garnered significant interest in medicinal chemistry and materials science due to its unique conformational constraints and its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] Among the various functionalized oxetanes, 3-(nitromethylene)oxetane stands out as a highly versatile and reactive building block.[2] First prepared in 2008 by Wuitschik through the condensation of nitromethane and oxetan-3-one, this compound has proven to be an exceptional Michael acceptor, readily reacting with a diverse range of nucleophiles.[2]
The potent electron-withdrawing nature of the nitro group renders the exocyclic double bond of 3-(nitromethylene)oxetane highly electrophilic, making it susceptible to conjugate addition by a variety of soft nucleophiles. This reactivity has been exploited in the synthesis of 3,3-disubstituted oxetanes, peptidomimetics, and energetic materials.[2][3] This guide will provide an in-depth exploration of the Michael acceptor properties of 3-(nitromethylene)oxetane, offering both theoretical insights and practical guidance for its application in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-(nitromethylene)oxetane is essential for its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 922500-95-6 | [4] |
| Molecular Formula | C₄H₅NO₃ | [4] |
| Molecular Weight | 115.08 g/mol | [4] |
| Appearance | Colorless to off-white solid | |
| Melting Point | 41-43 °C | |
| Density | 1.550 g/cm³ (at room temperature) |
Synthesis of 3-(Nitromethylene)oxetane
The synthesis of 3-(nitromethylene)oxetane is typically achieved through a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane, followed by dehydration.
Conceptual Workflow for Synthesis
Caption: Synthetic route to 3-(nitromethylene)oxetane.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials:
-
Oxetan-3-one
-
Nitromethane
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent) at room temperature, add a catalytic amount of triethylamine (e.g., 6 drops).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Dilute the mixture with dichloromethane and cool to -78 °C.
-
Add triethylamine (4.4 eq) followed by the dropwise addition of methanesulfonyl chloride (3.0 eq).
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(nitromethylene)oxetane as a colorless to off-white solid.
Michael Acceptor Reactivity
The core of 3-(nitromethylene)oxetane's utility lies in its exceptional reactivity as a Michael acceptor. The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.
General Reaction Scheme
Caption: General mechanism of Michael addition.
Reactivity with Various Nucleophiles
3-(Nitromethylene)oxetane has been shown to react with a diverse range of nucleophiles, including:
-
Nitrogen Nucleophiles: Amines, anilines, and heterocycles such as tetrazoles readily undergo aza-Michael addition.[2][3] These reactions are often carried out at elevated temperatures (e.g., 65 °C) in solvents like acetonitrile, leading to quantitative conversion.[2]
-
Carbon Nucleophiles: Organocuprates and enolates can be employed to form new carbon-carbon bonds.[6]
-
Sulfur Nucleophiles: Thiols are excellent nucleophiles for this reaction, a property that is particularly relevant for its application as a covalent warhead targeting cysteine residues in proteins.
Thiol-Michael Addition: A Gateway to Covalent Modification
The reaction of 3-(nitromethylene)oxetane with thiols, such as the side chain of cysteine or N-acetylcysteine, is of significant interest in drug discovery for the development of targeted covalent inhibitors.
General Protocol for Thia-Michael Addition (Adapted from a similar procedure): [7]
Materials:
-
3-(Nitromethylene)oxetane
-
N-acetyl-L-cysteine
-
Ethanol or acetonitrile
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a suitable reaction vessel, dissolve 3-(nitromethylene)oxetane (1.0 eq) and N-acetyl-L-cysteine (1.0 eq) in ethanol or acetonitrile.
-
The reaction can be conducted at room temperature or heated to 50 °C with magnetic stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the product purified by an appropriate method such as column chromatography or recrystallization.
Kinetic Considerations:
Application as a Covalent Warhead in Drug Discovery
The ability of 3-(nitromethylene)oxetane to react with cysteine residues makes it an attractive "warhead" for the design of targeted covalent inhibitors. Covalent inhibitors can offer several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.
Targeting Cysteine Residues in Proteins
Cysteine is a relatively rare amino acid, and its thiol side chain is often found in the active sites of enzymes or in allosteric regulatory sites. The nucleophilicity of the cysteine thiol can be exploited by electrophilic warheads like 3-(nitromethylene)oxetane to form a stable covalent bond, leading to irreversible inhibition of the target protein.
Example Application: Targeting KEAP1
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 by electrophiles leads to the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes. While direct modification of Keap1 by 3-(nitromethylene)oxetane has not been reported, other nitroalkenes have been shown to be potent activators of the Nrf2 pathway through covalent modification of Keap1.[10] This suggests that 3-(nitromethylene)oxetane could be a valuable tool for probing this pathway and for the development of novel therapeutics targeting diseases associated with oxidative stress.
Workflow for Covalent Protein Modification and Analysis
Caption: Workflow for identifying protein targets.
Computational Insights into Reactivity
Computational chemistry provides a powerful tool for understanding the electronic properties and reactivity of Michael acceptors like 3-(nitromethylene)oxetane. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism and predict the activation energies for the addition of various nucleophiles.[10][11]
Studies on similar Michael acceptors have shown that the reaction with thiols proceeds through a stepwise mechanism involving the formation of a transient anionic intermediate.[12] The stability of this intermediate and the height of the activation barrier are influenced by the electronic nature of the Michael acceptor and the nucleophile. For 3-(nitromethylene)oxetane, the strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy of the double bond, thereby facilitating nucleophilic attack and leading to a high reaction rate.
Spectroscopic Characterization
The identity and purity of 3-(nitromethylene)oxetane and its derivatives can be confirmed using standard spectroscopic techniques.
| Technique | Key Features for 3-(nitromethylene)oxetane |
| ¹H NMR | Signals corresponding to the oxetane ring protons and the vinylic proton. The vinylic proton signal is typically a singlet in the downfield region. |
| ¹³C NMR | Resonances for the oxetane carbons, the vinylic carbons, and the carbon of the nitro group. The β-carbon of the double bond will be significantly deshielded. |
| IR Spectroscopy | Characteristic stretching frequencies for the C=C double bond, the C-O-C ether linkage of the oxetane ring, and the asymmetric and symmetric stretches of the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |
Note: Specific chemical shifts and coupling constants can be found in the supporting information of relevant publications.[13]
Safety, Handling, and Storage
3-(Nitromethylene)oxetane is an energetic compound and should be handled with appropriate caution in a laboratory setting.[14]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Take precautions against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage, it is recommended to store it in a freezer at -20°C under an inert atmosphere.[4][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and energetic materials.[17][18]
Conclusion
3-(Nitromethylene)oxetane is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its exceptional reactivity as a Michael acceptor, coupled with the unique properties of the oxetane ring, makes it an attractive scaffold for the development of novel molecules with diverse applications. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with a particular emphasis on its use as a covalent warhead for targeting cysteine residues in proteins. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
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- Wéber, E., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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Solubility and stability of 3-(Nitromethyl)oxetane in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-(Nitromethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule incorporating two key functional groups of significant interest in medicinal chemistry: a strained oxetane ring and a polar nitromethyl group. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The nitromethyl group, a potent electron-withdrawing moiety, introduces polarity and potential for specific interactions. Understanding the solubility and stability of this bifunctional molecule in common laboratory solvents is paramount for its successful application in drug discovery and development, from synthesis and purification to formulation and in vitro/in vivo testing.
Predicted Solubility Profile of this compound
The solubility of a molecule is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary determinants. This compound possesses both polar and non-polar characteristics. The oxetane ring's oxygen atom can act as a hydrogen bond acceptor, and the highly polar nitromethyl group further enhances this polarity.[4] Consequently, a nuanced solubility profile is anticipated.
Causality Behind Predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the oxetane oxygen and the nitro group, both capable of hydrogen bonding, suggests moderate solubility in these solvents. Oxetanes are known to be moderately soluble in water and alcohols.[4] While simple nitroalkanes have limited water solubility, the overall polarity of the target molecule is expected to favor dissolution.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is predicted in these solvents. The strong dipole-dipole interactions between the solvent and the polar nitromethyl and oxetane functionalities will drive the dissolution process. Simple nitroalkanes themselves are considered polar aprotic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Limited to moderate solubility is expected. While the carbon backbone of the molecule is non-polar, the dominant polar groups will likely limit miscibility with highly non-polar solvents like hexane.[4] Solvents with some polarity, like dichloromethane, may show better results.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the oxetane oxygen and nitro group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The highly polar nature of the molecule limits miscibility with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Intermediate polarity allows for effective solvation. |
Predicted Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is dictated by the reactivity of its two core functional groups. The oxetane ring is susceptible to ring-opening reactions due to inherent ring strain, particularly under acidic conditions.[6][7] The nitromethyl group is known for its thermal sensitivity and reactivity with strong bases.[8][9]
Stability in Acidic Conditions
The oxetane ring is prone to cleavage in the presence of acid.[6] The reaction is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack.[7] The stability in acidic media is highly dependent on the substitution pattern.[7][10] For a 3-substituted oxetane, nucleophilic attack can occur at either C2 or C4, leading to ring-opened products.
Proposed Degradation Pathway (Acid-Catalyzed Ring Opening):
-
Protonation of the oxetane oxygen.
-
Nucleophilic attack by the solvent (e.g., water, methanol) or the counter-ion of the acid at one of the ring carbons adjacent to the oxygen.
-
Ring-opening to form a diol or ether-alcohol derivative.
Stability in Basic Conditions
The oxetane ring itself is generally stable in the presence of bases.[6][11] However, primary nitroalkanes can be deprotonated by bases to form a resonance-stabilized nitronate anion.[12] While this is a reversible equilibrium, the resulting nitronate can be susceptible to other reactions or decomposition pathways, especially upon heating. Strong bases at elevated temperatures could also potentially promote decomposition.[9][13]
Proposed Degradation Pathway (Base-Mediated):
-
Deprotonation of the carbon alpha to the nitro group to form a nitronate salt.
-
While the oxetane ring is likely stable, the overall molecule's stability in strong base will depend on the reactivity of this nitronate intermediate.
Thermal Stability
Nitroalkanes are high-energy materials and can be thermally sensitive, posing a potential hazard upon heating.[8][14] Decomposition can be exothermic and may be accelerated by the presence of impurities, acids, or bases.[9][15] Caution should be exercised when heating solutions of this compound, and thermal analysis (e.g., DSC) is recommended before any large-scale operations involving heat.
Photostability
The potential for photolytic degradation should also be considered, as nitroaromatic compounds are known to be susceptible to photodecomposition. While aliphatic nitro compounds are generally more stable, empirical evaluation is necessary.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Strongly Acidic (e.g., 1M HCl) | Low | Ring-opened products (e.g., 1-chloro-3-(nitromethyl)propan-2-ol, 2-(nitromethyl)propane-1,3-diol). |
| Weakly Acidic (e.g., pH 4-6) | Moderate to High | Degradation is less likely but should be monitored over time. |
| Neutral (pH ~7) | High | Expected to be stable for extended periods. |
| Basic (e.g., 1M NaOH) | Moderate | Formation of nitronate salt; potential for slow decomposition. |
| Elevated Temperature (>80°C) | Low to Moderate | Potential for exothermic decomposition. |
| Oxidative (e.g., H₂O₂) | Moderate | The molecule lacks readily oxidizable groups, but stability should be confirmed. |
| Photolytic (UV/Vis Light) | Unknown | Requires experimental evaluation. |
Experimental Protocols for Empirical Determination
The following protocols provide a framework for systematically evaluating the solubility and stability of this compound.
Protocol 1: Qualitative and Quantitative Solubility Assessment
This protocol determines the approximate solubility and provides a quantitative value in selected solvents.
Methodology:
-
Qualitative Assessment:
-
To a series of labeled glass vials, add ~1-2 mg of this compound.
-
Add 0.1 mL of the test solvent (e.g., water, methanol, acetonitrile, DCM, hexane) to each vial.
-
Vortex each vial vigorously for 60 seconds.[16]
-
Visually inspect for complete dissolution. If dissolved, the compound is soluble at >10-20 mg/mL. If not, proceed to the next step. .
-
-
Semi-Quantitative Assessment:
-
To the vials with undissolved solid, add an additional 0.9 mL of the respective solvent (for a total volume of 1.0 mL).
-
Vortex for another 60 seconds and sonicate for 5 minutes if necessary.
-
Visually inspect. If dissolved, the solubility is in the range of 1-2 mg/mL. If not, it is considered poorly soluble (<1 mg/mL).[17]
-
-
Quantitative Assessment (via HPLC or NMR):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the slurry to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).
-
Quantify the concentration of the diluted sample using a pre-validated HPLC or qNMR method against a standard curve of known concentrations.
-
Protocol 2: Stability Assessment via Stability-Indicating HPLC Method
This protocol establishes a baseline for the molecule's stability under forced degradation conditions, which is essential for predicting its shelf-life and identifying potential liabilities.[18][19]
Step 1: HPLC Method Development
-
Objective: Develop a reverse-phase HPLC (RP-HPLC) method that can separate the parent this compound from any potential degradation products and impurities.[20]
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and assess peak purity.
-
-
Optimization: Adjust gradient, mobile phase pH, and column chemistry as needed to achieve baseline separation of all peaks.
Step 2: Forced Degradation Study
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the following stress conditions:[21]
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 72 hours.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze the samples using the developed stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
Step 3: Structural Elucidation of Major Degradants
-
For any condition that shows significant degradation (>10%), scale up the reaction to generate sufficient quantities of the degradation products.
-
Isolate the major degradants using preparative HPLC.
-
Characterize the structure of the isolated compounds using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC).[22][23]
Visualization of Workflows and Pathways
Diagram 1: Overall Experimental Workflow
Caption: Predicted degradation pathways for this compound.
Safety, Handling, and Storage
Given the presence of the nitroalkane moiety, specific precautions are warranted:
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [24]* Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep away from strong acids, bases, and oxidizing and reducing agents. [13][15]* Thermal Hazards: Avoid heating the neat compound or concentrated solutions to high temperatures without prior thermal hazard analysis (e.g., DSC), as nitroalkanes can decompose exothermically. [8]
Conclusion
This guide provides a foundational understanding of the likely solubility and stability characteristics of the novel compound this compound, based on established chemical principles of its constituent functional groups. The predictions suggest high solubility in polar aprotic solvents and potential instability under strong acidic and thermal stress. This document strongly emphasizes that these predictions must be substantiated with empirical data. The detailed experimental protocols provided herein offer a clear and robust roadmap for researchers to perform this essential characterization. A thorough understanding of these physicochemical properties is a non-negotiable prerequisite for advancing this compound or any novel chemical entity through the drug discovery and development pipeline.
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Thermochemical Properties of 3-(Nitromethyl)oxetane Derivatives: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The 3-(nitromethyl)oxetane scaffold represents a fascinating convergence of two distinct chemical worlds: the stable, three-dimensional motifs sought in modern medicinal chemistry and the high-energy functionalities crucial for energetic materials.[1][2] The oxetane ring, a four-membered ether, is increasingly utilized as a versatile bioisostere to modulate physicochemical properties like solubility and metabolic stability in drug candidates.[3][4] Simultaneously, the nitromethyl group is a well-known explosophore that imparts significant energy content.[5] Understanding the thermochemical properties of derivatives built from this scaffold is therefore paramount for ensuring their safe handling, predicting their stability, and unlocking their full potential in both pharmaceutical and materials science applications. This guide provides a comprehensive overview of the theoretical principles, computational methodologies, and experimental protocols essential for characterizing these unique compounds.
The Dichotomy of a Scaffold: Medicinal Chemistry Meets Energetic Materials
The oxetane ring has gained significant traction in drug discovery for its ability to act as a polar and metabolically robust surrogate for commonly used groups like gem-dimethyl or carbonyls.[6] Its strained, non-planar structure introduces desirable three-dimensionality into flat molecules, often improving binding affinity and pharmacokinetic profiles. The compact, polar, and sp³-rich nature of the oxetane moiety contributes to improved drug-like properties.[3]
Conversely, the nitro group is the cornerstone of many energetic materials, prized for its high positive enthalpy of formation.[5] Compounds like 3-(nitromethylene)oxetane, a precursor to the titular derivatives, are considered promising building blocks for advanced energetic binders in polymer formulations.[2] The combination of the strained oxetane ring (ring strain energy of ~25.5 kcal/mol) and the energetic C-NO₂ bond creates molecules with a complex energy landscape.[7] A thorough thermochemical evaluation is not merely an academic exercise; it is a critical safety and development requirement.
Synthesis of this compound Derivatives
A foundational understanding of the synthesis is crucial for appreciating the structures being analyzed. The parent compound, this compound, is typically synthesized via the condensation of oxetan-3-one with nitromethane.[8] Further derivatization, particularly for creating energetic materials, often involves conjugate addition reactions to 3-(nitromethylene)oxetane, allowing for the introduction of various nitrogen-rich heterocycles like tetrazoles.[2][5]
Theoretical Framework: Core Thermochemical Parameters
To characterize these molecules, three key thermochemical parameters are of primary importance:
-
Standard Enthalpy of Formation (ΔHf°): This is the net energy change when one mole of a compound is formed from its constituent elements in their standard states.[9] A large positive enthalpy of formation is a hallmark of an energetic material, as it indicates a significant amount of chemical energy is stored within the molecule's bonds.
-
Thermal Stability: This qualitative and quantitative measure describes how a material behaves under heat. It is typically characterized by the onset temperature of decomposition (Tonset), determined by methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] For pharmaceuticals, high thermal stability is essential for shelf-life and formulation. For energetic materials, it defines the safe handling and storage envelope.
-
Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically. The weakest bond in the molecule often dictates the initial step in thermal decomposition. For nitroalkanes, the C-NO₂ bond is typically the weakest, and its BDE is a key indicator of thermal sensitivity.[12][13]
Computational Prediction of Thermochemical Properties
Before embarking on potentially hazardous synthesis and experimentation, computational chemistry provides an invaluable tool for initial assessment.[14] High-level quantum chemical calculations can predict thermochemical properties with increasing accuracy.[15][16]
Causality in Method Selection:
The choice of computational method is a trade-off between accuracy and computational cost. For high-accuracy predictions of enthalpy of formation, methods like G4 or BAC-MP4 are often employed.[15][17] However, Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), offer a robust and more computationally efficient means of calculating geometries, vibrational frequencies, and energies needed to predict reaction pathways and kinetics.[18][19] Isodesmic reactions are a preferred approach for calculating ΔHf° as this technique cancels out systematic errors in the calculations, yielding more reliable results than direct atomization methods.[17][20]
Caption: Computational workflow for determining enthalpy of formation.
Experimental Characterization Protocols
Experimental validation is the cornerstone of scientific integrity. The following protocols are designed to be self-validating systems for determining key thermochemical properties.
Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry
This method measures the heat released during complete combustion, which is then used to calculate the standard enthalpy of formation.[9]
Objective: To determine the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) of a solid this compound derivative.
Methodology:
-
Calorimeter Calibration (Self-Validation):
-
Accurately weigh (~1 g) a pellet of high-purity benzoic acid, a standard with a known enthalpy of combustion (-26.38 kJ/g).[21]
-
Place the pellet in the steel cup of the bomb calorimeter. Attach a fuse wire of known mass and energy of combustion.
-
Seal the bomb and pressurize with ~30 atm of pure oxygen.
-
Submerge the bomb in a known mass of water in the insulated container. Allow the system to reach thermal equilibrium.
-
Initiate combustion by passing a current through the fuse wire. Record the temperature change (ΔT) until a new equilibrium is reached.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known energy release of benzoic acid and the measured ΔT.[21] Repeat at least three times to ensure reproducibility.
-
-
Sample Measurement:
-
Accurately weigh (~0.8 g) the this compound derivative and prepare a pellet.
-
Repeat steps 1.2-1.5 using the sample pellet.
-
Calculate the total heat released (qtotal) using the measured ΔT and the predetermined Ccal.
-
Correct for the heat released by the combustion of the fuse wire to find the heat of combustion of the sample (qsample).
-
Calculate the standard molar enthalpy of combustion (ΔHc°).
-
-
Calculation of Enthalpy of Formation:
-
Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)) and the determined ΔHc°, calculate the standard enthalpy of formation (ΔHf°) of the compound.
-
Protocol: Assessment of Thermal Stability via TGA/DSC
This protocol uses Thermogravimetric Analysis (TGA) to measure mass loss and Differential Scanning Calorimetry (DSC) to measure heat flow as a function of temperature, providing a comprehensive picture of thermal stability.[10]
Objective: To determine the decomposition temperature, mass loss profile, and associated energetic events of a this compound derivative.
Methodology:
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using known standards (e.g., indium).
-
Use an aluminum pan for the sample and an empty, sealed aluminum pan as the reference.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into the aluminum pan.
-
-
Experimental Run:
-
Place the sample and reference pans into the TGA/DSC instrument.
-
Purge the sample chamber with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min). The use of an inert atmosphere is critical to ensure the observed mass loss is from thermal decomposition, not oxidative processes.[22][23]
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[24]
-
Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC).
-
-
Data Analysis:
-
TGA Curve: Identify the onset temperature of mass loss, which indicates the beginning of decomposition. Determine the percentage of mass lost at each stage.
-
DSC Curve: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature of the first major exotherm is a key indicator of thermal stability.
-
Caption: Experimental workflow for TGA/DSC analysis.
Analysis of Thermochemical Data
The thermochemical properties of this compound derivatives are governed by the interplay between the strained oxetane ring and the energetic nitromethyl group.
| Compound | Formula | MW ( g/mol ) | Predicted ΔHf°(g) (kJ/mol) | Key Feature |
| Oxetane | C₃H₆O | 58.08 | -77.4 | Strained Ring |
| Nitromethane | CH₃NO₂ | 61.04 | -74.7 | Energetic Group[17] |
| This compound | C₄H₇NO₃ | 117.10 | Est. -120 to -150 | Parent Scaffold |
| 3-Methyl-3-(nitromethyl)oxetane | C₅H₉NO₃ | 131.13 | Est. -150 to -180 | Alkyl Substitution |
Note: Estimated values are based on group additivity principles and computational models, requiring experimental verification.[17][25]
The presence of the oxetane ring contributes significantly to the overall strain energy, while the C-NO₂ bond is the primary energetic contributor and the likely initiation point for decomposition. Alkyl substitution at the 3-position, as in 3-methyl-3-(nitromethyl)oxetane, generally increases the stability and may slightly increase the negative enthalpy of formation.[26]
Proposed Thermal Decomposition Mechanism
The thermal decomposition of simple nitroalkanes like nitromethane is well-understood to proceed primarily through the homolytic cleavage of the C-N bond.[12][13] This remains the most probable initial step for this compound derivatives.
Initiation Step: R-CH₂NO₂ → R-CH₂• + •NO₂
For this compound, this initial fission would create an oxetan-3-ylmethyl radical and nitrogen dioxide. The subsequent reactions of the highly unstable oxetane-based radical would likely involve rapid ring-opening or further fragmentation, leading to a complex mixture of gaseous products like formaldehyde, ethylene, and nitrogen oxides. The high ring strain of the oxetane likely facilitates these secondary decomposition steps.[7]
Caption: Proposed initial step in the thermal decomposition.
Implications for Safety and Application
-
For Drug Development Professionals: While these compounds are not typically energetic enough to pose an explosive hazard in small lab quantities, their thermal stability is a key concern for long-term storage and formulation. The onset temperature of decomposition determined by DSC is a critical parameter for defining shelf-life and identifying potential incompatibilities with excipients.[1][11]
-
For Researchers in Energetic Materials: The thermochemical properties directly correlate with performance. A higher positive enthalpy of formation suggests greater energy release. However, this must be balanced with sensitivity and thermal stability. Derivatives with low decomposition temperatures may be too sensitive for practical application and require careful handling under all circumstances, including the use of proper personal protective equipment.[5][27]
Conclusion
This compound derivatives occupy a unique and promising space in chemistry. Their thermochemical properties are a direct reflection of their hybrid nature, combining the ring strain of the oxetane with the energetic potential of the nitro group. A rigorous characterization, employing a synergistic approach of computational modeling and robust experimental protocols like bomb calorimetry and TGA/DSC, is essential. This detailed understanding enables researchers to safely handle these materials, predict their behavior, and rationally design new derivatives with tailored stability and energy content for advanced applications in both medicine and materials science.
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The Oxetane Core Reimagined: A Technical Guide to the Synthetic Potential of 3-(Nitromethyl)oxetane Derivatives
Abstract
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and explore novel chemical space. Among these, the oxetane motif has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, often imparting improved solubility, metabolic stability, and polarity.[1][2] This guide delves into the synthetic utility of a particularly valuable, yet underexplored, class of oxetane building blocks: 3-(nitromethyl)oxetane and its 3-substituted derivatives. We will explore the primary synthetic routes to access this core structure and detail its potential applications in a range of pivotal organic transformations, including carbon-carbon bond formation and functional group interconversions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of the nitromethyl group within the constrained framework of the oxetane ring.
Introduction: The Strategic Value of the this compound Synthon
The this compound scaffold represents a convergence of two highly functional chemical entities: the strained, polar oxetane ring and the versatile nitroalkane moiety. The oxetane ring, with its distinct three-dimensional structure, can profoundly influence molecular conformation and properties.[3] The nitro group, a powerful electron-withdrawing group, not only activates the adjacent methylene protons for deprotonation but also serves as a synthetic chameleon, capable of being transformed into a variety of other functional groups.
This guide will illuminate the pathways to harness this dual functionality, positioning this compound derivatives as powerful intermediates for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis of the this compound Core
Direct access to this compound derivatives is primarily achieved through two robust synthetic strategies, both of which utilize the commercially available and highly versatile starting material, oxetan-3-one.
Michael Addition to 3-(Nitromethylene)oxetane: The Primary Route
The most prevalent and versatile method for generating 3-substituted-3-(nitromethyl)oxetane derivatives is the conjugate (Michael) addition of nucleophiles to 3-(nitromethylene)oxetane. The latter is readily prepared via a condensation reaction between oxetan-3-one and nitromethane.[4]
The exocyclic double bond in 3-(nitromethylene)oxetane is highly activated by the electron-withdrawing nitro group, making it an excellent Michael acceptor for a wide array of soft nucleophiles, including amines, thiols, and carbanions.[4][5] This reaction proceeds with high efficiency and regioselectivity, exclusively forming the 1,4-addition product.
Experimental Protocol 1: Synthesis of 3-(Nitromethylene)oxetane
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 10-12 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), remove the excess nitromethane under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 3-(nitromethylene)oxetane as a solid.
Experimental Protocol 2: General Procedure for Michael Addition to 3-(Nitromethylene)oxetane
-
Reaction Setup: In a suitable solvent such as acetonitrile or THF, dissolve 3-(nitromethylene)oxetane (1.0 eq) and the desired nucleophile (1.0-1.2 eq).
-
Reaction Conditions: If the nucleophile is weakly basic, a non-nucleophilic base (e.g., DBU, 1.1 eq) may be added. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 65 °C) until completion.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
| Nucleophile Type | Product Class |
| N-Heterocycles (e.g., tetrazoles) | 3-(Heterocyclyl)-3-(nitromethyl)oxetanes |
| Amines | 3-(Amino)-3-(nitromethyl)oxetanes |
| Thiols | 3-(Thio)-3-(nitromethyl)oxetanes |
| Malonates | 3-(Dicarbalkoxymethyl)-3-(nitromethyl)oxetanes |
Diagram 1: Synthesis of 3-Substituted-3-(nitromethyl)oxetanes via Michael Addition
Sources
A Comprehensive Technical Guide to the Chemistry of 3-Substituted Oxetanes for Drug Discovery and Development
Foreword: The Resurgence of a Strained Ring
For many years, the oxetane ring was often viewed as a synthetic curiosity, a strained four-membered ether prone to unpredictable reactivity.[1] However, a paradigm shift has occurred in the last two decades, driven by the demands of modern medicinal chemistry.[2][3] Researchers and drug development professionals have "rediscovered" the oxetane motif, recognizing its unique ability to impart favorable physicochemical properties to bioactive molecules.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-substituted oxetanes, offering both foundational knowledge and field-proven insights for scientists at the forefront of therapeutic innovation.
The Strategic Value of the 3-Substituted Oxetane Motif in Medicinal Chemistry
The incorporation of a 3-substituted oxetane into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile. The inherent characteristics of this small, polar, and three-dimensional scaffold can profoundly influence a molecule's behavior in a biological system.[4][5]
A Modern Approach to Bioisosterism
The concept of bioisosterism, the substitution of one chemical group for another to create a new compound with similar biological activity, is a cornerstone of drug design. 3,3-disubstituted oxetanes have emerged as highly effective isosteres for two ubiquitous functionalities in drug molecules: the gem-dimethyl group and the carbonyl group.[2][3]
-
gem-Dimethyl Group Replacement: While the gem-dimethyl group is often used to block metabolic "soft spots" on a molecule, it invariably increases lipophilicity, which can negatively impact pharmacokinetic properties.[6] The oxetane ring offers a polar alternative, occupying a similar steric volume but significantly enhancing aqueous solubility. This substitution can lead to a remarkable increase in solubility, ranging from a 4-fold to over a 4000-fold improvement, depending on the molecular context.[7]
-
Carbonyl Group Replacement: The oxetane moiety can mimic the dipole moment and hydrogen-bond accepting capabilities of a carbonyl group. However, it is generally more stable to metabolic degradation. This can lead to an improved metabolic half-life and increased three-dimensionality of the parent molecule. Furthermore, oxetanes have been investigated as isosteres for benzamides, thioesters, and carboxylic acids, often resulting in improved chemical and metabolic stability, and enhanced permeability.[4][8]
Fine-Tuning Physicochemical Properties
Beyond isosterism, the introduction of a pendant oxetane group can be a powerful tool for modulating key molecular properties:
-
Aqueous Solubility: The inherent polarity of the oxetane ring can dramatically improve the solubility of a compound, a critical factor for oral bioavailability.[4][7]
-
Lipophilicity (LogD): Molecules containing oxetanes are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines.[5] Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a useful strategy for mitigating issues like hERG channel inhibition.
-
Metabolic Stability: The oxetane ring itself is often metabolically robust, particularly when 3,3-disubstituted.[2][9] Its presence can also steer metabolic clearance away from cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions.[4]
Synthetic Strategies for Accessing 3-Substituted Oxetanes
The growing importance of oxetanes has spurred the development of numerous synthetic methodologies.[2][10] The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule.
De Novo Ring Construction
These methods involve the formation of the oxetane ring from acyclic precursors.
This classical and versatile approach involves the cyclization of a 1,3-diol derivative.[11] The key is the selective activation of one hydroxyl group, typically as a tosylate or other good leaving group, followed by intramolecular displacement by the remaining hydroxyl group under basic conditions.
Experimental Protocol: Synthesis of 3-Phenyl-oxetane from 2-Phenylpropane-1,3-diol
-
Monotosylation: Dissolve 2-phenylpropane-1,3-diol in dichloromethane (DCM). Add one equivalent of triethylamine (Et3N) or pyridine. Cool the solution to 0 °C and slowly add one equivalent of p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete.
-
Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield 3-phenyloxetane.
This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for constructing the oxetane ring, forming both a C-O and a C-C bond.[11][12] Recent advances have led to the development of enantioselective variants of this reaction.[11]
-
C-C Bond Forming Cyclizations: These less common methods typically involve the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 substitution.[11][13]
-
Ring Expansion of Epoxides: Sulfur ylides can be used to expand epoxides into oxetanes.[14]
Derivatization of Pre-formed Oxetane Building Blocks
The commercial availability of key building blocks like oxetan-3-one has greatly facilitated access to a wide variety of 3-substituted oxetanes.[7][15]
Workflow for the Derivatization of Oxetan-3-one
Caption: Derivatization pathways of oxetan-3-one.
Reactivity of the 3-Substituted Oxetane Ring: A Double-Edged Sword
The same ring strain that makes oxetanes synthetically challenging also renders them useful as synthetic intermediates.[6] Understanding the reactivity of the oxetane ring is crucial for both its successful incorporation into a target molecule and for predicting its stability under physiological conditions.
Ring-Opening Reactions
The oxetane ring is susceptible to cleavage under both acidic and nucleophilic conditions.[1][6]
-
Acid-Catalyzed Ring-Opening: In the presence of acid, the ether oxygen is protonated, activating the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane derivatives.[16] 3,3-disubstituted oxetanes are generally more stable towards acid-catalyzed ring-opening.[16]
-
Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to ring cleavage. This reactivity can be harnessed for synthetic purposes, and catalytic asymmetric nucleophilic opening reactions have been developed to provide access to highly functionalized chiral building blocks.[17]
Mechanism of Acid-Catalyzed Ring-Opening
Caption: General mechanism of acid-catalyzed ring-opening.
Stability Considerations
While the oxetane ring is strained, it is not as reactive as an epoxide.[1] The stability is highly dependent on the substitution pattern. As a general rule, 3,3-disubstituted oxetanes exhibit greater stability than their monosubstituted counterparts.[2] It is essential to consider the potential for ring-opening during synthetic manipulations, particularly under strongly acidic or basic conditions.[1]
Case Studies: The Impact of 3-Substituted Oxetanes in Drug Candidates
The strategic incorporation of the oxetane motif is exemplified by its presence in a growing number of clinical candidates and approved drugs.[4][5]
| Compound | Therapeutic Area | Role of the Oxetane | Reference |
| Paclitaxel (Taxol®) | Oncology | A fused oxetane ring is crucial for the rigid conformation required for binding to tubulin. | [5] |
| Rilzabrutinib | Autoimmune Disorders | A pendant oxetane reduces the basicity of an adjacent amine, improving its pharmacokinetic profile. | [4] |
| Danuglipron | Metabolic Disorders | The oxetane motif was introduced as a small, polar group to increase potency without negatively impacting LogD. | [2] |
| AZ-27 | Antiviral (RSV) | A spiro-fused oxetane-piperidine moiety was found to be the most potent inhibitor of the RSV L protein in a series of compounds. | [5] |
Future Perspectives
The oxetane ring has firmly established itself as a valuable component of the modern medicinal chemist's toolkit.[1][18] Future research will likely focus on the development of new, more efficient, and stereoselective synthetic methods to access novel and diverse oxetane building blocks.[2] As our understanding of the subtle interplay between the oxetane motif and a molecule's biological activity continues to grow, we can expect to see this unique heterocyclic system play an even more prominent role in the design of next-generation therapeutics.
References
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- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry, 66(18), 12694-12725.
- Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
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Introduction: The Rationale for Modeling 3-(Nitromethyl)oxetane
An In-Depth Technical Guide to the In Silico Modeling of 3-(Nitromethyl)oxetane Interactions
In modern medicinal chemistry, the strategic incorporation of specific structural motifs can dramatically improve the pharmacological profile of a drug candidate. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold.[1] Its small size, high polarity, and distinct three-dimensional geometry can lead to profound improvements in aqueous solubility, metabolic stability, and target affinity.[2][3] Oxetanes are often employed as bioisosteres for less favorable groups like gem-dimethyl or carbonyl moieties, offering a way to enhance physicochemical properties without increasing lipophilicity.[4][5][6] The replacement of a gem-dimethyl group with an oxetane, for instance, can increase aqueous solubility by a factor of 4 to over 4000.[1]
The subject of this guide, this compound, combines this advantageous oxetane scaffold with a nitromethyl group. The nitro group is a powerful electron-withdrawing moiety and a versatile hydrogen bond acceptor, which can significantly influence a molecule's electronic properties and its potential interactions with biological targets.[7][8] The combination of the polar, metabolically stable oxetane ring with the electronically active nitro group makes this compound and its derivatives compelling candidates for drug discovery programs. This guide provides a comprehensive overview of the in silico methodologies required to explore and predict the molecular interactions of this promising scaffold, from initial ligand preparation to advanced molecular dynamics and free energy calculations.
Part 1: Foundational Principles of In Silico Modeling
Before detailing specific protocols, it is essential to understand the theoretical pillars of the computational techniques employed. The choice of method is dictated by the specific scientific question being asked, balancing computational cost with the required level of accuracy.
-
Quantum Mechanics (QM): QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule.[9] These are the most accurate methods but are computationally intensive, limiting them to smaller systems (typically hundreds ofatoms). In the context of this compound, QM is indispensable for accurately calculating atomic partial charges, determining bond energies, and studying potential reaction mechanisms, such as those involving the nitro group or potential ring-opening of the strained oxetane.[10][11]
-
Molecular Mechanics (MM): MM methods use classical physics to approximate the potential energy of a system.[12] Atoms are treated as balls and bonds as springs, with energy terms for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).[12][13] This simplification allows for the study of massive systems (millions of atoms) and is the foundation for molecular docking and molecular dynamics. The accuracy of MM is entirely dependent on the quality of the underlying force field , a set of parameters that define the energy terms.[14]
Part 2: Ligand Preparation and Force Field Parameterization
A common failure point in molecular simulations is the use of improper parameters for novel ligands.[15] General force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide broad coverage for organic molecules, but they may lack accurate parameters for unique combinations of functional groups, such as the nitromethyl group directly attached to an oxetane ring.[15][16] Therefore, a rigorous parameterization and validation workflow is a mandatory first step.
Protocol 1: Ligand Parameterization Workflow
This protocol ensures the ligand is accurately represented in the classical MM simulations that follow.
-
Generate Initial 3D Conformation: Start with a 2D representation (e.g., SMILES string) of this compound and convert it to a 3D structure using a tool like RDKit. Perform an initial geometry optimization with a low-level QM method or a universal force field like UFF.[16]
-
Quantum Mechanical Optimization and Charge Calculation: Perform a high-level QM geometry optimization (e.g., using Gaussian or ORCA with a method like B3LYP or MP2 and a basis set like 6-31G(d)).[17] This provides the lowest energy conformation. Following optimization, calculate the electrostatic potential (ESP) and derive partial atomic charges using a scheme like Restrained Electrostatic Potential (RESP). These QM-derived charges are generally more accurate than those assigned by generic force fields.
-
Atom Typing: Assign atom types from a chosen force field (e.g., GAFF, CGenFF). Tools like ParamChem can assist with this for CGenFF.[15]
-
Identify Missing Parameters: Compare the required bond, angle, and dihedral parameters for the typed ligand against the force field library. It is highly probable that specific dihedral parameters involving the C-C-N-O linkage and the oxetane ring will be missing or have high penalty scores.[15]
-
Dihedral Scanning and Fitting: For each missing or poorly defined dihedral, perform a QM-level potential energy surface (PES) scan.[17] This involves rotating the bond of interest in increments and calculating the energy at each step, allowing the rest of the molecule to relax. The resulting energy profile serves as the "ground truth" data. The corresponding MM dihedral parameter is then optimized to reproduce this QM energy profile as closely as possible.[14]
-
Validation: The newly parameterized ligand should be subjected to a short MD simulation in a solvent box (e.g., water) to ensure its geometry remains stable and realistic. Compare key geometric features (bond lengths, angles) with the QM-optimized structure.
Tools like the Force Field Toolkit (ffTK) within VMD can automate and streamline much of this process.[13][17] For the nitro group specifically, specialized CHARMM parameters (C27rn) have been developed and can serve as an excellent starting point or reference.[18]
Visualization 1: Ligand Parameterization Workflow
Caption: Workflow for generating accurate ligand force field parameters.
Part 3: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site.[19] It is a computationally efficient method ideal for virtual screening and initial binding hypothesis generation.
Protocol 2: Molecular Docking & Validation
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove all non-essential molecules like water, co-factors (unless mechanistically required), and other ligands.[20]
-
Add hydrogen atoms, as they are usually absent in crystal structures.
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER ff14SB).
-
-
Binding Site Definition:
-
Identify the binding site. If a co-crystallized ligand is present, the site can be defined as a grid box encompassing a 5-6 Å radius around it.[19]
-
If the site is unknown ("blind docking"), the grid box should encompass the entire protein surface, though this reduces accuracy.
-
-
Ligand Preparation:
-
Use the fully parameterized this compound structure from Part 2.
-
Define rotatable bonds to allow for conformational flexibility during the docking process.[20]
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically sample different ligand poses within the defined grid box, scoring each based on a scoring function that approximates binding affinity.
-
-
Protocol Validation (Crucial Step):
-
Before docking the new ligand, the protocol's reliability must be established.[21] If the receptor structure contained a co-crystallized ligand, remove it and re-dock it into the active site.[22]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can reproduce a known binding mode.[21]
-
-
Analysis of Results:
Visualization 2: Molecular Docking Protocol
Caption: A self-validating workflow for molecular docking.
Part 4: Elucidating Dynamic Interactions with MD Simulations
While docking provides a static snapshot, MD simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, the role of solvent, and the dynamics of key interactions.[23]
Protocol 3: Protein-Ligand Complex MD Simulation
This protocol assumes a starting pose has been obtained from docking.
-
System Building:
-
Combine the protein and the docked ligand coordinates into a single file.
-
Create a simulation box (e.g., cubic or rhombic dodecahedron) around the complex, ensuring a minimum distance (e.g., 10-12 Å) between the complex and the box edge.[24]
-
Fill the box with an explicit water model (e.g., TIP3P).[24]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Topology Creation:
-
Merge the protein force field topology with the custom ligand parameters generated in Part 2. This step is critical and requires careful file editing to ensure compatibility.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system. This removes any steric clashes or unfavorable geometries introduced during the system building phase.[23]
-
-
System Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained with a harmonic potential. This allows the solvent to equilibrate around the solute. Monitor the system temperature until it stabilizes.[25]
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Release the volume constraint and equilibrate the system at the target pressure (e.g., 1 bar). This ensures the correct solvent density. Monitor the system pressure and density until they stabilize. The restraints on the solute are typically gradually released during this phase.[25]
-
-
Production MD:
-
Remove all restraints and run the simulation for a desired length of time (e.g., 100-500 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Stability: Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable RMSD indicates the complex is not undergoing major conformational changes.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and protein over the course of the simulation.
-
Visualization 3: Molecular Dynamics Simulation Workflow
Caption: Standard workflow for MD simulation of a protein-ligand complex.
Part 5: Advanced Computational Methods
For more quantitative predictions, especially regarding binding affinity, more computationally demanding techniques can be employed.
-
MM/PBSA and MM/GBSA: Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area continuum solvation are popular methods to estimate the free energy of binding from MD simulation snapshots.[26] They offer a balance between accuracy and computational cost.
-
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for calculating relative binding free energies between two similar ligands.[27][28] They involve creating a non-physical, "alchemical" pathway to transform one ligand into another within the binding site and in solution, providing highly accurate predictions (often within 1 kcal/mol of experimental values).[28][29]
| Method | Primary Output | Relative Cost | Key Advantage |
| Molecular Docking | Ligand Pose & Score | Low (seconds to minutes) | Fast, high-throughput screening |
| MD Simulation | Dynamic Stability & Interactions | Medium (hours to days) | Provides insight into dynamic behavior and stability |
| MM/PBSA & MM/GBSA | Estimated Binding Free Energy | High (requires MD) | End-state free energy estimation without alchemical paths |
| Alchemical FEP/TI | Relative Binding Free Energy | Very High (days to weeks) | Gold standard for accurate affinity prediction |
Table 1: Comparison of common in silico modeling techniques.
Conclusion and Future Directions
The in silico modeling of this compound provides a powerful framework for understanding its potential as a pharmacological scaffold. By following a rigorous, self-validating workflow—beginning with accurate ligand parameterization, proceeding through validated molecular docking, and culminating in molecular dynamics simulations—researchers can generate robust hypotheses about its binding modes, interaction stability, and potential for target modulation. The insights gained from these computational studies are invaluable for guiding synthetic chemistry efforts, prioritizing compounds for biological testing, and ultimately accelerating the drug discovery pipeline. Future work could involve using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study enzymatic reactions involving the ligand or employing advanced free energy calculations to accurately predict the affinity gains from further chemical modifications to the this compound core.
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- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link][4][5]
- Bull, J. A., et al. (2021). Synthetic oxetanes in drug discovery: where are we in 2021?. Future Medicinal Chemistry, 13(12), 1083-1100. [Link][2]
- Fiveable. (n.d.). Quantum chemical calculations for reaction rates. Chemical Kinetics Class Notes. [Link][9]
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- BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel Building Blocks. [Link][12]
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- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link][26]
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- Yilmaz, D., et al. (2021). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure, 1225, 129105. [Link][35]
- Zhang, L., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51334-51344. [Link][11]
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- Singh, P. P., & Kulkarni, V. M. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 17(5), e1008953. [Link][19]
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Methodological & Application
Application Note & Protocol: The Michael Addition to 3-(Nitromethylene)oxetane
Introduction: Strategic Importance in Synthesis
The Michael addition, a conjugate 1,4-addition reaction, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] Its power lies in the efficient and atom-economical construction of complex molecular architectures from simple precursors. Within this reaction class, 3-(nitromethylene)oxetane has emerged as a uniquely valuable and versatile building block.[3][4]
The potent electron-withdrawing capacity of the nitro group renders the exocyclic double bond of 3-(nitromethylene)oxetane highly electrophilic, making it an exceptional Michael acceptor.[3] This reactivity allows for the facile addition of a wide array of carbon and heteroatom nucleophiles, leading to the formation of 3,3-disubstituted oxetanes. These motifs are of profound interest in medicinal chemistry, where the strained oxetane ring is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups.[5][6] This substitution can significantly improve critical physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[6]
This document provides a comprehensive, field-proven protocol for the base-catalyzed Michael addition of a carbon nucleophile to 3-(nitromethylene)oxetane, designed for researchers in organic synthesis and drug development.
Reaction Principles and Mechanism
The reaction proceeds via the classical Michael addition pathway. A base is utilized to deprotonate a weakly acidic C-H bond of the Michael donor (e.g., nitromethane), generating a stabilized carbanion (a nitronate anion). This potent nucleophile then attacks the β-carbon of the electron-deficient alkene in 3-(nitromethylene)oxetane. The resulting intermediate is subsequently protonated during aqueous workup to yield the final 3,3-disubstituted oxetane product.
Core Causality:
-
Activation of Donor: A base of sufficient strength (e.g., an alkoxide) is required to generate a high enough concentration of the nucleophilic anion from the Michael donor.[7] The pKa of the donor's C-H bond dictates the choice of base.
-
Activation of Acceptor: The nitro group (-NO₂) is critical. Its powerful inductive and resonance effects create a significant partial positive charge (δ+) on the β-carbon of the double bond, priming it for nucleophilic attack.
-
Thermodynamic Control: The formation of a new, stable carbon-carbon single bond drives the reaction thermodynamically.
Detailed Experimental Protocol
This protocol details the addition of nitromethane to 3-(nitromethylene)oxetane, a representative example that yields a valuable dinitro-functionalized oxetane scaffold.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 3-(Nitromethylene)oxetane | >97% | Commercially available | Store under inert gas, refrigerated. |
| Nitromethane | Anhydrous, >99% | Commercially available | Flammable and shock-sensitive explosive.[8] |
| Ethanol (EtOH) | Anhydrous (200 proof) | Commercially available | Crucial to avoid quenching the base. |
| Sodium Metal (Na) | Reagent Grade | Commercially available | Highly reactive with water. Handle with care. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially available | |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Lab Prepared | |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
| Nitrogen or Argon Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Three-neck round-bottom flask (100 mL) | Glassware | N/A | Oven-dried before use. |
| Magnetic Stirrer and Stir Bar | Equipment | N/A | |
| Condenser, Dropping Funnel, Septa | Glassware | N/A | Oven-dried before use. |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a certified, well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium Metal: Extremely reactive. Handle under mineral oil or an inert atmosphere. Quench any residual sodium carefully with isopropanol followed by ethanol.
-
Nitromethane: A potential explosive.[8] Avoid heat, shock, and friction. Do not distill to dryness.
-
3-(Nitromethylene)oxetane: Belongs to a class of energetic materials.[3][4] While generally stable under these conditions, handle with care and avoid excessive heat.
-
-
Inert Atmosphere: The use of a strong base necessitates an inert atmosphere to prevent reaction with atmospheric moisture.
Step-by-Step Methodology
Step 1: Preparation of Sodium Ethoxide Catalyst (In Situ)
-
Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser topped with a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
-
Place the flask under a positive pressure of inert gas.
-
Add 25 mL of anhydrous ethanol to the flask via syringe.
-
Carefully add sodium metal (0.115 g, 5.0 mmol, 0.25 equiv) in small, freshly cut pieces to the stirring ethanol.
-
Expertise Note: This in situ preparation generates a fresh, water-free solution of sodium ethoxide, a strong base essential for deprotonating the nitromethane. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and controlled addition.
-
-
Stir the mixture until all the sodium has dissolved completely. Allow the resulting solution to cool to room temperature.
Step 2: Michael Addition Reaction 6. To the freshly prepared sodium ethoxide solution, add nitromethane (2.44 g, 40.0 mmol, 2.0 equiv) dropwise via syringe. 7. In a separate, dry vial, dissolve 3-(nitromethylene)oxetane (2.26 g, 20.0 mmol, 1.0 equiv) in 10 mL of anhydrous ethanol. 8. Transfer this solution to a dropping funnel and add it dropwise to the stirring nitromethane/ethoxide solution over 20-30 minutes.
- Expertise Note: Slow addition is critical to control the reaction exotherm and prevent potential side reactions or polymerization, ensuring a higher yield of the desired Michael adduct.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
Step 3: Reaction Monitoring (Self-Validation) 10. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. 11. Spot the starting material (3-(nitromethylene)oxetane) and the reaction mixture on the TLC plate. 12. The reaction is considered complete upon the disappearance of the starting material spot.
Step 4: Workup and Isolation 13. Cool the reaction mixture in an ice-water bath. 14. Slowly and carefully quench the reaction by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Expertise Note: Quenching with a mild acid like NH₄Cl neutralizes the basic catalyst and protonates the intermediate nitronate anion to form the final product.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification 18. Purify the resulting crude oil via flash column chromatography on silica gel. 19. Elute with a gradient of 10% to 30% ethyl acetate in hexane. 20. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 3-((nitromethyl)methyl)oxetane, as a pale yellow oil.
Visualization of Experimental Workflow
Caption: Workflow for the base-catalyzed Michael addition.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Huber, N., Karaghiosoff, K., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2795-2801. [Link]
- Huber, N., Karaghiosoff, K., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]
- Mukaiyama, T., Ogata, K., Sato, I., & Hayashi, Y. (2014). Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine. Chemistry, 20(42), 13583-8. [Link]
- Request PDF. (n.d.). Catalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes.
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. Organic & Biomolecular Chemistry, 1(1), 1-2. [Link]
- Lecomte, M., Leveque, C., & Lafront, A. (2012). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. International Journal of Scientific & Engineering Research, 3(8). [Link]
- ResearchGate. (n.d.). Scheme 31 Michael-Michael addition reaction for synthesis of functionalized cyclohexanes. [Link]
- Tiano, M., Aillard, P., & Martinez, J. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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- Saâdi, F., Ayadi, S., & Amri, H. (2014). Michael Addition of Nitroalkanes to Allyl Nitrile Derivative: Synthesis of 1,2,3-Trifunctionalized Cyclopentanes. Journal de la Société Chimique de Tunisie, 16, 29-33. [Link]
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Step-by-step synthesis of 3,3-disubstituted oxetanes using 3-(Nitromethyl)oxetane
An Application Guide for the Synthesis of 3,3-Disubstituted Oxetanes Utilizing 3-(Nitromethyl)oxetane
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from relative obscurity to become a highly valued motif in modern medicinal chemistry.[1][2] Initially recognized as a bioisostere for gem-dimethyl and carbonyl groups, the oxetane scaffold offers a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[3][4] Its incorporation into drug candidates has been shown to significantly improve critical physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and lipophilicity (LogD).[2][3][4][5] Furthermore, the inductive electron-withdrawing effect of the oxetane ring can modulate the pKa of adjacent basic functional groups, a valuable tool for optimizing drug-target interactions and absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
Among the various substituted oxetanes, the 3,3-disubstituted pattern is particularly prevalent in drug discovery campaigns, likely due to its superior synthetic tractability and stability.[3][5] This guide focuses on the strategic use of this compound, a versatile and commercially available building block, for the efficient construction of diverse 3,3-disubstituted oxetanes.[6][7] The nitro group serves as a powerful synthetic handle, enabling a range of carbon-carbon bond-forming reactions and subsequent transformations to introduce a wide array of functional groups at the C3 position.
This document provides a detailed overview of the core synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles for leveraging this compound in the synthesis of valuable molecular building blocks for drug development.
Core Synthetic Strategies: A Two-Act Play
The synthesis of 3,3-disubstituted oxetanes from this compound is conceptually a two-stage process. The first stage involves forming a new carbon-carbon bond at the C3 position of the oxetane ring. The second stage involves the chemical transformation of the nitro group into other desired functionalities.
Act 1: Carbon-Carbon Bond Formation
The acidic nature of the α-proton to the nitro group in this compound and the reactivity of its precursor, 3-(nitromethylene)oxetane, provide two primary pathways for C-C bond formation: the Michael Addition and the Henry (Nitroaldol) Reaction.
1. The Michael Addition Pathway
The conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated system is known as the Michael addition.[8][9] The precursor to our starting material, 3-(nitromethylene)oxetane, is an excellent Michael acceptor. It can be readily synthesized by the condensation of oxetan-3-one with nitromethane and reacts efficiently with a broad range of soft carbon and heteroatom nucleophiles to form 3,3-disubstituted oxetanes.[6]
The reaction proceeds by the addition of a nucleophile to the β-carbon of the nitroalkene, which generates a stabilized nitronate anion intermediate. Subsequent protonation yields the final 3,3-disubstituted product. This method is exceptionally effective for creating a quaternary center on the oxetane ring in a single, elegant step.
Caption: Michael Addition workflow for 3,3-disubstituted oxetanes.
2. The Henry (Nitroaldol) Reaction Pathway
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol.[10][11] This classic C-C bond-forming reaction is highly valuable for its ability to create complex, functionalized molecules.[12] In our context, this compound acts as the nucleophilic component. A base abstracts the acidic α-proton to form a resonance-stabilized nitronate anion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
All steps of the Henry reaction are reversible, and careful selection of the base and reaction conditions is crucial to drive the equilibrium towards the desired product and control stereoselectivity.[10] This pathway is ideal for introducing a hydroxyl-bearing substituent at the C3 position.
Caption: Henry (Nitroaldol) Reaction workflow.
Act 2: Transformation of the Nitro Group
Once the desired carbon skeleton is assembled, the nitro group serves as a versatile precursor to other essential functionalities, most notably ketones and amines.
1. The Nef Reaction: Conversion to a Carbonyl
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its corresponding nitronate salt.[13][14][15] This is a powerful method for converting the C-NO₂ bond into a C=O bond. The reaction is typically performed in a two-step sequence: first, the nitro compound is deprotonated with a strong base to form the nitronate salt. Second, the salt is slowly added to a strong aqueous acid (pH < 1) at low temperature to effect the hydrolysis.[14] The resulting 3-acyl-3-substituted oxetane is a valuable intermediate for further derivatization.
2. Reduction to an Amine
The nitro group can be readily reduced to a primary amine using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acid (e.g., Fe/HCl, Zn/HCl) or other reagents like lithium aluminum hydride (LiAlH₄). This transformation provides access to 3-(aminomethyl)-3-substituted oxetanes, a key scaffold in medicinal chemistry.[3][5]
Caption: Key transformations of the nitro group.
Experimental Protocols
The following protocols are representative examples designed to illustrate the described synthetic strategies. Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates.
Protocol 1: Michael Addition of Diethyl Malonate to 3-(Nitromethylene)oxetane
This protocol describes the synthesis of diethyl 2-((3-(nitromethyl)oxetan-3-yl)methyl)malonate.
Materials:
-
3-(Nitromethylene)oxetane (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-(nitromethylene)oxetane in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add diethyl malonate.
-
Add DBU dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Henry Reaction of this compound with Benzaldehyde
This protocol describes the synthesis of 1-phenyl-2-(3-(nitromethyl)oxetan-3-yl)ethan-1-ol.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and benzaldehyde in anhydrous THF (0.3 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the β-nitro alcohol.
Protocol 3: Nef Reaction to Synthesize a 3-Acyl-3-alkyloxetane
This protocol describes the conversion of a generic 3-alkyl-3-(nitromethyl)oxetane to the corresponding 3-acetyl-3-alkyloxetane.
Materials:
-
3-Alkyl-3-(nitromethyl)oxetane (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nitronate Salt Formation: Dissolve the 3-alkyl-3-(nitromethyl)oxetane in anhydrous MeOH (0.5 M) and cool to 0 °C. Add sodium methoxide portion-wise and stir the mixture at room temperature for 2 hours.
-
Hydrolysis: In a separate flask, prepare a solution of 4 M H₂SO₄ in deionized water and cool it to -10 °C.
-
Slowly add the methanolic solution of the nitronate salt from step 1 to the cold sulfuric acid solution via a dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
Summary of Protocols and Expected Outcomes
| Protocol | Reaction Type | Key Reagents | Product Type | Typical Yield Range |
| 1 | Michael Addition | 3-(Nitromethylene)oxetane, Diethyl malonate, DBU | 3,3-Disubstituted Oxetane | 70-90% |
| 2 | Henry Reaction | This compound, Benzaldehyde, Et₃N | β-Nitro Alcohol | 50-75% |
| 3 | Nef Reaction | 3-Alkyl-3-(nitromethyl)oxetane, NaOMe, H₂SO₄ | 3-Acyl-3-alkyloxetane | 60-85% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant 3,3-disubstituted oxetanes. By employing foundational organic reactions such as the Michael addition and the Henry reaction, a quaternary carbon center can be efficiently installed at the C3 position. The subsequent transformation of the nitro group, particularly through the Nef reaction to form ketones or reduction to form amines, unlocks a vast chemical space for further derivatization. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to access novel oxetane-containing compounds, thereby accelerating the discovery of new therapeutic agents with improved pharmacological profiles.
References
- Title: Oxetanes in Drug Discovery Campaigns - PMC - NIH Source: National Institutes of Health URL
- Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
- Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL
- Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry Source: ACS Publications URL
- Title: Applications of oxetanes in drug discovery and medicinal chemistry - PubMed Source: National Institutes of Health URL
- Title: 3-(Nitromethylene)
- Title: Nef Reaction - Alfa Chemistry Source: Alfa Chemistry URL
- Title: Nef Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Nef reaction - Wikipedia Source: Wikipedia URL
- Title: Cas 1313739-08-0,3-(NitroMethyl)
- Title: Michael Addition - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Henry reaction - Wikipedia Source: Wikipedia URL
- Title: Michael Addition Reaction EXPLAINED - YouTube Source: YouTube URL
- Title: (PDF) HENRY REACTION (Mini-review)
- Title: Henry Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
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- 14. Nef Reaction [organic-chemistry.org]
- 15. Nef reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Monitoring 3-(Nitromethyl)oxetane Reactions with HPLC and TLC
Abstract
This document provides detailed application notes and protocols for monitoring chemical reactions involving the versatile building block, 3-(nitromethyl)oxetane. The inherent polarity and reactivity of this compound, along with its derivatives, necessitate robust analytical methods to track reaction progress, identify intermediates, and assess final product purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable techniques for these purposes. This guide offers scientifically grounded, step-by-step methodologies for both HPLC and TLC, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and accuracy.
Introduction: The Analytical Challenge of this compound Chemistry
The oxetane ring is an increasingly important motif in medicinal chemistry, often used as a polar and metabolically stable substitute for gem-dimethyl or carbonyl groups.[1][2][3] this compound, in particular, serves as a valuable precursor for the synthesis of various 3,3-disubstituted oxetanes due to its utility as a Michael acceptor.[4] The synthesis and subsequent reactions of this compound and its derivatives present a unique analytical challenge. The high polarity imparted by both the oxetane and nitromethyl groups can lead to poor retention on traditional reversed-phase HPLC columns and streaking on normal-phase TLC plates. Therefore, careful method development is crucial for effective reaction monitoring.
This guide addresses these challenges by providing optimized HPLC and TLC methods that have been developed to provide clear, reproducible results for reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the preferred method for quantitative analysis of this compound reactions, offering high resolution, sensitivity, and reproducibility. Given the polar nature of the analyte, a reversed-phase approach with a polar-embedded or polar-endcapped column is recommended to achieve adequate retention and symmetrical peak shapes.[5]
Rationale for Method Selection
Traditional C18 columns can exhibit poor retention for highly polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "ligand folding".[6] To counteract this, columns with polar modifications are employed. These stationary phases provide an alternative retention mechanism, often through hydrophilic interaction, which enhances the retention of polar analytes like this compound.
HPLC Protocol
Objective: To monitor the consumption of this compound and the formation of a product in a representative reaction.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
Reaction quench solution (e.g., saturated aqueous ammonium chloride)
-
Syringe filters (0.45 µm)
Experimental Workflow:
Caption: HPLC workflow for monitoring this compound reactions.
Step-by-Step Protocol:
-
Sample Preparation: a. At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., 500 µL of saturated aqueous NH4Cl). c. Dilute the quenched sample with the sample diluent to a final concentration suitable for HPLC analysis (e.g., ~1 mg/mL). d. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Equilibrate the HPLC system and column with the initial mobile phase conditions. b. Inject a standard volume of the prepared sample (e.g., 5 µL). c. Run the gradient elution as detailed in Table 1. d. Monitor the eluent at a wavelength where both the starting material and product have reasonable absorbance (e.g., 210 nm for the nitro group).
Data Presentation:
Table 1: HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound) and the product(s) based on their retention times.
-
Integrate the peak areas of all components.
-
Calculate the percent conversion of the starting material and the relative percentage of product formation over time.
Thin-Layer Chromatography (TLC) for Rapid Qualitative Monitoring
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[7][8][9] It allows for the simultaneous analysis of multiple time points and provides a quick visual assessment of the disappearance of starting materials and the appearance of products.[10] For polar compounds like this compound, normal-phase TLC on silica gel plates is the most common approach.[11][12]
Rationale for Method Selection
Silica gel, a polar stationary phase, interacts strongly with polar molecules, causing them to move more slowly up the plate.[13] By using a mobile phase of appropriate polarity, a good separation between the more polar starting material and the potentially less polar product can be achieved. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used, with the ratio adjusted to achieve optimal separation.[7]
TLC Protocol
Objective: To visually track the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates (e.g., with F254 indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 30:70 Ethyl Acetate/Hexanes (this may need to be optimized for different reactions)
-
Visualization agents: UV lamp (254 nm) and a staining solution (e.g., p-anisaldehyde or potassium permanganate).
Experimental Workflow:
Caption: TLC workflow for monitoring this compound reactions.
Step-by-Step Protocol:
-
Plate Preparation: a. Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. b. On the origin line, spot the starting material (SM), a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture (Rxn) at various time points. Keep the spots small and concentrated.
-
Development: a. Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes. b. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber. c. Allow the solvent front to travel up the plate until it is about 1 cm from the top. d. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: a. View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil. b. For compounds that are not UV-active or for better visualization, use a chemical stain. A p-anisaldehyde stain is a good general-purpose stain that often gives a range of colors with different functional groups upon heating.[14][15] A potassium permanganate stain is effective for visualizing compounds that can be oxidized, appearing as yellow spots on a purple background.[16] c. To stain, quickly dip the plate into the staining solution and then gently heat with a heat gun until spots appear.
Data Presentation:
Table 2: Representative TLC Data
| Compound | Rf Value (30:70 EtOAc/Hexanes) | Visualization Method |
| This compound | 0.35 | UV, p-anisaldehyde |
| Representative Product | 0.60 | UV, p-anisaldehyde |
Data Analysis:
-
The Rf (retention factor) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting and Method Optimization
-
Poor HPLC Peak Shape: If peaks are broad or tailing, consider adjusting the pH of the mobile phase or using a different column chemistry (e.g., HILIC for very polar compounds).[5]
-
Co-eluting Peaks in HPLC: If the starting material and product peaks are not well-resolved, adjust the gradient slope or the organic modifier in the mobile phase.
-
Streaking in TLC: This is often due to overloading the sample or the sample being too polar for the chosen solvent system. Try spotting a more dilute sample or increasing the polarity of the mobile phase.
-
Rf Values Too High or Too Low in TLC: If the spots run too close to the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the spots remain near the origin (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[13]
Conclusion
The HPLC and TLC methods detailed in this application note provide robust and reliable tools for monitoring reactions involving this compound. The selection of appropriate stationary phases, mobile phases, and visualization techniques is critical to overcoming the challenges associated with the analysis of these polar compounds. By following these protocols and understanding the underlying chromatographic principles, researchers can effectively track reaction progress, ensure product quality, and accelerate their research and development efforts in the field of medicinal chemistry.
References
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- Thin-layer chrom
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- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing.
- Tips & Tricks for Thin-Layer Chrom
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- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- TLC stains. [No Source]
- Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH.
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- Synthesis and Structure of Oxetane Containing Tripeptide Motifs. The Royal Society of Chemistry.
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Chemical Space Explor
- Oxetanes in Drug Discovery Campaigns. NIH.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- ANALYTICAL METHODS. NCBI.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Development of chemiluminescence-based methods for specific quantitation of nitrosyl
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
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- 16. youtube.com [youtube.com]
Application Note & Protocol: High-Purity Isolation of 3-(Nitromethyl)oxetane Derivatives via Automated Flash Column Chromatography
Abstract
This technical guide provides a comprehensive framework for the purification of 3-(nitromethyl)oxetane derivatives, a class of compounds of increasing interest in medicinal chemistry and materials science.[1][2] Due to the unique chemical nature of these molecules—possessing both a polar nitro group and a strained oxetane ring—their purification presents specific challenges, including potential on-column degradation. This document outlines a robust methodology centered on normal-phase flash column chromatography, detailing everything from initial reaction mixture analysis to final product isolation. It explains the critical rationale behind stationary and mobile phase selection, sample loading techniques, and post-purification analysis. The protocols provided are designed to be self-validating, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
The this compound scaffold is a valuable building block, combining the metabolic stability offered by the oxetane ring with the versatile reactivity of the nitro group.[3][4] However, these same features create purification hurdles. The high polarity of the nitroalkane moiety often necessitates strong solvent systems for elution, which can lead to poor resolution from polar byproducts. Furthermore, the oxetane ring, while generally stable, is susceptible to ring-opening under certain acidic conditions, a risk that must be mitigated when using standard silica gel.[2]
This guide addresses these challenges by providing a systematic approach to developing a tailored column chromatography protocol. The core principle is to achieve efficient separation while preserving the integrity of the target molecule.
Foundational Principles: Chromatography of Polar Heterocycles
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For this compound derivatives, a normal-phase setup is typically employed.
-
Stationary Phase: Silica gel (SiO₂) is the most common choice due to its high resolving power for a wide range of organic compounds.[7][8] Its surface is populated with acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. The separation is governed by a competition: the polar analyte and the polar solvent molecules compete for adsorption sites on the silica surface.[6]
The key to successful purification is to find a solvent system that allows the target compound to travel through the column at a moderate rate, well-separated from impurities.
Causality in Separation:
-
Weakly Polar Impurities: These have minimal interaction with the silica gel and are quickly washed off the column by the non-polar component of the mobile phase.
-
Target Compound (Moderately Polar): The this compound derivative will have significant interaction with the silica gel. A carefully chosen concentration of the polar eluent is required to displace it from the stationary phase and allow it to move down the column.
-
Highly Polar Impurities: These adsorb very strongly to the silica and will either remain at the top of the column or require a highly polar mobile phase to elute.
Pre-Purification Analysis: The Role of TLC
Before committing a crude reaction mixture to a column, it is imperative to analyze it by Thin Layer Chromatography (TLC).[5] TLC serves as a small-scale pilot for the larger column separation and is used to determine the optimal solvent system.
Protocol 1: TLC for Solvent System Selection
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the baseline).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline. Also, spot reference standards of any known starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate (start with a 4:1 ratio). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: View the plate under a UV lamp (254 nm) to see UV-active compounds. Subsequently, stain the plate (e.g., with potassium permanganate or vanillin stain) to visualize non-UV-active compounds. Circle all visible spots.
-
Optimization: Calculate the Retardation Factor (Rƒ) for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) The ideal solvent system is one that provides an Rƒ value of ~0.25-0.35 for the target this compound derivative, with good separation from all other spots.[8]
Data Presentation: Interpreting TLC Results
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rƒ of Target Compound (Example) | Observations & Recommendation |
| 90:10 | < 0.1 | Compound is too strongly adsorbed. Increase eluent polarity. |
| 70:30 | 0.3 | Good separation from baseline and solvent front. Optimal for column. [8] |
| 50:50 | 0.5 | May result in co-elution with less polar impurities. Reduce polarity. |
| 30:70 | > 0.7 | Compound elutes too quickly, poor separation from non-polar spots. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard flash chromatography setup. The amount of silica gel used is typically 50-100 times the weight of the crude material to be purified.[8]
Step 1: Column Preparation (Slurry Method)
-
Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent determined by TLC (e.g., 80:20 hexanes:ethyl acetate).[8]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without air bubbles or cracks.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to prevent the bed from being disturbed during sample loading.
-
Drain the excess solvent until it is just level with the top of the sand layer. Never let the column run dry. [5]
Step 2: Sample Loading (Dry Loading Method)
Dry loading is superior for polar compounds as it often results in better band sharpness and resolution.
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8]
-
Carefully and evenly add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
Apply positive pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition (e.g., 70:30 Hex:EtOAc) throughout the entire separation. This is simpler but may be slow for eluting more polar compounds.
-
Gradient: Start with a less polar solvent mixture (e.g., 90:10 Hex:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 70:30, then 50:50) to elute the target compound and then more polar impurities.[9] This is often more efficient.
-
Step 4: Analysis of Fractions and Product Isolation
-
Spot every few collected fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the desired product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound derivative.
Safety and Handling Considerations
Nitroalkane derivatives must be handled with care due to their potential hazards. While this compound itself is not as shock-sensitive as simpler nitroalkanes, prudent safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: All handling and chromatography should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]
-
Ignition Sources: These compounds can be flammable. Keep away from heat, sparks, and open flames.[11][14] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10]
-
Waste Disposal: Dispose of all chemical waste, including residual silica gel and solvents, according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Spots | - Incorrect solvent system.- Column overloading.[8] | - Re-optimize the eluent with TLC.- Use a higher ratio of silica gel to crude product (e.g., 100:1). |
| Compound Stuck on Column | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking or Tailing on TLC/Column | - Compound is too polar or acidic/basic.- Potential on-column degradation. | - Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).- Consider using neutralized silica gel. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Repack the column carefully, ensuring an even slurry and gentle tapping. |
Conclusion
The purification of this compound derivatives by column chromatography is a highly effective method when approached systematically. Success hinges on careful preliminary analysis by TLC to determine the optimal mobile phase, followed by meticulous execution of the packing, loading, and elution steps. By understanding the chemical properties of the target molecule and the principles of chromatography, researchers can reliably isolate these valuable compounds in high purity, paving the way for their further application in drug discovery and materials science.
References
- Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet.
- Penta Chemicals. (2025, March 17). Nitromethane - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane.
- AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- Izzo, F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143.
- Wikipedia. (n.d.). Column chromatography.
- University of Alberta. (n.d.). Column chromatography.
- Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3105-3114.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Sharma, U. D., Kumar, L., & Verma, R. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(8), 3703-3708.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Royal Society of Chemistry. (2022, March 4). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- National Institutes of Health, PubChem. (n.d.). This compound.
- Burley, G. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Foley, D. J., & O'Brien, P. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 1272-1323.
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Scale-up synthesis of 3-(Nitromethyl)oxetane considerations
An Application Note and Protocol for the Scale-Up Synthesis of 3-(Nitromethyl)oxetane
Author: Gemini, Senior Application Scientist
Introduction
The oxetane ring is a highly sought-after structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, when replacing more common groups like gem-dimethyl or carbonyl functionalities.[1] Among functionalized oxetanes, this compound serves as a versatile building block, providing a handle for further chemical elaboration through the reactive nitro group. Its synthesis, typically achieved via a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane, is well-established on a laboratory scale.[3]
However, transitioning this synthesis from the bench to a kilogram scale introduces a new set of challenges that are not immediately apparent in small-scale preparations.[4] These challenges primarily revolve around reaction safety, thermal management, and process control.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and a detailed protocol for the safe and efficient scale-up synthesis of this compound.
Part 1: Core Synthetic Strategy & Mechanistic Overview
The most direct route to this compound is the base-catalyzed condensation of oxetan-3-one with nitromethane. This reaction proceeds through a nitroaldol (Henry) reaction to form a β-nitroalkoxide intermediate. Subsequent workup leads to the desired 3-(hydroxymethyl(nitro)methyl)oxetane, which is often dehydrated in situ or in a separate step to yield 3-(nitromethylene)oxetane, a common precursor that can then be reduced to the target this compound. For the purpose of this guide, we will focus on the initial critical condensation step, as its control is paramount for a successful scale-up.
Reaction Mechanism: Base-Catalyzed Henry Reaction
The reaction is initiated by the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of oxetan-3-one.
Caption: Figure 1: Simplified mechanism of the base-catalyzed Henry reaction.
Part 2: Critical Scale-Up Considerations
Scaling a reaction is not a linear process. Physical and chemical properties that are negligible at the milligram scale become process-defining at the kilogram scale.[4]
Hazard Analysis and Safety Precautions
Nitromethane: An Energetic Reagent Nitromethane is not only a flammable liquid but also carries a risk of explosion, especially when heated under confinement or contaminated with certain materials like strong bases or acids.[7][8][9] It is crucial to handle nitromethane with extreme care.
-
Handling: Use only non-sparking tools and explosion-proof equipment.[7] All vessels and transfer lines must be properly grounded to prevent static discharge.[10]
-
Storage: Store in a cool, well-ventilated, fireproof area, away from incompatible substances and other flammables.[8][11]
-
Thermal Stability: Nitromethane can decompose explosively upon shock, friction, or heating.[11] The formation of nitronate salts, especially anhydrous ones, can create shock-sensitive mixtures.[8]
Reaction Exothermicity The Henry reaction is exothermic. On a small scale, the heat generated is easily dissipated into the surroundings. On a large scale, the ratio of surface area to volume decreases dramatically, hindering heat dissipation.[4] This can lead to a rapid temperature increase, potentially causing a "runaway reaction" where the reaction rate accelerates uncontrollably, leading to dangerous pressure buildup and decomposition of reagents.[6][12]
Thermal Management
Effective temperature control is the most critical factor for a safe scale-up.[6]
-
Reactor Choice: A jacketed reactor with a circulating thermal fluid is mandatory. The reactor's heat transfer capabilities must be sufficient to handle the calculated maximum heat output of the reaction.
-
Controlled Addition: Instead of adding all reagents at once, a semi-batch process is essential.[12] The nitromethane or base should be added slowly and sub-surface to the cooled solution of oxetan-3-one. The addition rate must be tied directly to the internal temperature of the reactor, with automated shutdown protocols if the temperature exceeds a set safety limit.
-
Monitoring: The internal reaction temperature, not the jacket temperature, must be monitored continuously with a calibrated thermocouple probe.[6]
Mixing and Mass Transfer
In a large reactor, inefficient mixing can create localized "hot spots" where concentrations of reagents are high, leading to runaway reactions or the formation of byproducts.
-
Agitation: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and prevent solids from settling.
-
Viscosity: The reaction mixture may become more viscous as it proceeds. The agitation speed may need to be adjusted to maintain homogeneity.
Reagent Stoichiometry and Quenching
On a large scale, minimizing excess reagents is crucial for both safety and cost-effectiveness. The reaction should be carefully monitored for completion before quenching. Quenching an exothermic reaction must also be done with care, as the quench itself can generate heat. A slow, controlled addition of a mild acid (e.g., saturated ammonium chloride solution) is recommended.
Part 3: Scale-Up Synthesis Protocol (1.0 kg Scale)
This protocol is a representative example and must be adapted and validated through rigorous process safety reviews and small-scale testing before implementation.
Equipment and Reagents
| Equipment/Reagent | Specification/Quantity | Purpose/Notes |
| Equipment | ||
| Jacketed Glass Reactor | 20 L, with overhead stirrer, thermocouple, and addition funnel | Primary reaction vessel. Volume should be at least twice the total reaction volume.[6] |
| Chiller/Heater Circulator | Capable of maintaining -15 °C to 25 °C | Controls reactor jacket temperature. |
| Addition Pump | Peristaltic or diaphragm pump | For controlled, slow addition of nitromethane. |
| Reagents | ||
| Oxetan-3-one | 1.00 kg (13.87 mol) | Starting material. |
| Nitromethane | 1.02 kg (16.65 mol, 1.2 equiv) | Reagent. Handle with extreme caution. [7][9] |
| Triethylamine (Et₃N) | 281 g (2.77 mol, 0.2 equiv) | Base catalyst. |
| Dichloromethane (DCM) | 10 L | Solvent. |
| Saturated NH₄Cl Solution | ~5 L | Quenching agent. |
| Anhydrous Magnesium Sulfate | As needed | Drying agent. |
Experimental Workflow
Caption: Figure 2: Step-by-step workflow for the scale-up synthesis.
Detailed Procedure
-
Reactor Preparation: Assemble the 20 L jacketed reactor system under a nitrogen atmosphere. Ensure all glassware is dry.
-
Initial Charge and Cooling: Charge the reactor with oxetan-3-one (1.00 kg) and dichloromethane (10 L). Begin agitation and cool the reactor contents to an internal temperature of -10 °C using the circulator.
-
Catalyst Addition: Once the temperature is stable, add triethylamine (281 g) to the reactor.
-
Nitromethane Addition: Begin the slow, subsurface addition of nitromethane (1.02 kg) via the addition pump. This is a critical, exothermic step. The addition rate should be controlled to maintain the internal temperature at or below -5 °C. A typical addition time is 2-3 hours. If the temperature rises above -3 °C, stop the addition immediately and allow the system to cool before resuming.
-
Reaction Progress: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 16-24 hours. Monitor the reaction's progress by taking small, quenched aliquots for analysis (e.g., TLC or GC-MS) until the consumption of oxetan-3-one is complete.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 5 L of pre-chilled saturated ammonium chloride solution over at least 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Work-up: Stop the agitation and allow the layers to separate. Transfer the lower organic layer to a separate vessel. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, primarily 3-(nitromethyl)oxetan, can be purified by flash column chromatography on silica gel or by crystallization if a suitable solvent system is found.
Part 4: Analytical Quality Control
To ensure the quality and purity of the final product, a suite of analytical techniques should be employed.
| Technique | Purpose | Typical Expected Results |
| ¹H NMR | Structural confirmation and purity | Characteristic peaks for oxetane ring protons and the nitromethyl group. Integration should match the expected structure. |
| ¹³C NMR | Structural confirmation | Confirms the number and type of carbon atoms in the molecule. |
| HPLC/GC | Purity assessment | Determines the percentage purity of the final product and identifies any residual starting materials or byproducts. |
| FT-IR | Functional group identification | Shows characteristic stretches for C-O-C (ether) and N-O (nitro group). |
Conclusion
The scale-up synthesis of this compound is a feasible but non-trivial undertaking that demands a primary focus on safety and process control. The potential hazards associated with nitromethane and the exothermic nature of the Henry reaction necessitate careful planning, appropriate equipment, and continuous monitoring. By implementing a semi-batch process with rigorous thermal management and controlled reagent addition, researchers can mitigate these risks and achieve a safe, efficient, and reproducible synthesis on a kilogram scale. This enables the broader application of this valuable oxetane building block in pharmaceutical research and development.
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitromethane.
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- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitromethane.
- International Programme on Chemical Safety. (n.d.). ICSC 0522 - NITROMETHANE.
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3045-3053.
- Urban, M., & Chudoba, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373.
- Various Authors. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.
- Nishikubo, T. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
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- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
- Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Anderson, D. R., et al. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.
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- Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.
- Urban, M., & Chudoba, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
- The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine.
- Wang, D., & Martin, C. (2015). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. PMC - NIH.
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- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.
- Vaz, S. (2018). Analytical Techniques. In Analytical Chemistry Applied to Emerging Pollutants. Springer.
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Application Note: Strategies for the Asymmetric Synthesis of Chiral 3-(Nitromethyl)oxetane Derivatives for Drug Discovery
Abstract
The oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry, prized for its ability to act as a polar and metabolically robust isostere for commonly used groups like gem-dimethyl and carbonyls.[1][2] This unique characteristic allows for the fine-tuning of critical drug properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][3] Within this class, chiral 3-substituted oxetanes, particularly those bearing a nitromethyl group, represent versatile building blocks for synthesizing complex molecules with precisely controlled three-dimensional architecture. The resulting β-nitroalcohol functionality is a direct precursor to chiral 1,2-amino alcohols, a privileged scaffold in numerous pharmaceuticals.[4] This guide provides an in-depth exploration of the primary asymmetric strategies for synthesizing chiral 3-(nitromethyl)oxetane derivatives, focusing on the catalytic asymmetric Henry (nitroaldol) reaction. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic tools.
The Strategic Value of Oxetanes in Medicinal Chemistry
The incorporation of an oxetane moiety into a drug candidate is a strategic decision aimed at optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unlike a gem-dimethyl group, which significantly increases lipophilicity, an oxetane replacement can block metabolically labile C-H bonds while simultaneously improving aqueous solubility and reducing clearance rates.[2] Similarly, its ability to act as a hydrogen bond acceptor makes it an effective, less lipophilic surrogate for a carbonyl group.[3] The rigid, three-dimensional nature of the oxetane ring also imparts a defined conformational constraint on the molecule, which can lead to enhanced target selectivity and binding affinity.
Caption: Isosteric replacement of common groups with an oxetane ring.
Key Synthetic Precursors and Pathways
The asymmetric synthesis of 3-(nitromethyl)oxetanes primarily originates from two readily accessible precursors: oxetan-3-one and its derivative, 3-(nitromethylene)oxetane. The choice of precursor dictates the synthetic strategy. The most direct and stereocontrolled method involves the catalytic asymmetric Henry reaction, which couples an oxetane aldehyde with a nitroalkane.
Caption: Primary synthetic routes to chiral 3-(nitromethyl)oxetanes.
Core Methodology: The Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[5] Its asymmetric variant, mediated by a chiral catalyst, allows for the highly enantioselective synthesis of β-nitroalcohols, which are pivotal intermediates in organic synthesis.[4][6]
Mechanistic Rationale and Catalyst Selection
The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon of the aldehyde. A chiral catalyst, typically a Lewis acidic metal complexed with a chiral ligand, coordinates to both the aldehyde and the nitronate. This coordination creates a rigid, chiral environment that directs the nucleophilic attack to one face of the aldehyde, thereby controlling the stereochemistry of the newly formed stereocenter.
Copper(II) complexes with C2-symmetric bis(oxazoline) or N,N'-dioxide ligands are among the most effective catalysts for this transformation.[7][8] The Lewis acidic Cu(II) center activates the aldehyde by coordinating to its carbonyl oxygen, while the chiral ligand provides the necessary steric hindrance to ensure a high degree of enantioselectivity.
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Application Notes and Protocols: Catalytic Strategies for the Functionalization of 3-(Nitromethyl)oxetane
Introduction: The Strategic Value of 3-(Nitromethyl)oxetane
This compound is a compelling bifunctional building block for modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. It uniquely combines two highly valuable, yet chemically distinct, reactive centers: the strained oxetane ring and the versatile nitro group. The oxetane moiety, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, imparts favorable physicochemical properties to drug candidates.[1] The aliphatic nitro group is a protean functional handle, serving as a precursor to amines, oximes, and nitronate anions, which are potent nucleophiles for carbon-carbon bond formation.[2][3]
This guide provides an in-depth exploration of the catalytic conditions that enable the selective manipulation of each reactive site. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven protocols for key transformations, and summarize critical reaction parameters to empower researchers in drug development and chemical synthesis to effectively leverage the synthetic potential of this valuable intermediate.
Section 1: Selective Catalytic Reduction of the Nitro Group to Access 3-(Aminomethyl)oxetane
The transformation of the nitro group into a primary amine is arguably the most critical reaction of this compound, yielding 3-(aminomethyl)oxetane—a highly sought-after building block for introducing the oxetane motif into complex molecular architectures. The primary challenge lies in achieving complete reduction of the nitro group while preserving the integrity of the potentially labile oxetane ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profiles.[3][4]
Causality in Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions. It typically offers excellent reactivity under mild conditions (low to moderate H₂ pressure and temperature), minimizing the risk of oxetane ring opening.[4]
-
Raney Nickel (Raney® Ni): An effective alternative, Raney Ni is often employed when substrates contain functionalities sensitive to hydrogenolysis (e.g., benzyl ethers, aromatic halides), although it may sometimes require higher pressures or temperatures than Pd/C.[2][4]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a powerful hydrogenation catalyst that can reduce aliphatic nitro groups efficiently.[2]
The choice of solvent is also critical. Protic solvents like methanol or ethanol are preferred as they facilitate proton transfer steps during the reduction mechanism and are excellent at solvating the starting material and the resulting amine.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 1.1: Palladium-Catalyzed Hydrogenation of this compound
Principle: This protocol utilizes heterogeneous catalysis with palladium on activated carbon (Pd/C) under a hydrogen atmosphere to selectively reduce the aliphatic nitro group to a primary amine. The reaction is conducted under mild conditions to ensure the stability of the oxetane ring.
Materials:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr shaker or similar hydrogenation apparatus
-
Celite® 545
-
Round-bottom flask and standard glassware
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq).
-
Dissolve the starting material in a sufficient volume of methanol (e.g., 0.1 M concentration).
-
Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add 10% Pd/C (50% wet, ~10 mol% Pd). Caution: Palladium on carbon can be pyrophoric when dry. Always handle with care.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel by evacuating and refilling with nitrogen three times, followed by evacuating and refilling with hydrogen three times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product) or LCMS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetane, which can be purified further by distillation or chromatography if necessary.
Data Summary: Catalytic Nitro Reduction Conditions
| Catalyst | H₂ Pressure | Solvent | Temperature | Typical Yield | Reference |
| 10% Pd/C | 50-100 psi | MeOH or EtOH | Room Temp | >90% | [4] |
| Raney® Ni | 500-1000 psi | EtOH | 25-50 °C | >85% | [2] |
| PtO₂ | 50 psi | MeOH | Room Temp | >90% | [2] |
Section 2: Catalytic Ring-Opening of the Oxetane Moiety
The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic attack, a process that can be greatly accelerated by catalytic activation with a Lewis or Brønsted acid.[1] This reactivity provides a powerful method for constructing highly functionalized acyclic molecules that would be difficult to access otherwise.
Mechanistic Rationale: The catalytic cycle begins with the coordination of the Lewis acid to the oxetane oxygen. This activation polarizes the C-O bonds and renders the methylene carbons significantly more electrophilic. A nucleophile then attacks one of the carbons adjacent to the oxygen, leading to ring opening. In the case of 3-substituted oxetanes, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 position (an Sₙ2-type mechanism).[5]
Caption: General mechanism for Lewis acid-catalyzed ring opening.
Protocol 2.1: Ytterbium(III) Triflate-Catalyzed Ring Opening with an Alcohol
Principle: This protocol uses a catalytic amount of a water-tolerant Lewis acid, Yb(OTf)₃, to activate the oxetane ring towards nucleophilic attack by an alcohol. This reaction results in the formation of a functionalized 1,3-ether-alcohol.
Materials:
-
This compound
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Benzyl alcohol (or other alcohol nucleophile)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous DCM (to achieve a 0.2 M concentration).
-
Add the alcohol nucleophile (e.g., benzyl alcohol, 1.5 eq).
-
Add Yb(OTf)₃ (5 mol%) to the stirred solution.
-
Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete in 6-24 hours.
-
Workup and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Data Summary: Catalytic Ring-Opening Systems
| Catalyst | Nucleophile | Solvent | Temperature | Outcome | Reference |
| Yb(OTf)₃ | Alcohols, Thiols | DCM, MeCN | Room Temp | High yields of 1,3-adducts | [6] |
| Sc(OTf)₃ | Amines | MeCN | 50 °C | Good yields of 1,3-aminoalcohols | [6] |
| BF₃·OEt₂ | Silyl Enol Ethers | DCM | -78 °C to RT | Mukaiyama-aldol type adducts | [7] |
| Nitric Acid | Nitric Acid | DCM | Room Temp | Dinitrate product | [8] |
Section 3: Catalytic C-C Bond Formation via the Nitronate Anion
The α-proton of the nitromethyl group is acidic and can be removed by a base to form a nucleophilic nitronate anion. This intermediate is a cornerstone of C-C bond formation, most notably in the Henry (nitroaldol) reaction.[9] This pathway allows for the elaboration of the side chain at the C3 position of the oxetane ring.
Catalytic Approach: The Henry reaction can be catalyzed by a variety of bases, from simple inorganic bases to more sophisticated organocatalysts for asymmetric variants.[9][10] For a substrate like this compound, a mild organic base or a phase-transfer catalyst is often sufficient to deprotonate the nitroalkane without promoting undesired side reactions.
Caption: General workflow for the Henry (nitroaldol) reaction.
Protocol 3.1: TBAF-Catalyzed Henry Reaction with an Aldehyde
Principle: This protocol uses a catalytic amount of tetrabutylammonium fluoride (TBAF) as a mild, organic-soluble base to generate the nitronate anion from this compound, which then adds to an aldehyde electrophile to form a β-nitro alcohol.
Materials:
-
This compound
-
Benzaldehyde (or other non-enolizable aldehyde)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.2 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1.0 eq) to the solution.
-
Slowly add the TBAF solution (10 mol%) dropwise via syringe.
-
Allow the reaction to stir at 0 °C and then warm slowly to room temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf than the starting aldehyde.
-
Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
References
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.RSC Publishing.
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Nitro Reduction - Common Conditions.University of Rochester, Department of Chemistry.
- The reaction of 3-substituted oxetanes with nitric acid in dichloromethane.RSC Publishing.
- Selective Ring-Opening reactions of Unsymmetric Oxetanes.Chinese Journal of Organic Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).Oriental Journal of Chemistry.
- Reduction of nitro compounds.Wikipedia.
- Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journal of Organic Chemistry.
- Reduction of nitro group in the presence of a nitrile.Reddit.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.Benchchem.
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- Oxetanes: formation, reactivity and total syntheses of n
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.RadTech.
- Asymmetric catalysis in direct nitromethane-free Henry reactions.RSC Publishing.
- Asymmetric catalysis in direct nitromethane-free Henry reactions.PMC - PubMed Central.
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3-(Nitromethyl)oxetane: A Versatile Building Block for Modern Medicinal Chemistry
Application Note & Protocols
Introduction: The Strategic Value of the Oxetane Ring and Nitro Group in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold due to its unique combination of physicochemical characteristics.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][3] The oxetane motif is recognized as a versatile bioisostere for commonly employed functionalities like gem-dimethyl and carbonyl groups, offering a strategic tool to fine-tune the properties of bioactive molecules.[3][4]
Parallel to the rise of oxetanes, nitroalkanes have a long and successful history in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of functional groups.[5][6] The nitro group is a powerful electron-withdrawing group that activates adjacent carbon atoms for C-C bond formation and can be readily transformed into amines, ketones, aldehydes, and other valuable functionalities.[7][8]
This application note details the utility of 3-(nitromethyl)oxetane , a building block that synergistically combines the advantageous features of both the oxetane ring and the nitroalkane functionality. This reagent serves as a gateway to a diverse range of 3-substituted oxetanes, enabling the exploration of novel chemical space in drug discovery programs.
Physicochemical Properties and Advantages of this compound
The strategic incorporation of this compound into a molecule imparts a unique set of properties that can be leveraged by medicinal chemists:
| Property | Impact on Drug Design |
| Polarity | The oxetane ring introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly improve aqueous solubility.[2] |
| Metabolic Stability | The oxetane moiety can act as a metabolically stable surrogate for more labile groups like gem-dimethyl, blocking sites of oxidative metabolism.[3][4] |
| Three-Dimensionality | The puckered, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target engagement and selectivity.[3] |
| Reactivity of the Nitromethyl Group | The α-protons of the nitromethyl group are acidic, allowing for a variety of C-C bond-forming reactions. The nitro group itself is a versatile handle for further chemical transformations.[5][9] |
Synthesis of this compound
The primary route to this compound involves a Henry reaction (also known as a nitroaldol reaction) between oxetan-3-one and nitromethane.[9][10] This reaction is typically base-catalyzed and proceeds through the formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target nitroalkene, 3-(nitromethylene)oxetane.[11] Subsequent reduction of the double bond affords this compound. A more direct approach involves the conjugate addition of a nucleophile to 3-(nitromethylene)oxetane.[11]
A common synthetic sequence is the condensation of oxetan-3-one with nitromethane to form 3-(nitromethylene)oxetane, which can then be used in subsequent reactions.[11][12]
Key Applications and Protocols
Michael Addition: Access to 3,3-Disubstituted Oxetanes
3-(Nitromethylene)oxetane, the precursor to this compound, is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles to generate 3,3-disubstituted oxetanes.[11] This approach is highly valuable for introducing diverse functionalities at the 3-position of the oxetane ring.
Protocol 1: Michael Addition of a Thiol to 3-(Nitromethylene)oxetane
This protocol describes a representative Michael addition of a thiol to 3-(nitromethylene)oxetane.
Materials:
-
3-(Nitromethylene)oxetane
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-(nitromethylene)oxetane (1.0 eq) in DCM (0.2 M) at 0 °C, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)-3-(phenylthio)oxetane.
Causality behind Experimental Choices:
-
The use of a mild base like triethylamine is sufficient to catalyze the reaction without promoting side reactions.
-
DCM is a good solvent for this reaction as it is relatively non-polar and unreactive.
-
The aqueous workup is necessary to remove the base and any water-soluble byproducts.
Reduction of the Nitro Group: Synthesis of 3-(Aminomethyl)oxetane
The reduction of the nitro group in this compound provides a straightforward route to the corresponding primary amine, 3-(aminomethyl)oxetane.[12] This amine is a crucial building block for introducing the oxetane motif into peptides and other amine-containing pharmaceuticals.[13]
Protocol 2: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound to 3-(aminomethyl)oxetane using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)oxetane. The product can be further purified by distillation or salt formation if necessary.[12]
Causality behind Experimental Choices:
-
Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups.
-
Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the hydrogenation.
-
Filtration through Celite® is crucial for the complete and safe removal of the pyrophoric palladium catalyst.
Visualization of Key Transformations
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of the desirable physicochemical properties of the oxetane ring and the synthetic flexibility of the nitroalkane functionality provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The protocols outlined in this application note provide a starting point for the effective utilization of this important reagent in drug discovery programs.
References
- Burgett, A. W. G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 123(45), 1-25. [Link]
- K., Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12458. [Link]
- K., Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(19), 5431-5448. [Link]
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
- Sciencemadness.org. (n.d.). Nitroalkane chemistry. Sciencemadness.org. [Link]
- Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3145-3152. [Link]
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]
- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(18), 6704-6712. [Link]
- Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3145-3152. [Link]
- Carreira, E. M., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 16(33), 6035-6039. [Link]
- MDPI. (2021). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]
- Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Taylor & Francis. [Link]
- ResearchGate. (n.d.). Oxetanes in naturally occurring bioactive molecules.
- ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]
- Ballini, R., & Palmieri, A. (2021).
- Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
- National Institutes of Health. (2025).
- Redalyc. (n.d.). Louis Henry: The Henry reaction and other organic syntheses. Redalyc. [Link]
- SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
- Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
- Google Patents. (n.d.). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
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- 12. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: Formulation of 3-(Nitromethyl)oxetane-Based Energetic Materials
Abstract
The quest for high-performance, insensitive energetic materials is a paramount objective in materials science. Energetic binders, which encapsulate explosive crystals, are critical to the performance and safety of polymer-bonded explosives (PBXs) and solid propellants. Oxetane-based polymers have emerged as a leading class of energetic binders, offering a favorable combination of high energy density and good mechanical properties. This guide focuses on the synthesis and formulation of energetic materials derived from 3-(nitromethyl)oxetane, a versatile and powerful building block. We provide a detailed exploration of the synthesis of energetic monomers via conjugate addition to 3-(nitromethylene)oxetane, their subsequent polymerization, and the formulation of resulting polymers into energetic composites.[1][2] The protocols herein are designed for researchers and scientists, offering step-by-step methodologies grounded in established chemical principles and safety practices.
Introduction: The Significance of Oxetane-Based Energetic Binders
Traditional energetic formulations often rely on inert binders, which contribute little to the overall energy output and can compromise performance. Energetic binders, in contrast, are polymers containing explosophoric groups (e.g., -N₃, -NO₂, -NF₂) that actively participate in the detonation, increasing the total energy and performance of the composite.[3]
The oxetane ring is a highly strained, four-membered cyclic ether that serves as an excellent backbone for energetic polymers. Its high ring strain energy contributes positively to the heat of formation. Cationic ring-opening polymerization (CROP) of functionalized oxetane monomers allows for the synthesis of high-molecular-weight polyethers with desirable thermal and mechanical properties.[4] Key historical examples include poly(BAMO) (poly(3,3-bis(azidomethyl)oxetane)) and poly(NIMMO) (poly(3-nitratomethyl-3-methyloxetane)).[5][6]
The focus of this guide, this compound and its precursor 3-(nitromethylene)oxetane, represents a significant advancement. 3-(nitromethylene)oxetane is an excellent Michael acceptor, enabling facile, one-pot syntheses of a wide array of energetic monomers through conjugate addition.[7] This approach allows for the incorporation of highly energetic moieties, such as tetrazoles, to create binders with performance characteristics that can surpass traditional materials.[1][2]
Causality: Why 3-(Nitromethylene)oxetane is a Superior Precursor
The utility of 3-(nitromethylene)oxetane stems from its electronic structure. The powerful electron-withdrawing effect of the nitro group makes the β-carbon of the alkene highly electrophilic and thus susceptible to nucleophilic attack. This high reactivity allows for the use of even weakly nucleophilic compounds, such as nitrogen-rich heterocycles, to be appended to the oxetane scaffold in high yields, a process often difficult to achieve through other synthetic routes.[2][8] This "assembly line" approach accelerates the development of new, high-performance energetic monomers.[8]
Synthesis of Energetic Monomers
The foundational step is the synthesis of tailored monomers. The following protocol details the synthesis of a tetrazole-based oxetane monomer, a class of compounds known for high nitrogen content and positive heats of formation.[3]
Diagram 1: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of tetrazole-based oxetane monomers.
Protocol 2.1: Synthesis of 1/2-(3-(Nitromethyl)oxetan-3-yl)-1H/2H-tetrazole
This protocol describes the conjugate addition of 1H-tetrazole to 3-(nitromethylene)oxetane.[8]
Materials:
-
3-(Nitromethylene)oxetane (1.00 g, 8.69 mmol)
-
1H-Tetrazole (609 mg, 8.69 mmol)
-
Dry Acetonitrile (MeCN)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round bottom flask, septum, syringes)
Procedure:
-
Add 3-(nitromethylene)oxetane to a round bottom flask under an inert atmosphere (e.g., argon).
-
In a separate flask, dissolve 1H-tetrazole in dry acetonitrile.
-
Transfer the tetrazole solution to the reaction flask containing the 3-(nitromethylene)oxetane via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting product will be a mixture of the N1 and N2 isomers of the tetrazole adduct. If necessary, the isomers can be separated by column chromatography on silica gel.
Characterization (Self-Validation):
-
¹H NMR: Expect characteristic signals for the oxetane ring protons and the nitromethyl group. The chemical shifts will differ slightly between the N1 and N2 isomers.
-
¹³C NMR: Confirm the presence of all carbon atoms in the expected chemical shift ranges.
-
IR Spectroscopy: Look for characteristic peaks corresponding to the C-O-C stretch of the oxetane ring and the asymmetric/symmetric stretches of the NO₂ group.
-
DSC (Differential Scanning Calorimetry): Determine the melting point and decomposition temperature of the synthesized monomer.
Polymerization of Energetic Monomers
The synthesized monomers are polymerized to form the energetic binder. Cationic Ring-Opening Polymerization (CROP) is the most effective method.
Diagram 2: Cationic Ring-Opening Polymerization (CROP) Workflow
Caption: General workflow for the synthesis of energetic polyoxetanes via CROP.
Protocol 3.1: Synthesis of Energetic Polyoxetane
This protocol provides a general method for the CROP of a this compound-based monomer.[9]
SAFETY WARNING: All operations involving energetic materials must be conducted behind appropriate shielding by trained personnel. Use small quantities and non-metal spatulas. Ground all equipment to prevent electrostatic discharge.
Materials:
-
Synthesized energetic oxetane monomer
-
Initiator system: 1,4-butanediol (BDO) and Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Argon or Nitrogen gas
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
In a reaction flask, dissolve the energetic monomer and the initiator (BDO) in anhydrous DCM. The monomer-to-initiator ratio will control the final molecular weight.[10]
-
Cool the solution in an ice bath.
-
Slowly add the catalyst (BF₃·OEt₂) to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a temperature well below its decomposition point.
Characterization (Self-Validation):
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR Spectroscopy: Confirm the polymer structure. The disappearance of monomer signals and the appearance of broad polymer backbone signals are indicative of successful polymerization.
-
DSC/TGA (Thermogravimetric Analysis): Determine the glass transition temperature (Tg) and the thermal decomposition profile of the energetic binder. The Tg is a critical parameter for defining the service temperature range of the final formulation.[6]
Formulation of Energetic Composites
The final step is to formulate the energetic binder into a plastic-bonded explosive (PBX). This involves mixing the binder with a crystalline explosive filler, a plasticizer, and a curing agent.
Diagram 3: PBX Formulation Workflow
Caption: Process for formulating a plastic-bonded explosive (PBX).
Protocol 4.1: Small-Scale PBX Formulation
This protocol outlines a representative slurry-coating method for preparing a PBX.
Materials:
-
Energetic Polyoxetane Binder (e.g., 10-15% by weight)
-
Energetic Plasticizer (e.g., Bu-NENA, TEGDN) (e.g., 5-10% by weight)[11]
-
Crystalline Explosive Filler (e.g., HMX, RDX) (e.g., 70-85% by weight), typically in a bimodal particle size distribution for high packing density.[11]
-
Isocyanate-based curative (e.g., Desmodur N-100) (e.g., <2.5% by weight)[11]
-
Stabilizer (e.g., N-methyl-p-nitroaniline, MNA) (<1% by weight)[11]
Procedure:
-
In a remote-operated planetary mixer, gently warm the energetic binder and plasticizer until a homogenous, low-viscosity liquid is formed.
-
Add the stabilizer and mix until fully dissolved.
-
Slowly add the coarse fraction of the crystalline explosive filler while mixing at low speed. Continue mixing until the particles are uniformly wetted.
-
Add the fine fraction of the filler and continue mixing until a homogenous, dough-like slurry is achieved.
-
Add the curative agent and mix for a final, specified period to ensure uniform distribution.
-
Transfer the mixture to a mold under vacuum to remove any entrapped air bubbles.
-
Cure the charge in an oven at a specified temperature (e.g., 50-70 °C) for several days until the cross-linking reaction is complete.
Characterization and Performance Evaluation:
-
Density: Measure the final density of the cured charge.
-
Mechanical Properties: Perform tensile strength and compression tests to evaluate the mechanical integrity of the PBX.
-
Thermal Analysis (DSC): Confirm the thermal stability of the final formulation.
-
Sensitivity Tests: Conduct standardized impact (BAM Fallhammer), friction, and electrostatic discharge (ESD) tests to assess safety.[1][2]
-
Performance Calculation: Use thermochemical codes (e.g., EXPLO5) to calculate theoretical performance parameters like detonation velocity and pressure based on the formulation's composition and density.[1][2]
Data Summary
The performance of energetic materials derived from 3-(nitromethylene)oxetane is highly dependent on the appended functional group. The following table summarizes calculated and experimental data for representative derivatives.
| Compound/Derivative | Density (g·cm⁻³) | Detonation Velocity (Vdet, m·s⁻¹) | Detonation Pressure (pC-J, GPa) | Sensitivity (Impact) | Source |
| TNT (Reference) | 1.65 | 6900 | 19.0 | 15 J | [2] |
| RDX (Reference) | 1.82 | 8750 | 34.6 | 7.5 J | [2] |
| 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole | 1.560 | 8519 (calc.) | 29.5 (calc.) | > 40 J | [7] |
| 5-Azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | 1.601 | 8986 (calc.) | 32.7 (calc.) | 15 J | [2][7] |
| 5-Nitro-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | 1.688 | 9132 (calc.) | 35.5 (calc.) | 8 J | [2] |
Note: Calculated values are from EXPLO5 V6.04 and provide a theoretical benchmark. Experimental performance may vary.
References
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(8), 3479-3489. [Link][2][8]
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-Nitromethyleneoxetane: A very versatile and promising building block for energetic oxetane-based monomers.
- Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link][9]
- Lysien-Kłak, D., Gryl, M., & Kustosz, R. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 14(21), 4651. [Link][4]
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link][8]
- Highsmith, T. K., & Hinshaw, J. C. (1999). Energetic oxetane propellants.
- SpiroChem. (2022).
- Heerd, E., & Leisinger, K. (n.d.).
- Wen, Y., Mo, H., Tan, B., Lu, X., Wang, B., & Liu, N. (2023). Progress in synthesis and properties of oxetane–based energetic polymers. European Polymer Journal. [Link][14]
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Unpublished manuscript. [Link][1]
- Fessard, T. C., et al. (2022). Energetic but insensitive spiro-tetrahydrotetrazines based on oxetane-3-one. Request PDF. [Link][6]
- Klásek, T., Zeman, S., & Růžička, A. (2023). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link][7]
- MO Hong-chang, LU Xian-ming, LI Na, et al. (2012). Synthesis and Characterization of Copolyether of 3-Nitratomethyl-3-methyloxetane and Tetrahydrofuran.
- Hsiue, G. H., Liu, Y. L., & Chiu, Y. S. (2020). Progress in Synthesis and Properties of Oxetane−based Energetic Polymers. Request PDF. [Link][15]
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Application Note: A Guide to the NMR Spectroscopic Analysis of 3-(Nitromethyl)oxetane and its Reaction Products
An Application Note for Researchers and Drug Development Professionals
Introduction
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties—a compact, polar, sp³-rich scaffold that can act as a hydrogen bond acceptor—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] This substitution can lead to significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1]
Within this class of compounds, 3-(nitromethyl)oxetane serves as a versatile synthetic intermediate. It is often derived from its precursor, 3-(nitromethylene)oxetane, which is a potent Michael acceptor, readily reacting with a wide array of nucleophiles to generate diverse 3,3-disubstituted oxetanes.[3] The successful synthesis and derivatization of these building blocks, however, hinge on precise analytical characterization. The inherent strain of the oxetane ring means it can be susceptible to ring-opening under certain reaction conditions, particularly with strong acids or bases.[2][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for navigating the chemistry of this compound. It provides unparalleled, non-destructive insight into molecular structure, enabling the unambiguous identification of reactants, products, and potential byproducts. This application note serves as a comprehensive guide for researchers, offering detailed protocols and interpretative logic for the NMR analysis of this compound and its reaction products.
Part 1: The NMR Spectroscopic Signature of this compound
A thorough understanding of the starting material's NMR spectrum is the foundation for analyzing any subsequent reaction. The spectrum of this compound is characterized by distinct signals corresponding to the oxetane ring and the nitromethyl side chain.
¹H NMR Analysis: Key Features
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule.
-
Oxetane Ring Protons (C2-H₂, C4-H₂): The four protons on the oxetane ring carbons adjacent to the oxygen are chemically non-equivalent. They typically appear in the downfield region, between δ 4.4 and 4.9 ppm .[6][7] Due to their proximity and fixed spatial relationships, they exhibit complex splitting patterns, often appearing as multiplets or distinct doublets of doublets.
-
Oxetane Methine Proton (C3-H): The single proton at the 3-position is coupled to the four adjacent oxetane protons and the two protons of the nitromethyl group. This complex coupling results in a multiplet, typically found further upfield than the C2/C4 protons.
-
Nitromethyl Protons (-CH₂NO₂): The two protons of the nitromethyl group are significantly deshielded by the strong electron-withdrawing effect of the nitro group (-NO₂). This causes their signal to appear downfield, characteristically in the range of δ 4.0 to 4.4 ppm .[8]
¹³C NMR Analysis: Carbon Skeleton
The carbon spectrum complements the proton data by providing information about the carbon framework.
-
Oxetane Methylene Carbons (C2, C4): The two carbons flanking the oxygen atom are the most deshielded carbons of the ring, typically resonating in the range of δ 78 to 80 ppm .[6]
-
Oxetane Methine Carbon (C3): The carbon at the point of substitution will appear at a distinct chemical shift, influenced by both the ring structure and the attached nitromethyl group.
-
Nitromethyl Carbon (-CH₂NO₂): The carbon of the nitromethyl group is also deshielded and is expected to have a chemical shift in the range of δ 60 to 70 ppm .[9][10]
Data Summary: this compound
The following table summarizes the expected NMR chemical shifts for the parent compound. Actual values may vary slightly based on the solvent and concentration used.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H₂, C4-H₂ | 4.4 - 4.9 (m) | 78 - 80 |
| C3-H | Multiplet | ~40-50 |
| -CH₂NO₂ | 4.0 - 4.4 (d) | 60 - 70 |
Part 2: Monitoring a Representative Reaction: Michael Addition
The primary utility of 3-(nitromethylene)oxetane is its role as a Michael acceptor.[3] The addition of a nucleophile (e.g., an amine, thiol, or carbon nucleophile) yields a 3,3-disubstituted oxetane. NMR spectroscopy is the ideal tool for monitoring the progress of such a reaction.[11]
Workflow for NMR-Based Reaction Monitoring
The causality behind this workflow is to obtain quantitative, time-resolved data on the consumption of reactants and the formation of products and byproducts, allowing for precise determination of reaction completion and the identification of potential issues.
Caption: Logical workflow for NMR data processing and interpretation.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is locked (to the deuterium signal of the solvent) and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 512-2048 scans (due to lower natural abundance), relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to create a flat spectrum.
-
Calibrate the chemical shift axis by referencing the solvent peak or TMS.
-
For ¹H spectra, integrate the signals to determine the relative ratios of protons.
-
Conclusion
NMR spectroscopy is an indispensable and authoritative tool for chemists working with this compound and its derivatives. A systematic approach, beginning with the careful analysis of the starting material, followed by diligent reaction monitoring, and culminating in the comprehensive analysis of the final products using both 1D and 2D techniques, provides a robust and self-validating framework for research and development. By understanding the characteristic spectral signatures and potential reaction pathways, researchers can confidently navigate the synthesis of these valuable building blocks, accelerating the discovery of novel chemical entities for drug development.
References
- Wessig, P. & Mahn, J. Nitrogen-14 nuclear magnetic resonance. Part II. Additivity rules for chemical shifts in nitroalkanes. Journal of the Chemical Society B: Physical Organic. [Link]
- Haas, M., et al. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Cervantes, H., et al.
- UCLA. Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]
- Jokisaari, J., et al. The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3.
- Cervantes, H., et al.
- Mykhailiuk, P. K. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Wuitschik, G., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Balsamo, A., et al. Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
- Stepan, A. F., et al. Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. [Link]
- Haas, M., et al. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Ferreira, R. J., et al.
- Unknown. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).
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- Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... Study Prep in Pearson+. [Link]
- Fiedoruk, M., et al. NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Carreira, E. M., et al. Synthesis and Structure of Oxetane Containing Tripeptide Motifs. The Royal Society of Chemistry. [Link]
- Unknown. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0328385). NP-MRD. [Link]
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- LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Show, P.-L., et al. Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- Desai, K. R., et al. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN- 3- YLAMINES. Connect Journals. [Link]
- Scott, J. S., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- CN102212044A. Synthesis method for oxetane compounds.
- Reich, H. J. 13C NMR Chemical Shifts.
- SpectraBase. OXETANE-C - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation of 3-(Nitromethyl)oxetane Derivatives
Abstract
This application note provides a detailed guide to the analysis of 3-(nitromethyl)oxetane derivatives using mass spectrometry (MS). These compounds are of significant interest as versatile building blocks in medicinal chemistry and as components in modern energetic materials.[1][2] Understanding their behavior under mass spectrometric conditions is crucial for structural confirmation, purity assessment, and metabolic studies. This document outlines the primary fragmentation pathways observed for the oxetane ring and the nitromethyl group, provides optimized analytical protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and offers guidance on data interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable characterization of this unique class of molecules.
Introduction
The Significance of this compound Derivatives
The oxetane ring is a strained four-membered cyclic ether that has garnered considerable attention as a valuable structural motif in modern chemistry.[2] Its incorporation into molecules can improve physicochemical properties such as solubility and metabolic stability, making it a desirable feature in drug discovery. The this compound scaffold, in particular, serves as a versatile precursor for a variety of more complex molecules through reactions like Michael additions.[1][3] Furthermore, the presence of the "explosophoric" nitro group makes these compounds relevant in the field of energetic materials, where they are explored as potential binders and monomers for advanced polymer systems.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for the unambiguous identification and structural analysis of novel chemical entities. High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the confident determination of elemental compositions.[4] Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, yield structurally informative product ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural characterization and differentiation between isomers.[5]
Challenges in Analysis
The analysis of this compound derivatives presents unique challenges. Their potential energetic nature requires careful handling and consideration of instrument conditions to ensure safe analysis.[6][7] From a spectrometric viewpoint, the combination of the strained oxetane ring and the reactive nitro group can lead to complex fragmentation patterns that require careful interpretation. The molecular ion may be unstable under certain ionization conditions, particularly with Electron Ionization (EI), making the choice of analytical technique critical.
Recommended Instrumentation and Ionization Techniques
The selection of the appropriate ionization technique is paramount for the successful analysis of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS)
The use of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based mass analyzers, is strongly recommended. The ability to achieve mass accuracies of <5 ppm is crucial for confirming the elemental composition of the parent molecule and its fragments, which is a foundational step in structural validation.[4]
Ionization Methods
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[5][8] It is the method of choice for LC-MS analysis and is particularly useful for preserving the molecular ion, which is the starting point for MS/MS fragmentation studies.
-
Electron Ionization (EI): EI is a hard ionization technique typically used in GC-MS. It bombards the molecule with high-energy electrons (70 eV), inducing extensive and reproducible fragmentation.[9] While the molecular ion peak may be weak or absent, the resulting fragment-rich spectrum is highly characteristic and useful for library matching and structural elucidation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another option for LC-MS, suitable for a wide range of medium-polarity compounds. It can be more robust than ESI for certain applications and may provide complementary fragmentation information.
Core Fragmentation Mechanisms and Pathways
The fragmentation of this compound derivatives is primarily dictated by the interplay between the strained oxetane ring and the electron-withdrawing nitromethyl group. The key fragmentation processes include ring cleavage, rearrangements, and losses of small neutral molecules or radicals originating from the nitro group.[9][10]
Fragmentation of the Oxetane Ring
The strained four-membered ring is susceptible to cleavage upon ionization. Common pathways for substituted oxetanes include:
-
Transannular Cleavage: This involves the breaking of two opposing bonds in the ring, often leading to the formation of stable alkenes and carbonyl-containing fragments.[9] For the 3-substituted oxetane core, this can result in the loss of formaldehyde (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da).
-
α-Cleavage: Cleavage of the bond adjacent to the ring oxygen is a common pathway for cyclic ethers, initiated by the radical cation formed on the oxygen atom.[9]
Fragmentation of the Nitromethyl Group
The -CH₂NO₂ moiety has several characteristic fragmentation channels:
-
Loss of the Nitro Radical (•NO₂): A facile cleavage resulting in a neutral loss of 46 Da. This is often a prominent pathway in the fragmentation of nitroalkanes.
-
Loss of the Nitric Oxide Radical (•NO): A neutral loss of 30 Da, typically occurring after rearrangement.[10]
-
Loss of Nitrous Acid (HNO₂): A neutral loss of 47 Da, often seen in ESI-MS/MS via rearrangement mechanisms.
Proposed Combined Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways for the parent compound, this compound (C₄H₇NO₃, Exact Mass: 117.0426), under electron ionization.
Figure 1: Proposed EI fragmentation pathways for this compound.
Experimental Protocols
The following protocols provide a starting point for method development. Instrument parameters should be optimized for the specific compound of interest and the mass spectrometer used.
General Sample Preparation
-
Solvent Selection: Use high-purity (LC-MS grade) solvents. Acetonitrile is a good first choice due to its compatibility with both reversed-phase chromatography and ESI. Methanol is also suitable. For GC-MS, solvents like dichloromethane or ethyl acetate are appropriate.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Dilute this stock to a working concentration of 1-10 µg/mL for direct infusion or chromatographic analysis.
-
Safety: Due to the potential energetic nature of these compounds, handle them in small quantities, avoid heat and shock, and use appropriate personal protective equipment (PPE).
Protocol 1: LC-MS/MS Analysis using ESI
This protocol is designed for structural confirmation and analysis of derivatives in complex matrices.
Figure 2: Workflow for LC-MS/MS analysis of oxetane derivatives.
Step-by-Step Methodology:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Ion Source: ESI.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS: Use Collision-Induced Dissociation (CID). Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Protocol 2: GC-MS Analysis using EI
This protocol is ideal for volatile, thermally stable derivatives and provides highly reproducible fragmentation patterns for library creation.
Step-by-Step Methodology:
-
Chromatography:
-
Column: Non-polar column, e.g., DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (use a split injection, e.g., 20:1).
-
Oven Program: Hold at 50 °C for 1 min, then ramp at 20 °C/min to 280 °C and hold for 3 minutes.
-
-
Mass Spectrometry (EI Mode):
-
Ion Source: EI.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
Data Interpretation and Case Study
Interpreting the Spectra
When analyzing the mass spectrum of a novel this compound derivative, begin by identifying the molecular ion ([M]⁺˙ in EI, [M+H]⁺ in ESI). Use HRMS data to confirm its elemental composition. Next, identify key neutral losses corresponding to the fragmentation pathways described in Section 3.0.
Table of Predicted Fragments
The table below summarizes the predicted major fragment ions and neutral losses for the parent compound, this compound. This serves as a reference for interpreting experimental data.
| m/z (Nominal) | Proposed Elemental Formula | Proposed Origin | Neutral Loss (Da) | Fragmentation Type |
| 117 | [C₄H₇NO₃]⁺˙ | Molecular Ion | - | - |
| 87 | [C₃H₅NO₂]⁺˙ | M - CH₂O | 30 | Transannular Cleavage |
| 71 | [C₄H₇O]⁺ | M - •NO₂ | 46 | Nitro Group Cleavage |
| 70 | [C₄H₆O]⁺˙ | M - HNO₂ | 47 | Rearrangement & Loss |
| 60 | [CH₂NO₂]⁺ | M - C₃H₅O• | 57 | Ring Opening/Cleavage |
| 44 | [C₂H₄O]⁺˙ | M - C₂H₃NO₂ | 75 | Ring Cleavage |
| 43 | [C₃H₇]⁺ | [m/z 71] - CO | 28 | Secondary Fragmentation |
Conclusion
The mass spectrometric analysis of this compound derivatives is a multifaceted task that provides rich structural information when approached systematically. By leveraging soft ionization techniques like ESI for molecular weight determination and hard ionization like EI for characteristic fragmentation, a comprehensive analytical picture can be developed. The core fragmentation pathways involve a competition between cleavage of the strained oxetane ring and losses from the nitromethyl substituent. The protocols and interpretive guidance provided in this note offer a solid foundation for researchers to confidently characterize these important chemical entities, accelerating progress in both pharmaceutical development and materials science.
References
- Korobeinichev, O. P., Kuibida, L. V., Paletsky, A. A., & Shmakov, A. G. (n.d.). Combustion chemistry of energetic materials studied by probing mass spectrometry. Cambridge University Press & Assessment.
- Metrohm. (n.d.). Analysis of energetic materials in various water and soil samples using HPLC and LC-MS.
- Barron, L., & Gallidabino, M. (2019). Exploring Energetic Materials Using Nontargeted Analysis.
- Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
- Fischer, D., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Di Veroli, C. (2022).
- Korobeinichev, O. P. (n.d.). STUDY OF ENERGETIC MATERIAL COMBUSTION CHEMISTRY BY PROBING MASS SPECTROMETRY AND MODELING OF FLAMES. World Scientific Publishing.
- Various Authors. (2025). Theoretical Chemical Characterization of Energetic Materials.
- Fischer, D., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Carreira, E. M., et al. (2014). Synthesis and Structure of Oxetane Containing Tripeptide Motifs. The Royal Society of Chemistry.
- Zhang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023).
- ChemHelpASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
- Burrows, W. D., & Keys, L. P. (1968). The mass spectrometry of nitrate esters and related compounds. Part I. Journal of the Chemical Society B: Physical Organic.
- Fischer, D., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing.
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Demarque, D. P., et al. (2016).
Sources
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- 3. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
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- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Combustion Chemistry of Energetic Materials Studied by Probing Mass Spectrometry | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
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- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Nitromethyl)oxetane
Introduction
The oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry. Its unique properties, including its role as a polar, metabolically stable, and three-dimensional bioisostere for commonly used groups like gem-dimethyl and carbonyls, have led to its incorporation into numerous drug discovery programs.[1][2] 3-(Nitromethyl)oxetane, in particular, serves as a versatile building block, providing a gateway to a wide array of functionalized oxetane derivatives through the rich chemistry of the nitro group.
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes.
The primary synthetic route discussed involves a conjugate (Michael) addition to 3-(nitromethylene)oxetane, a precursor typically synthesized from oxetan-3-one and nitromethane.[3][4] While elegant, this pathway is not without its complexities, primarily stemming from the inherent strain of the four-membered ether ring.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is drastically low, and TLC/LCMS analysis shows multiple polar baseline compounds instead of my desired product. What is the most likely cause?
Answer: This is a classic symptom of oxetane ring-opening . The four-membered oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to nucleophilic attack, particularly under harsh reaction conditions (strong bases, high temperatures, or acidic workups).[4][5][6]
Causality: The conditions required to generate the necessary nucleophile (e.g., the nitronate anion from nitromethane or a Michael donor) often involve a base. If the base is too strong, or if the temperature is too high, it can directly attack one of the oxetane's methylene carbons (C2 or C4), leading to cleavage of a C-O bond. Similarly, the nucleophile intended for the Michael addition can act as the ring-opening agent. The resulting products are typically linear 1,3-difunctional compounds (e.g., diols or amino alcohols after reduction), which are highly polar and often difficult to characterize from a complex mixture.
Troubleshooting & Mitigation Strategies:
-
Choice of Base: Avoid overly strong bases like sodium hydride or lithium diisopropylamide (LDA) if possible. Opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), using them in stoichiometric or slight excess.
-
Temperature Control: Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Neutral Workup: During the workup phase, avoid strong acids. Use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction and perform extractions.
Question 2: The reaction mixture has become viscous, and I'm having trouble with stirring and workup. Is this polymerization?
Answer: Yes, the formation of a viscous, often intractable residue is a strong indication of cationic or anionic polymerization . The strain in the oxetane ring not only makes it susceptible to nucleophilic ring-opening but also provides the thermodynamic driving force for ring-opening polymerization.[7]
Causality:
-
Cationic Polymerization: This is often initiated by trace acidic impurities or Lewis acids. Protic acids can protonate the oxetane oxygen, creating a highly reactive oxonium ion that is readily attacked by another oxetane molecule, propagating a chain reaction.
-
Anionic Polymerization: While less common for simple oxetanes, strong anionic initiators can also lead to polymerization, especially at higher temperatures.
Troubleshooting & Mitigation Strategies:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and reagents are pure and free from acidic or other unknown contaminants. Use freshly distilled solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of acidic species from the reaction of solvents with air and moisture.
-
Avoid Strong Lewis Acids: Be mindful that some reagents or additives may have Lewis acidic character.
-
Controlled Addition: Add reagents slowly and maintain a low temperature to dissipate any heat generated, as exothermic processes can accelerate polymerization.
Question 3: My product's NMR spectrum is clean, but the mass spectrum shows the correct mass, and the IR spectrum shows unusual peaks around 1620-1680 cm⁻¹ and 1250-1350 cm⁻¹. What could this side product be?
Answer: This spectroscopic evidence may point towards the formation of a nitronic acid or nitronate ester , resulting from O-alkylation instead of the desired C-alkylation. The nitronate anion is an ambident nucleophile, meaning it can react at either the carbon or one of the oxygen atoms.
Causality: The resonance-stabilized nitronate anion has electron density on both the alpha-carbon and the oxygen atoms.
-
C-alkylation (desired pathway) leads to the nitroalkane.
-
O-alkylation (side reaction) leads to a nitronate ester (an azoxy compound). These compounds are often less stable than their C-alkylated isomers and can be prone to decomposition.
Troubleshooting & Mitigation Strategies:
-
Solvent Choice: Protic solvents can favor C-alkylation by solvating the oxygen atoms of the nitronate, leaving the carbon more nucleophilic. However, this must be balanced with the potential for the solvent to interfere with the base. Aprotic polar solvents like DMF or DMSO can sometimes favor O-alkylation. Acetonitrile is often a good compromise.[3]
-
Counter-ion: The nature of the cation associated with the nitronate can influence the C/O alkylation ratio.
-
Careful Characterization: Be aware of this potential isomer and use a combination of spectroscopic techniques (¹³C NMR, IR) to confirm the structure of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound? The most commonly cited and robust method is the conjugate addition of a suitable nucleophile to 3-(nitromethylene)oxetane.[3][8] This precursor is readily synthesized from the commercially available oxetan-3-one via a Henry (nitroaldol) reaction with nitromethane, followed by dehydration. This two-step approach is generally high-yielding and avoids the direct use of more challenging 3-halooxetane precursors.
Q2: How stable is the final product, this compound, to standard purification and storage conditions? this compound is a moderately stable compound. However, like most oxetanes, it should be handled with care. Avoid exposure to strong acids or bases. For purification, column chromatography on silica gel using a neutral solvent system (e.g., ethyl acetate/hexanes) is typically effective. For long-term storage, it is best kept in a refrigerator under an inert atmosphere. The C-NO₂ bond has been identified as a potential "trigger bond" for thermal decomposition, though this is more relevant for energetic materials applications at elevated temperatures.[3]
Q3: Can I synthesize this compound via a direct SN2 reaction between a 3-halooxetane and a nitromethane salt? While theoretically possible, this route is often more challenging. 3-Halooxetanes (e.g., 3-iodooxetane or 3-bromooxetane) can be unstable and prone to elimination or ring-opening side reactions under the basic conditions required for forming the nitronate anion.[9][10] Achieving high yields can be difficult, and the reaction may require significant optimization of the base, solvent, and temperature to suppress competing pathways. The Michael addition approach is generally preferred for its reliability.
Recommended Experimental Protocols
Protocol 1: Synthesis of 3-(Nitromethylene)oxetane (Precursor)
This protocol is adapted from methodologies described for the condensation of ketones with nitromethane.[3][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxetan-3-one (1.0 eq), nitromethane (1.5 eq), and a suitable solvent like toluene or acetonitrile.
-
Reagent Addition: Add a catalytic amount of a suitable amine base (e.g., ethylenediamine diacetate) or another dehydrating catalyst system.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC for the consumption of oxetan-3-one. A Dean-Stark trap can be used if removing water is necessary.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 3-(nitromethylene)oxetane as a solid.
Protocol 2: Synthesis of this compound via Michael Addition
This protocol is based on the conjugate addition of nucleophiles to nitroalkenes.
-
Setup: Dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask under an inert atmosphere (N₂).[3] Cool the solution to 0 °C in an ice bath.
-
Nucleophile Generation: In a separate flask, prepare your nucleophile. For a simple reduction of the double bond to form this compound, a reducing agent like sodium borohydride (NaBH₄) (0.5-1.0 eq) can be used.
-
Reaction: Add the reducing agent portion-wise to the cooled solution of 3-(nitromethylene)oxetane. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford pure this compound.
Data Summary: Reaction Condition Effects
The choice of base and temperature is critical to minimize side reactions. The following table provides a qualitative summary based on established principles of oxetane chemistry.
| Base | Temperature Range | Expected Yield of Desired Product | Predominant Side Reaction(s) |
| K₂CO₃ | 25 - 65 °C | Moderate to High | Minimal; possible slow ring-opening |
| DBU | 0 - 25 °C | High | Ring-opening if overheated |
| NaH | 0 - 25 °C | Low to Moderate | Significant Ring-Opening & Polymerization |
| LiAlH₄ (reductant) | -20 to 0 °C | Moderate | Ring-opening if temperature rises |
| NaBH₄ (reductant) | 0 - 25 °C | High | Minimal |
Troubleshooting Workflow
References
- Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. [Link]
- Mild Intramolecular Ring Opening of Oxetanes. PubMed. [Link]
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]
- Ring-opening reactions of oxetanes: A review of methodology development and synthetic applic
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances (RSC Publishing). [Link]
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
- Oxetanes: formation, reactivity and total syntheses of n
- Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- This compound. PubChem - NIH. [Link]
- Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 7. tandfonline.com [tandfonline.com]
- 8. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 3-(Nitromethyl)oxetane
Welcome to the technical support center dedicated to the synthesis of 3-(nitromethyl)oxetane. This valuable building block is increasingly utilized in medicinal chemistry and materials science, yet its preparation can be challenging due to the inherent reactivity of both the oxetane ring and the nitroalkane precursor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common synthetic hurdles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily proceeds through two strategic pathways: the nucleophilic substitution on a 3-functionalized oxetane using a nitromethane anion, or the reduction of an intermediate like 3-(nitromethylene)oxetane. Each approach has distinct advantages and challenges that influence the optimal conditions.
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies. The most direct is the C-alkylation of nitromethane with a suitable electrophile like 3-(bromomethyl)oxetane or 3-(iodomethyl)oxetane.[4] This approach builds the key C-C bond directly. A second route involves the condensation of oxetan-3-one with nitromethane to form 3-(nitromethylene)oxetane, which is then reduced to the target compound.[5][6] This latter path avoids the challenges of C- vs. O-alkylation but adds an extra synthetic step.
Q2: What are the main challenges associated with oxetane chemistry in this synthesis?
The primary challenge is the inherent ring strain of the four-membered ether.[1][7] This strain makes the oxetane susceptible to ring-opening reactions, particularly under acidic conditions, but also with strong nucleophiles or at elevated temperatures.[6][8] This can lead to the formation of diol byproducts and significantly lower the yield of the desired 3-substituted oxetane.
Q3: Why is C-alkylation of nitromethane notoriously difficult, and what are the consequences?
The C-alkylation of nitroalkanes has been a significant challenge for over a century.[9][10] The nitronate anion, formed by deprotonating nitromethane, is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atoms. Reaction with an alkyl halide often leads to significant O-alkylation , forming a nitronic ester. This intermediate is often unstable and can decompose, typically leading to carbonyl compounds and other byproducts, which suppresses the yield of the desired C-alkylated product.[9]
Q4: What specific safety precautions should be taken?
-
Nitromethane: Nitromethane can be explosive, especially in large quantities or in the presence of sensitizing agents. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid shock, friction, and high temperatures. Use in excess should be managed carefully.[4][11]
-
Oxetanes: While less hazardous than nitromethane, oxetanes are reactive cyclic ethers. Avoid strong acids, which can cause vigorous, potentially exothermic ring-opening polymerization.[6][7]
-
Reagents: Many reagents used in these syntheses, such as strong bases (NaH), catalysts, and alkyl halides, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before beginning an experiment.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the C-alkylation route.
Problem: Low or No Yield of the Desired Product
This is the most common issue, often stemming from competing side reactions or suboptimal reaction conditions.
Sources
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- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed C-alkylation of nitroalkanes with alkyl halides [udspace.udel.edu]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Managing the Stability of 3,3-Disubstituted Oxetanes During Synthesis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-disubstituted oxetanes. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during the synthesis, purification, and handling of these valuable heterocyclic motifs. As their application in medicinal chemistry continues to grow, a thorough understanding of their stability is paramount for successful and reproducible outcomes.[1][2][3][4]
The 3,3-disubstituted oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability without a significant increase in lipophilicity.[1][2][5] However, the inherent ring strain of the four-membered ether, coupled with its reactivity, presents unique challenges.[1][6] This guide will address these challenges in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,3-disubstituted oxetanes and offers actionable solutions.
Issue 1: Low or No Yield of the Desired 3,3-Disubstituted Oxetane
Question: My reaction to form a 3,3-disubstituted oxetane is resulting in a very low yield, or I am only recovering my starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low yields in oxetane synthesis are a common hurdle and can often be attributed to several factors. The primary culprits are typically related to the stability of the oxetane ring under the reaction conditions or inefficient cyclization.[7]
Probable Causes & Solutions:
-
Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions, a common issue that can lead to decomposition of the desired product.[1][3][8] While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance, this stability is not absolute.[1][9]
-
Solution: Meticulously control the pH of your reaction. If acidic conditions are necessary for a particular transformation, consider using the mildest possible acid and the lowest effective temperature. For reactions that generate acidic byproducts, the use of a non-nucleophilic base as an acid scavenger can be beneficial. Whenever possible, opt for neutral or basic reaction conditions.[8][9]
-
-
Suboptimal Cyclization Conditions (Intramolecular Williamson Etherification): The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, but its success is highly dependent on reaction conditions.[2]
-
Grob Fragmentation: A significant side reaction is the Grob fragmentation of the halo-alkoxide intermediate, which leads to an aldehyde and an alkene instead of the desired oxetane.[2][7]
-
Solution: The choice of base is critical. While strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used, their effectiveness can be substrate-dependent.[2] For polymer-supported syntheses, KOtBu has been shown to be more effective than NaH.[2][10] Running the reaction at lower temperatures can sometimes disfavor the fragmentation pathway.
-
-
Inefficient Paterno-Büchi Reaction: This photochemical [2+2] cycloaddition is another key method for oxetane synthesis, but it can be plagued by low quantum yields and competing side reactions.[11][12][13][14][15]
-
Solution: Ensure the use of an appropriate light source and filter for your specific carbonyl compound. Aromatic ketones often require longer wavelengths (e.g., 300-350 nm), while aliphatic ketones may need higher energy UV light.[15] A common side reaction is the photochemical dimerization of the carbonyl compound to form a pinacol.[15] Using the alkene component in excess can help to favor the desired cycloaddition. Non-polar solvents are generally preferred for this reaction.[15]
-
-
Poor Leaving Group in Intramolecular Cyclization: For the intramolecular Williamson etherification to be efficient, the starting 1,3-diol must be converted to a substrate with a good leaving group at one of the hydroxyl positions.
-
Solution: Tosylates (OTs) and mesylates (OMs) are commonly used and effective leaving groups. The conversion of a 1,3-diol to the corresponding monotosylate or monomesylate is a key step.[2][10] In some cases, in-situ activation of a hydroxyl group, for example through an Appel-type reaction to form an iodide, can be a successful strategy.[2]
-
Experimental Protocol: Optimized Intramolecular Cyclization of a 1,3-Diol
-
Monotosylation: To a solution of the 3,3-disubstituted-1,3-propanediol (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF). At 0 °C, add a strong base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 equiv) portion-wise.
-
Completion and Quenching: Allow the reaction to warm to room temperature and stir until the tosylate is consumed (monitor by TLC or LC-MS). Carefully quench the reaction by the slow addition of water at 0 °C.
-
Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude oxetane by flash column chromatography.[10][16]
Issue 2: Product Decomposition During Purification
Question: I have successfully formed my 3,3-disubstituted oxetane, but it seems to be decomposing during column chromatography on silica gel. What is causing this and how can I purify my compound without degradation?
Answer: The acidic nature of standard silica gel is a frequent cause of oxetane decomposition during purification.[8] The Brønsted and Lewis acidic sites on the silica surface can catalyze the ring-opening of the strained ether, especially in the presence of nucleophilic solvents or impurities.
Probable Causes & Solutions:
-
Acidic Stationary Phase: Standard silica gel is inherently acidic and can lead to the degradation of acid-sensitive compounds like oxetanes.
-
Solution 1: Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[16] However, it is always advisable to perform a small-scale test to ensure your compound does not irreversibly adsorb to these materials.
-
Solution 3: Reversed-Phase Chromatography: For polar oxetanes, reversed-phase chromatography on C18-functionalized silica can be an excellent alternative, as it is performed under neutral pH conditions.[16]
-
-
Inappropriate Solvent System: The choice of eluent can also contribute to decomposition. Protic solvents like methanol, in combination with the acidic silica, can act as nucleophiles and promote ring-opening.
-
Solution: Opt for non-protic solvent systems such as hexane/ethyl acetate or dichloromethane/ether.[16] If a more polar solvent is required, consider using a gradient with a less nucleophilic solvent like acetonitrile.
-
Workflow for Purification of Acid-Sensitive Oxetanes
Caption: Decision workflow for purifying 3,3-disubstituted oxetanes.
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern on the oxetane ring affect its stability?
The stability of the oxetane ring is significantly influenced by its substitution pattern. A widely accepted rule of thumb is that 3,3-disubstituted oxetanes are the most stable.[1][9] This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position physically block the trajectory of external nucleophiles attempting to attack the C-O σ* antibonding orbital.[1] Conversely, oxetanes bearing electron-donating groups at the C2 position are generally considered to be less stable.[1]
Q2: Are there any specific reagents that are known to be incompatible with the oxetane ring?
Yes, several classes of reagents should be used with caution or avoided altogether when working with oxetane-containing molecules:
-
Strong Acids: Both strong Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can readily promote the ring-opening of oxetanes.[6][8]
-
Powerful Reducing Agents: While many reducing agents are tolerated, some powerful hydrides, such as lithium aluminum hydride (LiAlH₄), can cause ring cleavage, particularly at elevated temperatures.[8][9] More controlled reductions, for instance, using AlH₃ at low temperatures for amide reductions, have been shown to be successful.[8]
-
Certain Grignard Reagents: While some Grignard reactions on oxetane-containing substrates are successful, the Lewis acidic nature of the magnesium salts can sometimes facilitate ring-opening, especially at higher temperatures.[8]
Q3: What are the best practices for the long-term storage of 3,3-disubstituted oxetanes?
To ensure the long-term stability of 3,3-disubstituted oxetanes, it is recommended to:
-
Store in a Cool, Dry, and Dark Place: As with many organic compounds, storage at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container will minimize degradation. Protection from light is also advisable to prevent any potential photochemical decomposition.
-
Use an Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Avoid Acidic Contaminants: Ensure that storage containers are clean and free of any acidic residues. Storing in neutral glass vials with secure caps is a good practice.[17]
-
Be Aware of Isomerization: Some 3,3-disubstituted oxetane-carboxylic acids have been observed to isomerize into lactones upon storage, even at room temperature.[18] It is crucial to periodically check the purity of such compounds by NMR or other analytical techniques.[18]
Q4: Can I perform functional group interconversions on a molecule already containing a 3,3-disubstituted oxetane ring?
Yes, a wide range of functional group interconversions can be performed in the presence of a 3,3-disubstituted oxetane ring, provided that the reaction conditions are carefully chosen to be compatible with the oxetane moiety.[8][19]
Table 1: Compatibility of Common Transformations with the 3,3-Disubstituted Oxetane Ring
| Reaction Type | Compatible Conditions | Conditions to Avoid |
| Ester Hydrolysis | Basic conditions (e.g., LiOH, NaOH) | Strong acidic conditions (e.g., HCl, H₂SO₄) |
| Amide Coupling | Standard coupling reagents (e.g., HATU, EDC) | Acidic workups if possible |
| Reduction (Ester/Amide to Alcohol/Amine) | NaBH₄, AlH₃ at low temperatures | LiAlH₄ at elevated temperatures |
| Oxidation (Alcohol to Aldehyde/Carboxylic Acid) | DMP, PCC, TEMPO/PIDA | Harsh, strongly acidic oxidants |
| Protecting Group Manipulations | N-Boc removal with TFA (optimized), N-Bn/N-Cbz hydrogenolysis | Strong acid-labile protecting groups requiring harsh cleavage |
| Cross-Coupling Reactions | Suzuki, Heck couplings are generally well-tolerated | Reactions requiring high temperatures and strongly acidic/basic conditions |
This compatibility makes the 3,3-disubstituted oxetane a robust building block that can often be introduced early in a synthetic sequence.[20]
Diagram of Key Stability Concepts
Caption: Key factors influencing the stability and degradation of 3,3-disubstituted oxetanes.
By understanding the inherent reactivity of the oxetane ring and carefully selecting reaction and purification conditions, researchers can successfully synthesize and manipulate these valuable molecules, paving the way for their broader application in drug discovery and development.
References
- Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meetings. [Link]
- Litskan, E. V., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
- Moody, C. J., & Hurej, K. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
- Litskan, E. V., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- PubChem. (n.d.). Oxetane.
- Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry. [Link]
- Majer, J., & Kysilka, O. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Grygorenko, O. O., et al. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. [Link]
- Carreira, E. M., et al. (2009). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [Link]
- Majer, J., & Kysilka, O. (2025).
- Various Authors. (n.d.). Synthesis of Oxetanes.
- Barbas, C. F., et al. (2018). Site-Selective Modification of Proteins with Oxetanes.
- D'Auria, M. (2020).
- Various Authors. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
- Procter, D. J., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
- Dey, S., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry. [Link]
- Wikipedia. (n.d.).
- Procter, D. J., et al. (2023).
- Bull, J. A., et al. (2023). A Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. [Link]
- Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Griesbeck, A. G. (n.d.). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. [Link]
- Maciej, S., et al. (2020). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
- University of Rochester. (n.d.).
- Dong, V. (n.d.).
- Various Authors. (2020).
- Roberts, J. D., & Caserio, M. C. (2021). Cyclic Ethers. Chemistry LibreTexts. [Link]
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- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 13. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 14. Synthesis of Oxetanes [manu56.magtech.com.cn]
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- 16. chem.rochester.edu [chem.rochester.edu]
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- 18. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of 3-(Nitromethyl)oxetane Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of byproducts from reactions involving the synthesis of 3-(nitromethyl)oxetane. The synthesis, typically a Henry (nitroaldol) reaction between an oxetane precursor and nitromethane, is a powerful tool for introducing the versatile nitromethyl group.[1][2] However, like any chemical transformation, it is not without its challenges, particularly concerning byproduct formation and purification.
This document is designed to be a practical resource, offering not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts depend on the specific oxetane starting material.
-
When starting from Oxetan-3-one: The reaction with nitromethane is a base-catalyzed Henry reaction.[3] Common byproducts include:
-
3-(Nitromethylene)oxetane: This is a dehydration product of the desired β-nitro alcohol.[4][5] Its formation is favored by higher temperatures and stronger bases. It often presents as a yellow-colored impurity.[6]
-
Unreacted Nitromethane: Due to its use in excess and its physical properties, removing residual nitromethane can be challenging.
-
Products of Oxetane Ring-Opening: The strained oxetane ring is susceptible to cleavage under strongly acidic or basic conditions, leading to various polymeric or acyclic byproducts.[3][7]
-
Michael Adducts: If 3-(nitromethylene)oxetane is formed in significant quantities, further reaction with the nitronate anion can lead to Michael addition products.[8]
-
-
When starting from Oxetane-3-carbaldehyde: The reaction is also a Henry reaction. The byproduct profile is similar to that of oxetan-3-one, with the corresponding β-nitro alcohol as the target.
Q2: My crude product is a brown or yellow oil/solid. What does this indicate?
A yellow coloration in the crude product often suggests the presence of the dehydrated byproduct, 3-(nitromethylene)oxetane.[6] Brown coloration can indicate the formation of polymeric materials or other degradation products, possibly due to harsh reaction conditions (e.g., excessive heat or strong base).
Q3: I'm having difficulty removing unreacted nitromethane. What are the best strategies?
Nitromethane has a relatively high boiling point (101.2 °C) and can form azeotropes, making its removal by simple distillation challenging.[9]
Effective Strategies:
-
Azeotropic Distillation: The addition of a solvent that forms a lower-boiling azeotrope with nitromethane can facilitate its removal. For instance, an azeotrope with methanol and water can be employed.[10] A patented process describes the use of water and a C6-C8 alkane to form a three-layer azeotrope upon condensation, where the bottom layer is enriched in nitromethane.[11]
-
High-Vacuum Evaporation: For small-scale reactions, rotary evaporation under high vacuum can be effective, although it may be time-consuming.
-
Aqueous Workup: Nitromethane has some solubility in water (approx. 10 g/100 mL).[9][12] Thorough washing of an organic solution of your product with water or brine can help reduce the amount of residual nitromethane.
Q4: My desired product seems to be unstable on silica gel during column chromatography. What are my options?
The slightly acidic nature of standard silica gel can promote the dehydration of the β-nitro alcohol product to the corresponding nitroalkene.[6]
Troubleshooting Column Chromatography:
-
Use of Deactivated Silica: You can "base-wash" your silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[6] This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).[6]
-
Reverse-Phase Chromatography: If the polarity of your product and impurities allows, reverse-phase chromatography is a viable alternative where the stationary phase is non-polar.[6]
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems for a quick elution.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Yield After Workup and Purification
A low yield can be disheartening. The following logical tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Persistent Yellow Coloration in the Final Product
This is a strong indicator of the presence of the 3-(nitromethylene)oxetane byproduct.
Causality: The formation of this nitroalkene is an elimination reaction (dehydration) of the desired β-nitro alcohol. This process is often catalyzed by acid or base, especially at elevated temperatures.
Mitigation and Removal Strategies:
| Strategy | Principle | When to Use |
| Recrystallization | The nitroalkene often has different solubility properties than the desired product. | When the product is a solid and a suitable solvent system can be found. |
| Careful Column Chromatography | The polarity difference between the alcohol and the alkene may allow for separation. | When recrystallization is not feasible. Use deactivated silica gel. |
| Chemical Conversion (Advanced) | The nitroalkene is a Michael acceptor. In some cases, it can be selectively reacted to form a more easily separable derivative, though this is less common. | As a last resort, if other methods fail and the byproduct is present in significant amounts. |
Issue 3: Formation of Polymeric or Insoluble Material
The strained oxetane ring is prone to ring-opening polymerization, especially under harsh conditions.
Causality: Strong acids or bases can catalyze the opening of the oxetane ring, leading to the formation of polymers. High temperatures can also promote this side reaction.
Prevention and Removal:
-
Reaction Condition Optimization:
-
Use milder bases (e.g., organic amines like triethylamine) instead of strong bases like sodium hydroxide.
-
Maintain a low reaction temperature.
-
Keep reaction times to the minimum necessary for completion.
-
-
Removal:
-
Polymeric materials are often insoluble in common organic solvents. Filtration of the crude reaction mixture can remove a significant portion of these byproducts.
-
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Nitromethane and Base
This protocol is designed for a reaction performed in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base and quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of the organic layer). This helps to remove the bulk of the nitromethane and any water-soluble salts.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x volume of the organic layer). This helps to break up any emulsions and further remove water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is intended to minimize the on-column degradation of the acid-sensitive this compound product.
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare a slurry of silica gel in the desired starting eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). For example, for every 100 mL of eluent, add 0.5-1 mL of Et₃N.
-
Gently swirl the slurry for a few minutes.
-
-
Packing the Column: Pack a chromatography column with the prepared slurry using standard techniques.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane) containing 0.5% Et₃N throughout the purification.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.
Caption: General purification workflow for this compound.
References
- Grokipedia. (n.d.). Henry reaction.
- Sciencemadness Discussion Board. (2019). How to get rid of last nitromethane in methanol.
- Materials Advances. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Reddit. (2024). Struggling with the purification of a nitroaldol product.
- Wikipedia. (n.d.). Henry reaction.
- Organic Syntheses. (n.d.). Nitrostyrene.
- Google Patents. (n.d.). US3211630A - Process for purification of nitromethane.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Nitromethane.
- NCBI Bookshelf. (n.d.). Nitromethane.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Oxetanes.
- Sciencemadness Discussion Board. (2010). Nitromethane extraction.
- Journal of the Society of Chemical Industry, Tunisia. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles.
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Challenges in the purification of polar 3-(Nitromethyl)oxetane derivatives
Answering the call of complex molecular structures, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals facing the unique challenges in the purification of polar 3-(nitromethyl)oxetane derivatives. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested solutions to guide you through these demanding separations.
The Core Challenge: A Duality of Polarity and Instability
The difficulty in purifying this compound derivatives stems from a combination of factors. The oxetane ring and the nitromethyl group both contribute significantly to the molecule's high polarity.[1][2] This makes them highly soluble in polar solvents but poorly retained on standard reversed-phase chromatography columns and often immobile on normal-phase silica gel.[3]
Furthermore, the strained four-membered oxetane ring is susceptible to ring-opening under acidic conditions, a common hazard when using standard silica gel.[4][5] The nitro group itself is an electron-withdrawing moiety that can be sensitive to certain reagents and conditions, potentially leading to degradation.[6][7] This guide addresses these challenges head-on with targeted FAQs and protocols.
Troubleshooting & FAQ Portal
Section 1: Chromatographic Purification Issues
This section tackles the most common set of challenges encountered during column chromatography.
Question 1: My compound streaks badly or doesn't move from the baseline on a standard silica gel column, even with highly polar solvents like 10% Methanol in Dichloromethane. What's happening and what should I do?
Answer:
This is a classic problem when dealing with highly polar molecules. Standard silica gel is a very polar stationary phase, and your polar compound is adsorbing to it too strongly. The nitromethyl and oxetane moieties create strong hydrogen bond acceptor sites, leading to excessive retention. Pushing the solvent polarity higher, for instance with >10% methanol, can risk dissolving the silica gel itself.[8]
Causality: The issue is a mismatch between your compound's high polarity and the strong polarity of the stationary phase, leading to irreversible adsorption or very slow elution that appears as streaking.[9] Acidic sites on the silica surface can also interact with the lone pairs on the oxetane's oxygen, exacerbating the problem and potentially causing degradation.[4][10]
Troubleshooting Workflow:
Recommended Solutions:
-
Switch to a Less Acidic or Different Stationary Phase:
-
Alumina (Basic or Neutral): For compounds that are basic in nature, alumina can be an excellent alternative to silica, as it prevents the strong acidic interactions that cause streaking.[9]
-
Functionalized Silica: Amino (NH2) or Diol-functionalized silica phases are less acidic and offer different selectivity compared to standard silica.[3]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is arguably the most powerful technique for this class of compounds.[11] It utilizes a polar stationary phase (like silica, amino, or amide columns) but with a mobile phase typical of reversed-phase chromatography (e.g., high organic solvent content like acetonitrile, with water as the strong solvent).[11][12] This allows for the retention and effective separation of very polar compounds that are unretained in reversed-phase.
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Normal Phase | Silica, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Good for moderately polar compounds. | Poor retention & peak shape for very polar analytes; silica acidity can cause degradation.[10] |
| Reversed Phase | C18, C8 | Water/Acetonitrile, Water/Methanol | Excellent for non-polar to moderately polar compounds. | Very polar compounds elute in the void volume with no retention.[3] |
| HILIC | Silica, Amino, Amide | Acetonitrile/Water | Ideal for very polar compounds ; good peak shapes; volatile mobile phases are easy to remove.[11][12] | Requires careful equilibration; salt precipitation can be an issue. |
Question 2: My compound appears to be decomposing on the column. My collected fractions show new, unwanted spots on TLC analysis. What is causing this?
Answer:
Degradation during purification is a significant concern for oxetane derivatives. The primary culprit is often the acidity of the stationary phase or instability in the presence of certain solvents.
Causality & Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The strained oxetane ring can be protonated by acidic silica gel, initiating a ring-opening cascade to form diols or other byproducts.[4][5] This is a well-documented liability for this heterocyclic system.
-
Nitro Group Reduction: While less common on a standard column, if the purification is part of a larger sequence involving reductive steps (e.g., residual reducing agent in the crude material), the nitro group can be partially reduced to nitroso or hydroxylamine intermediates.[7][13] These intermediates can be unstable and lead to a complex mixture of products.
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica by washing it with a solvent mixture containing a small amount of a base, like triethylamine or ammonia, and then re-equilibrating with your starting mobile phase.[10]
-
Buffer the Mobile Phase: Adding a small percentage (0.1-0.5%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase can neutralize acidic sites on the silica in-situ, protecting your compound.[9]
-
Use a Non-Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or a functionalized silica phase (Amino, Diol) is a highly effective strategy.[3]
-
Perform a Stability Test: Before committing your entire batch to a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline (degradation product), your compound is not stable to silica.[10]
Section 2: Crystallization and Post-Purification Issues
Even after successful chromatography, isolating a pure, solid product can be challenging.
Question 3: I've isolated my compound, but it's an oil that won't solidify, or I can't find a good solvent for recrystallization. How can I obtain a pure, crystalline solid?
Answer:
The high polarity that makes chromatography difficult also complicates crystallization. Polar molecules often have strong intermolecular interactions with a wide range of solvents, making it hard to find a system where solubility changes significantly with temperature.[14] "Oiling out," where the compound separates as a liquid instead of a solid, is also a common issue.[15]
Recommended Solutions:
-
Systematic Solvent Screening: Finding the right solvent is key. The ideal solvent should dissolve your compound when hot but not when cold.[16]
-
Single Solvents: Test highly polar, volatile solvents like isopropanol, ethanol, methanol, or acetonitrile.
-
Solvent/Anti-Solvent Systems: This is often the most successful method. Dissolve your compound in a minimum amount of a good polar solvent (like DMSO, DMF, or methanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (like diethyl ether, dichloromethane, or toluene) until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[17]
-
| Solvent Type | Examples | Best For Dissolving... | Potential Anti-Solvents |
| Polar Protic | Methanol, Ethanol, Isopropanol | Highly polar compounds with H-bond donors/acceptors. | Diethyl Ether, Toluene, Hexanes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Polar compounds; use if protic solvents don't work. | Water, Diethyl Ether, MTBE |
-
Techniques to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[16]
-
Seeding: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[15]
-
Slow Evaporation/Vapor Diffusion: Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting the growth of high-quality crystals.[18]
-
Experimental Protocols
Protocol 1: Method Development for HILIC Purification
This protocol provides a step-by-step guide for developing a HILIC separation method.
-
Column Selection: Start with a bare silica gel column. If peak shape is poor, consider an amide or amino-functionalized column.
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile (ACN)
-
Solvent B (Strong): Deionized Water.
-
Optional: Add a modifier to both solvents for pH control and improved peak shape (e.g., 0.1% formic acid for acidic compounds or 0.1% ammonium hydroxide for basic compounds).
-
-
Initial TLC Analysis:
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in a starting mobile phase of 95:5 ACN:Water.
-
Visualize the spots. If the desired compound has an Rf between 0.15 and 0.4, this is a good starting point for the column.
-
If the Rf is too high (>0.4), increase the water content (e.g., 90:10 ACN:Water). If the Rf is too low (<0.15), decrease the water content (e.g., 98:2 ACN:Water).
-
-
Column Chromatography:
-
Pack and equilibrate the column with the starting mobile phase (e.g., 95:5 ACN:Water) for at least 5-10 column volumes. This is a critical step in HILIC.
-
Load your sample dissolved in a minimum amount of the mobile phase or a compatible solvent like DMSO.
-
Begin elution with the starting mobile phase.
-
If needed, run a shallow gradient by slowly increasing the percentage of water to elute more retained compounds. A typical gradient might be from 5% to 20% water over 20-30 column volumes.
-
Collect fractions and analyze by TLC.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol details how to crystallize a polar compound that is difficult to handle with single solvents.
-
Select the Solvent System:
-
Find a "good" solvent that completely dissolves your compound at room temperature (e.g., Methanol).
-
Find a miscible "anti-solvent" in which your compound is completely insoluble (e.g., Diethyl Ether).
-
-
Dissolution:
-
Place your crude, oily compound in a clean Erlenmeyer flask.
-
Add the "good" solvent dropwise while stirring until the compound is just fully dissolved. Avoid adding excess solvent.
-
-
Induce Precipitation:
-
Slowly add the "anti-solvent" dropwise with continuous swirling.
-
Continue adding until you see a persistent cloudiness (precipitation).
-
-
Re-dissolution:
-
Gently warm the flask on a hotplate until the solution becomes clear again. If it doesn't become clear, add a single drop of the "good" solvent until it does. The goal is to be at the exact saturation point at the elevated temperature.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for forming pure crystals.
-
Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated solid.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum.
-
References
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: https://www.biotage.
- Biotage. (2023). What can I use to purify polar reaction mixtures?Available at: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures
- BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available at: https://bioprocessintl.
- ResearchGate. (2018). For highly polar compound, how to do the purification?Available at: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion
- Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: http://www.sciencepub.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: https://www.chem.rochester.
- Reddit. (2023). Purification of strong polar and basic compounds. Available at: https://www.reddit.com/r/Chempros/comments/105m2lq/purification_of_strong_polar_and_basic_compounds/
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?Available at: https://chemistry.stackexchange.com/questions/22530/how-do-i-purify-the-resulting-compound-after-a-nitro-to-amine-group-reduction
- Phenomenex. TROUBLESHOOTING GUIDE. Available at: https://www.phenomenex.com/Content/Images/support_tools/gc_troubleshooting_guide.pdf
- Santa Monica College. Crystallization. Available at: https://www.smc.
- Wuitschik, G., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c75533133849521362709a
- ResearchGate. (2015). How do I make a crystal of highly polar compounds?Available at: https://www.researchgate.net/post/How_do_I_make_a_crystal_of_highly_polar_compounds
- Born, M. (2019). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München: Dissertation. Available at: https://edoc.ub.uni-muenchen.de/25287/1/Born_Max.pdf
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c05421
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: https://www.chem.rochester.
- Thalladi, V. R., & Allen, F. H. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 68(Pt 6), 669–678. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493208/
- EPFL. Guide for crystallization. Available at: https://www.epfl.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00167
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [YouTube video]. Available at: https://www.youtube.
- Brzęczek, J., & Gryko, D. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1640–1693. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10529555/
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884481/
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3051-3063. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ma/d2ma00072a
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2022/ma/d2ma00072a
- Sciex. (2023). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Available at: https://sciex.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: https://svedbergopen.com/journals/ajps/articles/The-Role-of-Nitro-Groups-in-Pharmaceuticals-Effects-and-Interactions-with-Biological-Systems/
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516–4527. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3187949/
- Park, J., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 10(12), 5278–5285. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2802000/
- Benchchem. Challenges in the selective reduction of the nitro group. Available at: https://www.benchchem.com/blog/challenges-in-the-selective-reduction-of-the-nitro-group/
- Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1509–1510. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4824248/
- Jadeja, N., et al. (2022). An overview of various aromatic compound degradation pathways present in the metagenome... ResearchGate. Available at: https://www.researchgate.net/figure/An-overview-of-various-aromatic-compound-degradation-pathways-present-in-the-metagenome_fig2_359333907
- Eastern Mediterranean University, Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: https://physics.emu.edu.
Sources
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- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
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- 18. unifr.ch [unifr.ch]
Strategies to control regioselectivity in 3-(Nitromethyl)oxetane reactions
A Guide to Controlling Regioselectivity for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(nitromethyl)oxetane chemistry. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments and achieve your desired synthetic outcomes.
The core challenge in the chemistry of this compound lies in directing the reactivity of nucleophiles and other reagents to one of two primary sites: the strained oxetane ring or the acidic nitromethyl side chain. Understanding the delicate balance between these competing reaction pathways is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
A1: The two main competing pathways are:
-
Ring-Opening: Nucleophilic attack on one of the α-carbons of the oxetane ring, leading to a substituted 1,3-diol derivative. This pathway is often promoted by the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and can be catalyzed by acids.[1]
-
Side-Chain Reaction: Reaction at the nitromethyl group. This typically involves the deprotonation of the acidic α-carbon to form a nitronate anion, which can then act as a nucleophile in subsequent reactions (e.g., alkylation, aldol-type additions).
The regioselectivity is highly dependent on the reaction conditions, particularly the choice of catalyst, solvent, and the nature of the nucleophile.
Q2: I am observing significant amounts of ring-opened byproducts. How can I favor reactions at the nitromethyl side chain?
A2: To favor side-chain reactivity, you need to employ conditions that promote the formation and reaction of the nitronate anion while minimizing activation of the oxetane ring. Here are key strategies:
-
Utilize Non-acidic Conditions: Avoid Lewis and Brønsted acids, as they strongly promote oxetane ring-opening.[1][2]
-
Choose an Appropriate Base: Use a non-nucleophilic base to deprotonate the nitromethyl group. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting nitronate is a soft nucleophile, which tends to favor reactions with soft electrophiles.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile can stabilize the nitronate anion and facilitate its reaction with electrophiles.
Q3: Conversely, how can I intentionally promote the ring-opening of this compound?
A3: To achieve selective ring-opening, you should use conditions that activate the oxetane ring, making it more susceptible to nucleophilic attack.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Al(C₆F₅)₃) will coordinate to the oxetane oxygen, further polarizing the C-O bonds and activating the ring for nucleophilic attack.[3]
-
Brønsted Acid Catalysis: Strong protic acids can also protonate the oxetane oxygen, leading to ring-opening.[2]
-
Nucleophile Choice: Hard nucleophiles, such as organolithium reagents or Grignard reagents, can attack the less sterically hindered carbon of the oxetane ring, especially in the absence of strong Lewis acids.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently basic conditions for nitronate formation.2. Steric hindrance around the nitromethyl group.3. Low reactivity of the electrophile. | 1. Switch to a stronger, non-nucleophilic base (e.g., DBU).2. Increase the reaction temperature.3. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). |
| Mixture of ring-opened and side-chain products | 1. Use of a nucleophilic base that can also attack the oxetane ring.2. Presence of acidic impurities that catalyze ring-opening.3. Reaction temperature is too high, promoting the thermodynamically favored ring-opening. | 1. Use a non-nucleophilic base.2. Ensure all reagents and solvents are anhydrous and free of acidic impurities.3. Run the reaction at a lower temperature for a longer duration. |
| Exclusive ring-opening observed when side-chain reaction is desired | 1. Reaction conditions are too acidic.2. The chosen nucleophile is too "hard" and preferentially attacks the oxetane ring. | 1. Scrupulously exclude all sources of acid. Consider adding a proton sponge.2. If using a carbon nucleophile, consider generating it as a softer cuprate or enolate. |
| Decomposition of starting material | 1. Use of strong, harsh acids or bases.2. High reaction temperatures leading to polymerization or other side reactions. | 1. Screen milder Lewis or Brønsted acids for ring-opening, or weaker bases for nitronate formation.2. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. |
Experimental Protocols
Protocol 1: Selective Alkylation of the Nitromethyl Side Chain
This protocol is designed to favor the formation of 3-alkyl-3-(nitromethyl)oxetanes.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to allow for the formation of the nitronate salt.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This protocol aims to synthesize a 1-amino-3-(nitromethyl)propan-2-ol derivative.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the amine nucleophile (e.g., benzylamine) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of scandium(III) triflate (Sc(OTf)₃) (0.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Visualizing Reaction Pathways
The choice of reaction conditions dictates the dominant pathway. The following diagrams illustrate the key decision points.
Caption: Controlling regioselectivity through reaction conditions.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- Kubiak, G. G., & Bełżecki, C. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Burley, G. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3053-3061. [Link]
- Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57371206, this compound.
- Aksenov, N. A., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 83. [Link]
- Ishikura, H., & Bull, J. A. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry, 141, 1-47. [Link]
- Couty, F., et al. (2006). Synthesis of 1,3-amino alcohol starting materials. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
- Rodina, D., Vaith, J., & Paradine, S. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
- Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16044–16049. [Link]
- Wessjohann, L. A., & Scheid, G. (2000). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ChemInform, 31(21). [Link]
- Xu, J. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2295-2309. [Link]
- Wang, W., et al. (2018). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 23(10), 2469. [Link]
- Pericas, M. A., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
Sources
Oxetane Ring Stability Under Thermal Stress: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of the oxetane ring. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate your experiments with confidence.
The oxetane motif has transitioned from a synthetic curiosity to a valuable component in modern medicinal chemistry, primarily for its ability to fine-tune physicochemical properties. However, its inherent ring strain presents unique stability challenges, particularly when subjected to thermal stress. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your research.
Troubleshooting Guide: Unexpected Degradation and Reaction Failures
This section addresses common issues encountered during synthesis and analysis where temperature is a suspected factor in the instability of the oxetane ring.
Q1: My oxetane-containing compound is decomposing during a reaction run at elevated temperatures. How can I confirm that the oxetane ring is the point of failure?
Expert Insight: Pinpointing the oxetane ring as the source of instability requires a systematic approach. High temperatures can indeed promote ring-opening or decomposition.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying oxetane ring instability.
Step-by-Step Protocol:
-
Analyze the Reaction Mixture: Before purification, subject a sample of the crude reaction mixture to LC-MS/MS or GC-MS analysis. Look for masses corresponding to potential ring-opened products, such as 1,3-diols or their derivatives, or products of fragmentation like formaldehyde and ketenes in cases of severe decomposition.[4]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude mixture. A diminished intensity or complete disappearance of the characteristic oxetane proton and carbon signals is a strong indicator of ring degradation.
-
Run a Control Experiment: Heat your starting material in the reaction solvent at the target temperature, without any other reagents. If degradation occurs, it confirms the thermal lability of your specific oxetane derivative under those conditions.
Q2: I am attempting a reduction of a functional group elsewhere in my molecule, but the oxetane ring is also being cleaved. Why is this happening and how can I prevent it?
Expert Insight: This is a common issue, particularly with powerful reducing agents like lithium aluminum hydride (LiAlH₄) at elevated temperatures.[5] The combination of a highly reactive reagent and thermal energy can overcome the activation barrier for ring opening.
Causality: At higher temperatures, the hydride reagent can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack by a hydride ion, leading to cleavage.
Preventative Measures:
-
Lower the Temperature: Many reductions can be performed at lower temperatures. For instance, reductions with LiAlH₄ on oxetane-containing carboxylates have been shown to be successful between -30°C and -10°C, whereas decomposition was observed at temperatures above 0°C.[6]
-
Choose a Milder Reagent: Consider alternative, less aggressive reducing agents. For example, sodium borohydride (NaBH₄) at 0°C has been used successfully where LiAlH₄ caused decomposition.[6]
-
Protecting Group Strategy: If feasible, consider if a protecting group strategy for the oxetane ring is viable, although this is less common.
Q3: My reaction involves acidic conditions and heating, leading to a complex mixture of byproducts. Are all oxetanes unstable under these conditions?
Expert Insight: This is a critical point and a frequent misconception. While oxetanes are susceptible to acid-catalyzed ring-opening, their stability is highly dependent on the substitution pattern.[2][5] The notion that they are universally unstable in acid is incorrect.[2]
-
The Stability Rule of Thumb: 3,3-disubstituted oxetanes are significantly more stable than other substitution patterns.[2][5] This is due to steric hindrance, where the substituents physically block the approach of nucleophiles to the C-O antibonding orbitals.[2]
-
Destabilizing Factors: Conversely, oxetanes with electron-donating groups at the C2 position are often less stable.[2] The presence of an internal nucleophile (like a nearby alcohol or amine) can also facilitate intramolecular ring-opening, even in 3,3-disubstituted systems.[2]
Troubleshooting Strategy:
-
Assess Your Substrate: Evaluate the substitution pattern of your oxetane. If it's not a 3,3-disubstituted system, it will likely be more sensitive to heated acidic conditions.
-
Modify Reaction Conditions:
-
Use a Milder Acid: Can a weaker Brønsted or Lewis acid achieve the desired transformation?
-
Reduce Temperature: Determine the minimum temperature required for your primary reaction to proceed.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
Frequently Asked Questions (FAQs)
Q4: What is the general thermal stability range for a "stable" oxetane ring?
There is no universal temperature limit, as stability is highly substrate-dependent. However, some general observations can be made:
-
Forced Degradation Studies: In pharmaceutical stability testing, oxetane-containing compounds are often subjected to temperatures around 60°C in acidic or basic solutions to intentionally induce degradation.[1]
-
Pyrolysis Studies: Gas-phase pyrolysis of unsubstituted oxetane requires very high temperatures. For example, the thermal decomposition of 3-oxetanone shows an onset of dissociation at approximately 600°C.[4] Pyrolysis of an oxetane-anthracene adduct has been reported at 330–350 °C.[7]
-
Synthetic Conditions: In synthetic chemistry, many 3,3-disubstituted oxetanes are stable under reflux conditions in common solvents (e.g., toluene, ~110°C), provided harsh acidic or nucleophilic reagents are absent. However, some ring expansions have been noted at temperatures of 120-130°C in the presence of specific reagents like sulfonium ylides.[8][9]
Q5: How does the substitution pattern on the oxetane ring affect its thermal stability?
The substitution pattern is arguably the most critical factor influencing the stability of the oxetane ring.
| Substitution Pattern | General Thermal Stability | Rationale |
| 3,3-Disubstituted | High | Steric hindrance impedes the approach of nucleophiles or coordinating species that could initiate ring-opening.[2] |
| Unsubstituted/Monosubstituted | Moderate to Low | More susceptible to ring-opening compared to 3,3-disubstituted analogs due to less steric protection.[10] |
| 2-Substituted (Electron-Donating) | Low | Electron-donating groups can stabilize a potential carbocation intermediate formed during acid-catalyzed ring-opening, thus lowering the activation energy for decomposition.[2] |
Q6: What are the expected products from the thermal decomposition of an oxetane?
The decomposition pathway depends on the substitution pattern and the presence of other reagents.
Caption: Common thermal decomposition pathways for the oxetane ring.
-
[2+2] Cycloreversion (Pyrolysis): In the absence of other reagents at very high temperatures, the ring can fragment into an alkene and a carbonyl compound (e.g., formaldehyde).[4] This is a retro-[2+2] cycloaddition reaction.
-
Acid-Catalyzed Ring Opening: In the presence of an acid and a nucleophile (like water or an alcohol), heating will typically lead to a ring-opened 1,3-diol or the corresponding ether.
-
Isomerization: In the presence of certain acids or metal catalysts, heating can cause isomerization to products like homoallylic alcohols.[11]
Experimental Protocol: Assessing Thermal Stability
This protocol provides a standardized method for evaluating the thermal stability of a novel oxetane-containing compound, often used in forced degradation studies.
Objective: To determine the degradation profile of an oxetane-containing compound under controlled thermal stress.
Materials:
-
Oxetane-containing test compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
0.2 N Hydrochloric acid (HCl)
-
0.2 N Sodium hydroxide (NaOH)
-
HPLC or UPLC system with a suitable column and detector (e.g., UV/Vis or MS)
-
Calibrated oven or heating block
Procedure:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of your test compound in a suitable organic solvent.[1]
-
Set Up Test Conditions: In separate, clearly labeled HPLC vials, prepare the following mixtures (final compound concentration of 0.5 mg/mL):
-
Neutral: 1 mL of stock solution + 1 mL of purified water.
-
Acidic: 1 mL of stock solution + 1 mL of 0.2 N HCl (final concentration ~0.1 N HCl).[1]
-
Basic: 1 mL of stock solution + 1 mL of 0.2 N NaOH (final concentration ~0.1 N NaOH).
-
Control: 1 mL of stock solution + 1 mL of the organic solvent used for the stock.
-
-
Initial Analysis (T=0): Immediately inject a sample from each vial into the HPLC/UPLC system to establish the initial purity and peak area at time zero.
-
Incubation: Place the vials in a calibrated oven or heating block set to a controlled temperature (e.g., 60°C).[1]
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove the vials, allow them to cool to room temperature, and inject an aliquot for analysis. If the acidic or basic samples are being analyzed, they may need to be neutralized prior to injection to protect the column.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample.
-
Monitor for the appearance of new peaks, which correspond to degradation products.
-
If using an MS detector, analyze the mass of the new peaks to help identify the degradants.
-
Data Interpretation: A significant decrease in the parent compound's peak area, especially in the heated samples compared to a room temperature control, indicates thermal instability. The conditions (neutral, acidic, or basic) under which degradation is most rapid will inform the compound's stability profile.
References
- Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Fustero, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Wang, Z-X., et al. (2010). Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3-Bis(azidomethyl)oxetane/Tetrahydrofuran Copolymer. Semantic Scholar.
- Preventing decomposition of oxetane ring during synthesis. Benchchem.
- Sias, E. R., et al. Pyrolysis Reactions of 3-Oxetanone. The Journal of Physical Chemistry A.
- Oxetane. Wikipedia.
- Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate.
- Photolytic splitting of homodimeric quinone-derived oxetanes studied by ultrafast transient absorption spectroscopy and quantum chemistry. RSC Publishing.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Oxetanes: formation, reactivity and total syntheses of natural products. PMC.
- A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. ResearchGate.
- Kinetics of the thermal decomposition of 3,3-dimethyloxetane. The Journal of Physical Chemistry.
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
- Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.
Sources
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- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxetane - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-(Nitromethyl)oxetane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(nitromethyl)oxetane. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered in this area: catalyst deactivation. By understanding the root causes and implementing the troubleshooting strategies outlined below, you can enhance the efficiency, reproducibility, and success of your chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation when working with this compound and its derivatives.
Q1: What makes catalysts used in this compound reactions prone to deactivation?
A1: The deactivation of catalysts, particularly in hydrogenation reactions of this compound, stems from the inherent reactivity of both the nitro group and the oxetane ring. Several factors contribute to this:
-
Strong Adsorption of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][2] These intermediates can bind strongly to the catalyst's active sites, blocking them from further reaction with the substrate.[1]
-
Product Inhibition: The final amine product can also adsorb onto the catalyst surface, leading to a decrease in the reaction rate as the product concentration increases.[3]
-
Oxetane Ring Reactivity: The strained four-membered oxetane ring is susceptible to opening under certain reaction conditions, especially in the presence of acidic or nucleophilic species.[4][5] Ring-opening byproducts can polymerize or adsorb onto the catalyst surface, causing fouling.
-
Catalyst Poisoning: Trace impurities in reactants, solvents, or from the reaction vessel itself (e.g., sulfur or halide compounds) can act as potent catalyst poisons, irreversibly binding to active sites.[6][7][8]
Q2: Which catalysts are most commonly affected in these reactions?
A2: Heterogeneous catalysts are predominantly used for the hydrogenation of nitro compounds. The most susceptible catalysts include:
-
Palladium-based catalysts (e.g., Pd/C): This is often the catalyst of choice for nitro group reductions.[9] However, it can be sensitive to poisoning by sulfur-containing functional groups and can also promote dehalogenation if other halogens are present in the molecule.[10][11]
-
Raney Nickel: While effective for nitro reductions, Raney Nickel is also prone to deactivation by reaction intermediates and byproducts.[9]
-
Platinum-based catalysts (e.g., Pt/C): These are also used but can be deactivated by the formation of carbonaceous deposits (coking) and poisoning.[12]
Q3: Is catalyst deactivation always irreversible?
A3: Not necessarily. The reversibility of catalyst deactivation depends on the mechanism.[13][14]
-
Reversible Deactivation: Fouling, where the catalyst surface is physically blocked by carbonaceous deposits or adsorbed species, can often be reversed.[12][14] This is typically achieved through washing with appropriate solvents or thermal treatments.[13][15]
-
Irreversible Deactivation: Poisoning, where a substance chemically bonds to the active sites, is often irreversible.[7][16] Sintering, the agglomeration of metal particles at high temperatures, is also generally irreversible and leads to a permanent loss of active surface area.[13][15]
Part 2: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide provides a systematic approach to identifying and solving issues with catalyst activity during reactions with this compound.
Issue 1: Reaction stalls or proceeds much slower than expected.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for common poisons (e.g., sulfur, halides) using techniques like GC-MS or elemental analysis. | Purify all reactants and solvents before use. Consider using a guard bed to trap impurities before they reach the catalyst.[7] |
| Product Inhibition | Monitor the reaction kinetics. A significant decrease in rate as product concentration increases suggests product inhibition. | Consider running the reaction in a continuous flow setup where the product is constantly removed. Alternatively, use a higher catalyst loading or a different solvent that may reduce product adsorption. |
| Fouling by Intermediates or Byproducts | After the reaction, filter the catalyst and analyze its surface using techniques like TGA (Thermogravimetric Analysis) or SEM (Scanning Electron Microscopy) to identify deposits.[17] | Optimize reaction conditions (temperature, pressure) to minimize the formation of byproducts.[15] A gentle washing of the catalyst with a suitable solvent may remove adsorbed species. |
| Insufficient Mass Transfer | Observe if increasing the stirring speed or hydrogen pressure improves the reaction rate. | Increase the agitation rate to ensure the catalyst is well-suspended and that hydrogen is efficiently transferred to the catalyst surface. Ensure the reactor is properly designed for three-phase (gas-liquid-solid) reactions.[18] |
Issue 2: Inconsistent results between batches.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Variability in Starting Material Quality | Analyze each new batch of this compound and solvents for impurities. | Implement stringent quality control on all incoming materials. Purification may be necessary if batches vary in quality. |
| Catalyst Aging or Improper Storage | Test the activity of a fresh batch of catalyst against the stored catalyst under identical conditions. | Store catalysts under an inert atmosphere and away from moisture and air. Follow the manufacturer's storage recommendations. |
| Inconsistent Catalyst Handling | Review the catalyst handling and charging procedures. Is the catalyst being exposed to air for variable amounts of time? | Develop and adhere to a strict Standard Operating Procedure (SOP) for catalyst handling, including weighing and transferring under an inert atmosphere. |
Issue 3: Low yield of the desired amine product with formation of side products.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Oxetane Ring Opening | Analyze the crude reaction mixture using LC-MS or NMR to identify potential ring-opened byproducts. | Screen different solvents and reaction temperatures. A less polar solvent or lower temperature may disfavor ring-opening. The choice of catalyst can also influence selectivity. |
| Formation of Azo or Azoxy Compounds | These are common byproducts in nitro reductions, especially under conditions of hydrogen starvation.[2] Analyze the reaction mixture for these species. | Ensure a sufficient and constant supply of hydrogen. Adding catalytic amounts of additives, such as vanadium compounds, has been shown to suppress the formation of hydroxylamine intermediates and subsequent azo/azoxy compounds.[2] |
| Over-reduction of other functional groups | If the substrate has other reducible functional groups (e.g., halogens, double bonds), check for their reduction. | Choose a more selective catalyst. For instance, Raney Nickel is often preferred over Pd/C when dehalogenation is a concern.[9] Gold-based catalysts have also shown high chemoselectivity for the nitro group.[19] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing catalyst deactivation issues.
Caption: Troubleshooting decision tree for catalyst deactivation.
Part 3: Experimental Protocols
Here are detailed protocols for common procedures related to catalyst handling and regeneration.
Protocol 1: Catalyst Activity Test for a Recycled Catalyst
This protocol allows for a quantitative comparison between a fresh and a used catalyst.
-
Setup: In two identical, inerted reaction vessels, add the same solvent and starting material concentration.
-
Catalyst Charge: To vessel A, add a specific weight of fresh catalyst. To vessel B, add the exact same weight of the recycled (washed and dried) catalyst.
-
Reaction: Start both reactions simultaneously under identical conditions (temperature, pressure, stirring speed).
-
Monitoring: Take samples from both reactors at regular time intervals (e.g., every 15 minutes).
-
Analysis: Quench the samples immediately and analyze them by a suitable method (e.g., GC, HPLC) to determine the conversion of the starting material.
-
Evaluation: Plot conversion versus time for both catalysts. The initial reaction rate can be calculated from the slope of the curve. A significant drop in the rate for the recycled catalyst confirms deactivation.
Protocol 2: General Regeneration Procedure for Fouled Palladium on Carbon (Pd/C)
This procedure is a starting point and may need optimization for your specific case.
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere to prevent oxidation.
-
Solvent Wash: Wash the recovered catalyst multiple times with a solvent that is good at dissolving the expected byproducts or adsorbed species. Methanol is often a good starting point.[20]
-
Water Wash: Follow the solvent wash with several washes with deionized water to remove any salts or polar impurities.[20]
-
Chemical Treatment (Optional): For more stubborn organic fouling, a dilute solution of hydrazine hydrate (20-30%) can be used as a reducing agent to clean the catalyst surface.[20] This should be done with extreme caution and proper safety measures.
-
Final Wash: After any chemical treatment, wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with a volatile solvent like methanol or ethanol.
-
Drying: Dry the catalyst carefully under vacuum at a moderate temperature (e.g., 40-60°C).
-
Activity Test: Before reusing the regenerated catalyst on a large scale, perform an activity test as described in Protocol 1.
Mechanism of Deactivation by Reaction Intermediates
The following diagram illustrates how intermediates in nitro group reduction can lead to catalyst fouling.
Caption: Fouling of catalyst active sites by reaction intermediates.
References
- Červený, L., & Paseka, I. (2018). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. ResearchGate.
- Wuitschik, G., et al. (2008). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing.
- H-C. Materials. (2023). Catalyst deactivation mechanisms and how to prevent them. H-C. Materials.
- Kinetics, D., et al. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate.
- FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). RUA.
- US3328465A - Process for the hydrogenation of nitro compounds. (n.d.). Google Patents.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Iron and Palladium(II) Phthalocyanines as Recyclable Catalysts for Reduction of Nitroarenes. (n.d.). ResearchGate.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). PID Analyzers.
- Heterogeneous catalyst deactivation causes and mechanisms: Overview. (2021). ResearchGate.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2020). NIH.
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. (2022). Materials Advances (RSC Publishing).
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (n.d.). Google Patents.
- Oxetanes and Oxetan-3-ones. (n.d.). Science of Synthesis.
- Hydrogenation of nitrocompounds with supported palladium catalysts: influence of metal dispersion and nitrocompound nature. (1983). SciTech Connect - OSTI.gov.
- Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (2009). The Journal of Physical Chemistry C - ACS Publications.
- What Is A Catalyst Poison?. (2023). YouTube.
- What Causes Catalyst Deactivation And Poisoning?. (2024). YouTube.
- Why Does Catalyst Poisoning Occur In Kinetics?. (2024). YouTube.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2023). Beilstein Journal of Organic Chemistry.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2023). PMC - NIH.
- What Is Catalyst Poisoning In Chemical Reactions?. (2024). YouTube.
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- 3. journal.uctm.edu [journal.uctm.edu]
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- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Technical FAQs: Troubleshooting Work-up Procedures for 3-(Nitromethyl)oxetane
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides crucial guidance on the handling and work-up of 3-(nitromethyl)oxetane. As a Senior Application Scientist, my aim is to blend deep mechanistic understanding with practical, field-tested protocols to ensure the integrity of your compound post-synthesis. The unique bifunctional nature of this compound, containing both a strained oxetane ring and a primary nitroalkane, presents specific stability challenges that must be navigated with care.
This section addresses common issues encountered during the isolation and purification of this compound, providing explanations and actionable solutions.
Question 1: After my aqueous work-up, I see a significant loss of my product and the appearance of new, more polar impurities by TLC. What is likely happening?
Answer: This is a classic sign of acid-catalyzed ring-opening of the oxetane moiety. The oxetane ring, while more stable than an epoxide, is susceptible to cleavage under acidic conditions.[1][2] The process begins with the protonation of the ring's oxygen atom, which activates the ring for nucleophilic attack by water or other nucleophiles present in your work-up solution.[1][3] This results in the formation of diol-containing byproducts, which are significantly more polar and often lead to smearing on a TLC plate or distinct, lower Rf spots.
-
Root Cause: Use of strong acidic solutions (e.g., 1M HCl) for quenching or washing.
-
Solution: Avoid strong acids entirely. Quench your reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl). For neutralization, use a weak base like saturated sodium bicarbonate (NaHCO₃) and ensure all additions are performed slowly at low temperatures (0-5 °C).
Question 2: My final product shows a new peak in the NMR spectrum consistent with an aldehyde, and I noticed gas evolution during my acidic quench. What is the cause?
Answer: You are likely observing the consequences of a Nef reaction.[4][5] This reaction transforms a primary nitroalkane into an aldehyde under specific conditions. It occurs in two stages:
-
Nitronate Formation: The acidic α-proton of the nitromethyl group is removed by a base (either from your reaction conditions or a basic wash) to form a resonance-stabilized nitronate salt.[6][7]
-
Acid Hydrolysis: Subsequent treatment of this nitronate salt with a strong acid (pH < 1) hydrolyzes it to the corresponding aldehyde (3-formyloxetane in this case) and nitrous oxide (N₂O), which you would observe as gas evolution.[8][9] The classic Nef protocol using concentrated acids is known to be vigorous.[4]
-
Root Cause: A sequential basic then strongly acidic treatment during the work-up.
-
Solution: The primary directive is to avoid creating the nitronate salt. If your reaction conditions are basic, you must neutralize with extreme care, avoiding a drop to a very low pH. The best practice is to quench the reaction by pouring it into a cold, buffered solution (e.g., phosphate buffer, pH 7) or saturated NH₄Cl to neutralize the base without creating a strongly acidic environment.
Question 3: I'm performing a reaction under basic conditions and trying to isolate the product. Can I simply extract with an organic solvent?
Answer: While the oxetane ring itself is generally stable to basic conditions, the primary nitroalkane group is not.[1][10] In the presence of a base, this compound will exist predominantly as its water-soluble nitronate salt. Attempting to extract this salt into a non-polar organic solvent will result in extremely poor recovery, as the salt will remain in the aqueous layer.
-
Root Cause: Deprotonation of the nitroalkane to form a water-soluble salt.
-
Solution: You must carefully neutralize the basic solution to regenerate the neutral, organic-soluble nitroalkane form before extraction. Add a mild acidifier like saturated NH₄Cl solution or even dilute acetic acid dropwise at 0 °C until the aqueous layer is approximately pH 7-8. Then, proceed with the extraction.
Question 4: I notice product decomposition when concentrating my solution on the rotary evaporator. How can I prevent this?
Answer: This indicates thermal instability. Both the strained oxetane ring and the nitro group can be sensitive to heat.[1][11] Studies on related energetic materials have identified the C-NO₂ bond as a potential "trigger bond" for thermal decomposition.[12] The presence of even trace amounts of acid or base can significantly lower the decomposition temperature.[13]
-
Root Cause: Excessive heat during solvent removal.
-
Solution: Always concentrate your solutions at low temperatures. Use a water bath temperature no higher than 30 °C. For higher boiling point solvents, it is preferable to use a high-vacuum pump to facilitate solvent removal rather than increasing the temperature. Ensure that your material has been thoroughly neutralized and washed to remove any residual acid or base before concentration.
Visualizing Decomposition Pathways
To better understand the chemical transformations to avoid, the following diagrams illustrate the primary decomposition mechanisms for this compound during work-up procedures.
Caption: Acid-Catalyzed Oxetane Ring-Opening Pathway.
Caption: Nef Reaction Pathway via Nitronate Intermediate.
Recommended Work-up Protocols
These protocols are designed to minimize decomposition by controlling pH and temperature.
Protocol 1: General Work-up for Non-Basic Reaction Mixtures
This procedure is suitable for reactions performed under neutral or acidic conditions that require neutralization.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching (Optional): If the reaction needs to be quenched, slowly add a cold, saturated aqueous solution of NH₄Cl while maintaining the temperature below 10 °C.
-
Dilution: Dilute the mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Neutralization (if acidic): Slowly add a cold, saturated aqueous solution of NaHCO₃ dropwise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, stopping when it reaches ~7-8. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Brine (1x)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature at or below 30 °C.
Protocol 2: Work-up for Reactions Performed Under Basic Conditions
This procedure is designed to safely neutralize a basic reaction mixture to recover the product.
Step-by-Step Methodology:
-
Cooling: Cool the basic reaction mixture to 0-5 °C in an ice-water bath.
-
Neutralization: This is the most critical step. Prepare a separate flask containing a cold, saturated aqueous solution of NH₄Cl. With vigorous stirring, slowly add your basic reaction mixture to the NH₄Cl solution via an addition funnel. This "reverse quench" prevents localized pH spikes. Monitor the pH of the resulting mixture, aiming for a final pH of 7-8.
-
Extraction: Proceed with the extraction as described in Protocol 1, Step 5.
-
Washing: Combine the organic layers and wash with brine (2x). A wash with NaHCO₃ is typically not necessary if neutralization was successful.
-
Drying & Concentration: Proceed as described in Protocol 1, Steps 7 and 8, always maintaining a low temperature during solvent removal.
Summary of Critical Parameters
For quick reference, the following table summarizes the key parameters to control during the work-up of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–10 °C for all aqueous steps | Minimizes thermal decomposition and the rate of side reactions.[1][13] |
| pH Range | Maintain between 4 and 9 | Avoids acid-catalyzed ring-opening (pH < 4) and Nef reaction conditions (pH < 1 after base).[1][5] |
| Acidic Quench/Wash | Saturated aq. NH₄Cl | Mildly acidic; avoids strong protonation of the oxetane oxygen. |
| Basic Quench/Wash | Saturated aq. NaHCO₃ | Weak base; sufficient for neutralization without forming high concentrations of the nitronate. |
| Solvent Removal | Rotary Evaporation, Bath Temp ≤ 30°C | Prevents thermal decomposition of the sensitive C-NO₂ and oxetane functionalities.[12] |
By adhering to these guidelines, researchers can confidently navigate the work-up of this compound, ensuring maximum yield and purity of this valuable building block.
References
- Wikipedia contributors. (2024). Nef reaction. In Wikipedia, The Free Encyclopedia.
- Grokipedia. (n.d.). Nef reaction.
- chemeurope.com. (n.d.). Nef reaction.
- MDPI. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Organic Chemistry Portal. (n.d.). Nef Reaction.
- Royal Society of Chemistry. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- American Chemical Society. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
- ResearchGate. (n.d.). Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [denmarkgroup.web.illinois.edu]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. Nef Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results | Bentham Science [benthamscience.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing isomer formation in 3-(Nitromethyl)oxetane derivatization
Welcome to the technical support center for the derivatization of 3-(nitromethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our focus is on providing scientifically grounded solutions to minimize isomer formation and maximize the yield of your desired products.
Introduction: The Challenge of this compound
This compound is a valuable building block, combining the synthetic versatility of a primary nitroalkane with the desirable physicochemical properties of the oxetane ring. However, this combination also presents a unique challenge: the reactivity of the nitromethyl group must be controlled while preserving the integrity of the strained four-membered oxetane ring. Isomer formation—both diastereomers and structural isomers from ring-opening—is a primary obstacle to successful synthesis. This guide provides the expertise to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and reactivity of this compound and its derivatives.
Q1: How stable is the oxetane ring during typical derivatization reactions?
The stability of the oxetane ring is highly dependent on the reaction pH. The ring is generally robust under neutral and basic conditions but is susceptible to ring-opening under acidic conditions.[1][2]
-
Acidic Conditions (pH < 5): Protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to cleavage and the formation of unwanted structural isomers.[1] For this reason, reactions requiring strong acids should be avoided entirely.
-
Basic Conditions (pH > 8): The oxetane ring is significantly more stable in the presence of bases.[2] Most common derivatizations of the nitromethyl group, which involve the formation of a nitronate anion using a base, are compatible with the oxetane moiety.[1]
-
Reductive/Oxidative Conditions: Stability depends on the specific reagents. For example, some reductions using strong hydride reagents like LiAlH₄ at elevated temperatures can lead to decomposition, whereas performing the reaction at lower temperatures (e.g., -30 to -10 °C) preserves the ring.[1] Catalytic hydrogenation to reduce a nitro group or a double bond is generally well-tolerated.[1]
Q2: What are the primary pathways for derivatizing this compound?
The two most common and effective strategies involve leveraging the acidity of the α-proton to the nitro group.
-
Michael Addition (Conjugate Addition): This is arguably the most reliable method. First, this compound is converted to its corresponding nitroalkene, 3-(nitromethylene)oxetane, via dehydration. This compound is an excellent Michael acceptor and reacts cleanly with a wide range of nucleophiles (C-, N-, S-nucleophiles) to form 3,3-disubstituted oxetanes.[3][4] This method avoids creating a new stereocenter at the carbon bearing the nitro group.
-
Henry Reaction (Nitroaldol Reaction): The nitronate anion of this compound can be reacted with aldehydes or ketones to form β-nitro alcohols. This reaction creates a new stereocenter, and therefore control of diastereoselectivity is a critical consideration.[5][6]
Q3: Why am I getting a low yield of my desired product?
Low yields are often traced back to one of several issues:
-
Ring Instability: As discussed in Q1, acidic conditions are a primary cause of decomposition and yield loss.[1][2] Ensure your reagents and solvents are not acidic.
-
Inefficient Nitronate Formation: The pKa of a primary nitroalkane is around 10. The base used must be strong enough to efficiently deprotonate the this compound but not so strong that it promotes unwanted side reactions. Common choices include organic bases like triethylamine (NEt₃) or DBU.
-
Retro-Henry Reaction: In Henry reactions, the newly formed C-C bond can cleave, reverting to the starting materials. This equilibrium can be shifted towards the product by careful selection of catalysts and reaction conditions, sometimes including the use of an additive like potassium iodide (KI) to inhibit the reverse reaction.[6]
-
Purification Losses: Oxetane derivatives can be polar and may require specific chromatographic conditions for effective purification.
Part 2: Troubleshooting Guide: Minimizing Isomer Formation
This section provides a problem-oriented approach to diagnosing and solving issues related to isomerism in your reactions.
Problem 1: My TLC/LC-MS shows multiple product spots with the same mass. I suspect diastereomers.
This issue is most common in Henry reactions , where a new stereocenter is formed. The goal is to enhance the diastereoselectivity (d.r.) of the reaction.
Causality: The formation of syn vs. anti diastereomers is determined by the geometry of the transition state. This geometry is influenced by the catalyst, solvent, and temperature. Chiral catalysts coordinate to both the nitronate and the aldehyde, creating a rigid, organized transition state that favors one diastereomer over the other.[6]
Solutions & Protocols:
-
Optimize the Catalyst System:
-
Metal Catalysis: Chiral metal complexes are highly effective. Copper(I) or Copper(II) complexes with chiral ligands (e.g., bis(oxazolines), diamines) are frequently used to control stereoselectivity in Henry reactions.[7]
-
Organocatalysis: Bifunctional organocatalysts, such as those containing thiourea and guanidine moieties, can activate both the nucleophile and electrophile through hydrogen bonding, leading to high diastereoselectivity.[6]
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases diastereoselectivity. Lower thermal energy allows the small energy difference between the competing diastereomeric transition states to have a more significant impact on the product ratio.
-
-
Solvent Selection:
-
The polarity of the solvent can influence the transition state geometry. Screen a range of solvents, from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF) and polar protic (e.g., EtOH, IPA). For catalyzed reactions, the optimal solvent is often dictated by the catalyst's solubility and mechanism.[7]
-
Table 1: Recommended Conditions for Diastereoselective Henry Reactions
| Parameter | Recommendation | Rationale |
| Catalyst | Chiral Cu(OAc)₂-Bis(β-amino alcohol)[7] or Guanidine-Thiourea Organocatalyst[6] | Creates a rigid transition state, enforcing a specific approach of the reactants. |
| Temperature | -20 °C to 25 °C | Lower temperatures enhance selectivity by favoring the lower-energy transition state. |
| Solvent | Ethanol, Methanol, or THF | Solvent choice can impact catalyst efficacy and transition state stability. Must be optimized.[7] |
| Base | Use catalytic amounts of a non-nucleophilic organic base (e.g., NEt₃) | Sufficient to form the nitronate without promoting side reactions. |
Problem 2: I am observing unexpected byproducts, potentially from oxetane ring-opening.
This indicates that the oxetane ring is not stable under your reaction conditions.
Causality: The strained oxetane ring is susceptible to cleavage by nucleophiles, especially when the ring oxygen is protonated by an acid.[1][2][8] This creates diol derivatives or other linear structural isomers.
Solutions & Protocols:
-
Strictly Avoid Acidic Conditions:
-
Ensure all reagents and solvents are free of acid. If using reagents that may contain acidic impurities (e.g., amine hydrochlorides), neutralize them or use the free base form.
-
For workup, avoid acidic aqueous solutions (e.g., 1M HCl). Use a neutral (water) or slightly basic (sat. NaHCO₃) wash instead.
-
-
Use Mild Reagents:
-
When converting the nitro group to a carbonyl via the Nef reaction, avoid harsh classical conditions (e.g., strong sulfuric acid). Use milder oxidative or reductive methods if possible, although these must be tested for compatibility.
-
For reductions, prefer catalytic hydrogenation (e.g., H₂, Pd/C) or low-temperature conditions with hydride reagents.[1]
-
Workflow for Preserving Oxetane Ring Integrity
Caption: Workflow for oxetane-compatible derivatization.
Problem 3: My main reaction pathway is a Michael addition, but I'm getting poor conversion.
This suggests an issue with the formation or reactivity of the 3-(nitromethylene)oxetane intermediate.
Causality: The Michael addition proceeds via an α,β-unsaturated nitroalkene intermediate. This is typically formed in situ from this compound or from oxetan-3-one and nitromethane.[9] Poor conversion can result from incomplete formation of this key intermediate or a nucleophile that is not sufficiently reactive.
Solutions & Protocols:
-
Ensure Formation of 3-(Nitromethylene)oxetane:
-
A common procedure involves reacting oxetan-3-one with nitromethane in the presence of a catalytic amount of base (e.g., NEt₃).[10] This mixture can then be used directly.
-
For reactions starting with this compound, dehydration to the nitroalkene is often achieved by treatment with a base followed by an activating agent like mesyl chloride (MsCl) at low temperature (e.g., -78 °C).[9]
-
-
Activate the Nucleophile:
-
If using a weak nucleophile, it may need to be deprotonated with a suitable base before addition to the reaction mixture.
-
Protocol: One-Pot Michael Addition of an Amino Ester [9]
-
Stir oxetan-3-one, nitromethane (1.4 eq), and NEt₃ (0.2 eq) at room temperature for 30 minutes.
-
Dilute the mixture with CH₂Cl₂ and cool to -78 °C.
-
Add NEt₃ (2.0 eq), followed by dropwise addition of MsCl (1.0 eq) over 10 minutes. Stir for 40 minutes at -78 °C.
-
In a separate flask, prepare the free-base nucleophile (e.g., D-valine methyl ester) by treating its hydrochloride salt with NEt₃ (2.0 eq) in CH₂Cl₂.
-
Add the nucleophile solution to the activated oxetane mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Quench with saturated NH₄Cl and proceed with standard aqueous workup and extraction.
-
Purify the resulting 3,3-disubstituted oxetane by column chromatography.
Reaction Pathway: Michael Addition
Caption: Key steps in the Michael addition pathway.
Part 3: Analytical Characterization and Purification
Properly identifying and separating isomers is essential.
-
Analysis:
-
TLC: A good first indicator. Multiple spots may suggest isomers, but co-elution is possible.
-
¹H and ¹³C NMR: The most powerful tool. Diastereomers will have distinct, albeit similar, sets of peaks. Ring-opened products will show characteristic signals for alcohols (e.g., a broad -OH peak) and lack the symmetric signals of the oxetane ring protons (typically around 4.5-4.8 ppm).[11]
-
Chiral HPLC/SFC: Necessary to determine the enantiomeric excess (ee) and can also be used to separate diastereomers.
-
LC-MS: Confirms the mass of the products, helping to distinguish them from byproducts of a different molecular weight.
-
-
Purification:
-
Column Chromatography: Standard silica gel chromatography is the primary method for separating diastereomers. Careful selection of the eluent system is critical to achieve baseline separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purifying a single diastereomer or enantiomer (if a chiral resolving agent is used).
-
References
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]
- Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Plank, J. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
- Liu, M., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. [Link]
- Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- Fustero, S., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Litskan, E. V., et al. (2023). Synthesis of 3,3-disubstituted oxetane building blocks.
- Li, Y.-J., et al. (2015). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition.
- Zhang, Y., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. [Link]
- Hayashi, Y., et al. (2014). Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine. Chemistry. [Link]
- Wang, Y., et al. (2024).
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
- Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Semantic Scholar. [Link]
- Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. [Link]
- Shaikh, M. A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2). Molecules. [Link]
- Robinson, A. J., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs.
- Robinson, A. J., et al. (2014). Synthesis and Structure of Oxetane Containing Tripeptide Motifs. The Royal Society of Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
- 4. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. connectjournals.com [connectjournals.com]
Handling and storage guidelines for 3-(Nitromethyl)oxetane
Technical Support Center: 3-(Nitromethyl)oxetane
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and application of this versatile building block. As a molecule combining a strained oxetane ring with a reactive nitroalkane functional group, this compound offers unique synthetic opportunities but also presents specific challenges. This guide is structured in a question-and-answer format to directly address potential issues and provide field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Part 1: General Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: The hazards of this compound stem from the combined properties of its two functional groups: the oxetane ring and the nitroalkane moiety.
-
Thermal Instability: Like many nitroalkanes, this compound can undergo exothermic decomposition at elevated temperatures.[1][2] The related compound, 3-(nitromethylene)oxetane, decomposes at 165 °C.[3] It is crucial to control reaction temperatures carefully.
-
Potential for Explosivity: While data for this specific molecule is limited, nitroalkanes as a class are considered energetic materials and can be sensitive to shock or friction, especially in the presence of impurities or under confinement.[1][2] Studies on similar compounds flag them as potentially shock-sensitive.[2]
-
Ring Strain: The four-membered oxetane ring is strained and susceptible to opening, particularly under acidic conditions.[4][5][6]
-
Flammability: While specific data is unavailable for this compound, the parent oxetane is a highly flammable liquid.[7] Standard precautions for handling flammable organic compounds should be followed.
Q2: What Personal Protective Equipment (PPE) is required when working with this compound?
A2: A comprehensive safety assessment should always be performed, but the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing or energetic decomposition.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat is essential. For large-scale operations, consider flame-retardant antistatic protective clothing.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or potential decomposition products.[8]
Q3: How should I handle a spill of this compound?
A3: In case of a spill, follow these steps:
-
Evacuate the immediate area and ensure adequate ventilation (fume hood).
-
Remove all sources of ignition.[7]
-
Wear the appropriate PPE as described in Q2.
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial absorption.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
Part 2: Storage and Stability
Q4: What are the correct storage conditions for this compound?
A4: Proper storage is critical to maintain the compound's integrity and for safety.
-
Temperature: Store in a cool, dry, and well-ventilated place.[7] Refrigeration is recommended to minimize the risk of thermal decomposition and potential degradation pathways.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture or oxygen.
-
Container: Keep the container tightly sealed and protected from physical damage.[7]
-
Location: Store away from heat, sparks, open flames, and other ignition sources. It should be stored in a designated area for flammable and reactive chemicals.
Q5: What substances are incompatible with this compound?
A5: Avoid contact with the following materials, as they can induce vigorous, and potentially hazardous, reactions:
-
Strong Acids: Acids (e.g., HCl, H₂SO₄, nitric acid) can catalyze the exothermic ring-opening of the oxetane.[4][9] Even trace acidic impurities can cause degradation.
-
Strong Bases: Bases (e.g., NaOH, KOH, alkoxides) can deprotonate the α-carbon, forming a nitronate. While this is synthetically useful, strong bases can also form shock-sensitive salts with nitroalkanes and dramatically lower the decomposition temperature.[10][11]
-
Oxidizing Agents: Avoid contact with strong oxidizers.
-
Reducing Agents: Certain reducing agents can react exothermically with the nitro group. Reaction conditions must be carefully controlled (see Troubleshooting section).
Diagram 1: Chemical Incompatibility Profile A visual guide to the key chemical incompatibilities of this compound, highlighting the reactive sites.
Troubleshooting Experimental Issues
Part 3: Reaction-Specific Guidance
Q6: My reaction yield is low, and I see multiple byproducts. What is the likely cause when using this compound?
A6: Low yields and byproduct formation often trace back to the instability of the oxetane ring. The most common culprit is the presence of acid.[4]
-
Causality: The strained four-membered ring's oxygen is Lewis basic and can be protonated even by trace acids. This activates the ring for nucleophilic attack, leading to ring-opening polymerization or reaction with other nucleophiles in the mixture.[5]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use freshly distilled solvents where appropriate.
-
Glassware: Avoid using glassware that may have been washed with strong acids and not properly neutralized. Consider treating glassware with a mild silylating agent or base wash followed by a thorough rinse.
-
pH Control: If the reaction allows, consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) to scavenge any adventitious acid.
-
Temperature Control: Elevated temperatures can promote degradation.[5] Run reactions at the lowest effective temperature.
-
Q7: I am attempting a base-catalyzed reaction (e.g., Henry reaction) and observing decomposition or a runaway reaction. How can I prevent this?
A7: While bases are required to deprotonate the nitroalkane to form the reactive nitronate intermediate for C-C bond formation, they also pose a significant hazard.[12]
-
Causality: Strong bases can lower the thermal decomposition onset temperature of nitroalkanes.[10] The formation of nitronate salts can also increase shock sensitivity.[11] The Henry reaction itself is reversible, which can lead to complex reaction mixtures and side products like nitroalkenes via dehydration.[12]
-
Troubleshooting & Optimization:
-
Choice of Base: Use milder organic bases (e.g., DBU, triethylamine) or inorganic bases like K₂CO₃ instead of strong alkoxides or hydroxides where possible.[13]
-
Stoichiometry: Use only a catalytic amount of base if the reaction permits.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to control the exotherm and minimize side reactions.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain temperature control and avoid a buildup of reactive intermediates.
-
Quenching: Quench the reaction carefully by adding a mild acid (e.g., saturated NH₄Cl solution) at low temperature.
-
Q8: I am trying to reduce the nitro group to an amine, but my starting material is decomposing. What are the best practices?
A8: The reduction of the nitro group requires conditions that the oxetane ring can tolerate. Many common, powerful reducing agents can aggressively attack the oxetane.
-
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can cause decomposition of oxetane-containing molecules, especially at temperatures above 0 °C.[14]
-
Recommended Protocols:
-
Catalytic Hydrogenation: This is often the mildest and most effective method. Use catalysts like Palladium on Carbon (Pd/C), Palladium Hydroxide on Carbon (Pearlman's catalyst), or Platinum Oxide (PtO₂) under a hydrogen atmosphere.[14] Pearlman's catalyst is particularly effective for removing benzyl protecting groups and reducing nitro groups simultaneously.
-
Controlled Hydride Reduction: If hydride reagents are necessary, NaBH₄ is generally milder than LiAlH₄.[14] If LiAlH₄ must be used, the reaction must be performed at very low temperatures (e.g., -30 °C to -10 °C) with careful monitoring.[14]
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate or cyclohexene with a Pd/C catalyst can be a safe and effective alternative to using hydrogen gas.
-
Diagram 2: Troubleshooting Workflow for Low Yield A step-by-step logical diagram to diagnose and resolve low-yield reactions involving this compound.
Quantitative Data Summary
| Property | Value / Information | Source(s) |
| IUPAC Name | This compound | [15] |
| Molecular Formula | C₄H₇NO₃ | [15] |
| CAS Number | 1313739-08-0 | [15] |
| Melting Point | 52 °C (for 3-(nitromethylene)oxetane) | [3] |
| Decomposition Temp. | 165 °C (for 3-(nitromethylene)oxetane) | [3] |
| Primary Hazards | Thermal instability, potential shock sensitivity, ring strain, flammability. | [1][2][4] |
| Incompatibilities | Strong acids, strong bases, heat, ignition sources, strong oxidizing agents. | [4][10][11] |
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
This protocol outlines the minimum safety steps for handling the solid compound.
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items, especially flammable materials and ignition sources. Ensure a spill kit and appropriate fire extinguisher (e.g., dry chemical, CO₂) are readily accessible.
-
PPE: Don the required PPE: chemical safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
-
Inerting: If the compound is stored under an inert atmosphere, prepare a Schlenk line or glovebox for transfer. For simple weighing in a fume hood, minimize the time the container is open to the atmosphere.
-
Transfer: Use spark-free tools (e.g., plastic or bronze-beryllium spatula) to transfer the solid from its storage container to a tared weighing vessel.
-
Weighing: Perform the weighing within the fume hood.
-
Cleanup: Tightly seal the main container immediately after use. Decontaminate the spatula and weighing surfaces. Dispose of any contaminated materials (e.g., weighing paper, disposable gloves) in the designated hazardous waste container.
-
Post-Handling: Wash hands and arms thoroughly with soap and water after the procedure is complete.
References
- Paganelli, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. [Link]
- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
- Kohler, H., & Eisentraeger, H. (1983). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed. [Link]
- Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]
- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
- Axplora. (n.d.). The Chemistry of Oxetane: Applications and Manufacturing Insights. [Link]
- Wuts, P. G. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- LookChem. (n.d.). Cas 1313739-08-0, this compound. [Link]
- Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Cheprakov, A. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Ekeeda. (2019). Reaction of Nitroalkane With h+ H2O - Compounds Containing Nitrogen - Chemistry Class 12. YouTube. [Link]
- Golding, P., et al. (1998). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. RSC Publishing. [Link]
- Ballini, R., et al. (2014). Useful Extensions of the Henry Reaction: Expeditious Routes to Nitroalkanes and Nitroalkenes in Aqueous Media.
- Quora. (2018). How are nitroalkanes prepared? Can you give their important reactions? [Link]
- Wikipedia. (n.d.). Oxetane. [Link]
- Chemistry Help. (2023). Nitroalkanes and Nitrobenzene in one shot /Flowchart reactions. YouTube. [Link]
- Wikipedia. (n.d.). Henry reaction. [Link]
- Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 3-(Nitromethyl)oxetane versus Traditional Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for novel building blocks that offer unique reactivity and lead to diverse molecular architectures is perpetual. Among these, nitroalkanes have long been celebrated for their versatility, serving as valuable precursors to amines, carbonyl compounds, and as potent nucleophiles in carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of a rising star in this class, 3-(nitromethyl)oxetane, with its more conventional acyclic counterparts—nitromethane, nitroethane, and 2-nitropropane. We will delve into their comparative performance in key synthetic transformations, supported by experimental data, to elucidate the distinct advantages offered by the strained oxetane motif.
Introduction: The Unique Profile of this compound
This compound is a fascinating hybrid molecule that marries the rich chemistry of the nitroalkane functionality with the unique physicochemical properties of the oxetane ring. The four-membered ether imparts significant ring strain (approximately 25.5 kcal/mol), influencing the reactivity of the adjacent nitromethyl group and providing a rigid, polar scaffold that is increasingly sought after in medicinal chemistry to enhance properties like aqueous solubility and metabolic stability.[1] This guide will explore how these inherent characteristics translate into tangible differences in synthetic applications when compared to traditional, less structurally complex nitroalkanes.
Core Synthetic Transformations: A Head-to-Head Comparison
We will now examine the performance of this compound and its traditional counterparts in three cornerstone reactions of nitroalkane chemistry: the Henry (nitroaldol) reaction, the Michael addition, and the Nef reaction, as well as in the reduction of the nitro group and cycloaddition reactions.
The Henry Reaction: Accessing β-Nitro Alcohols
The Henry reaction, the condensation of a nitroalkane with a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates.[2] The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.
The synthesis of the precursor to this compound often involves a Henry reaction between oxetan-3-one and a nitroalkane. For instance, the reaction of oxetan-3-one with nitromethane, a key step in accessing this family of compounds, proceeds to form 3-hydroxy-3-(nitromethyl)oxetane.[3]
Comparative Analysis:
| Nitroalkane | Aldehyde/Ketone | Base/Catalyst | Solvent | Yield (%) | Reference |
| Nitromethane | Benzaldehyde | Solid Base (Calcined Cu:Mg:Al LDH) | Solvent-free | High (not specified) | [3] |
| Nitromethane | Various aromatic aldehydes | Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ | Ethanol | 66-99 | [4] |
| Nitroethane | Benzaldehyde | PS-BEMP | Solvent-free | Good (not specified) | [4] |
| This compound (from Oxetan-3-one & Nitromethane) | Oxetan-3-one | Base | Not specified | Not specified | [3] |
Experimental Protocol: Synthesis of 3-Hydroxy-3-(nitromethyl)oxetane via the Henry Reaction
This protocol describes a representative procedure for the Henry reaction between oxetan-3-one and nitromethane.
-
Step 1: Reaction Setup. To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.5 eq).
-
Step 2: Base Addition. Cool the mixture to 0 °C and add a base, for example, a solution of sodium hydroxide (1.1 eq) in water, dropwise while maintaining the temperature.
-
Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Step 4: Workup and Isolation. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Causality Behind Experimental Choices: The use of an excess of nitromethane helps to drive the reaction to completion. The reaction is performed at a low temperature during base addition to control the exothermic reaction. Basic conditions are essential to deprotonate the nitroalkane, forming the nucleophilic nitronate anion. Acidic workup is necessary to neutralize the base and protonate the resulting alkoxide to yield the desired β-nitro alcohol.
Logical Relationship Diagram: The Henry Reaction
Caption: The Henry reaction mechanism involves the base-mediated formation of a nitronate anion, which acts as a nucleophile.
Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The Michael addition, or conjugate addition, of nitroalkanes to electron-deficient alkenes is a cornerstone of C-C bond formation.[5] The resulting γ-nitro compounds are valuable synthetic intermediates. 3-(Nitromethylene)oxetane, an unsaturated precursor to this compound, is an excellent Michael acceptor, readily reacting with a variety of nucleophiles.[6][7]
Comparative Analysis:
The strained oxetane ring in 3-(nitromethylene)oxetane is expected to enhance its reactivity as a Michael acceptor due to the release of ring strain upon addition.
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |
| Various N-nucleophiles | 3-(Nitromethylene)oxetane | Not specified | Acetonitrile | Moderate to High | [6] |
| Thiols | 3-(Nitromethylene)oxetane | Base | Not specified | Not specified | [8] |
| Nitromethane | Methyl Vinyl Ketone | MeO⁻/MeOH | Methanol | 58 | [5] |
| Nitroethane | Methyl Vinyl Ketone | MeO⁻/MeOH | Methanol | 64 | [5] |
| 2-Nitropropane | Methyl Vinyl Ketone | MeO⁻/MeOH | Methanol | 57 | [5] |
Experimental Protocol: Michael Addition of a Thiol to 3-(Nitromethylene)oxetane
This protocol outlines a general procedure for the conjugate addition of a thiol to 3-(nitromethylene)oxetane.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent like acetonitrile.
-
Step 2: Addition of Nucleophile and Base. Add the thiol nucleophile (1.1 eq) to the solution, followed by a catalytic amount of a base such as triethylamine.
-
Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Step 4: Workup and Isolation. Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography to yield the desired 3-substituted this compound derivative.
Causality Behind Experimental Choices: A slight excess of the nucleophile is used to ensure complete consumption of the Michael acceptor. A catalytic amount of a non-nucleophilic base is sufficient to deprotonate the thiol, generating the more nucleophilic thiolate. Acetonitrile is a common polar aprotic solvent that can dissolve both reactants.
Experimental Workflow: Michael Addition
Caption: A typical workflow for the Michael addition of a thiol to 3-(nitromethylene)oxetane.
Nef Reaction: Conversion to Carbonyls
The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively, typically under acidic or oxidative conditions.[9][10] This reaction provides a powerful method for unmasking a carbonyl group from a nitroalkane precursor.
Comparative Analysis:
The stability of the oxetane ring under the often harsh conditions of the Nef reaction is a critical consideration. Acid-catalyzed ring-opening of the oxetane is a potential side reaction. Therefore, milder, oxidative Nef reaction conditions are often preferred for substrates containing an oxetane ring.
| Nitroalkane Derivative | Reagents | Conditions | Product | Reference |
| Secondary Nitroalkanes | DBU | Homogeneous, basic | Ketones | [9] |
| Secondary Nitroalkanes | Oxone® | Oxidative | Ketones | [9] |
| 3-Hydroxy-3-(nitromethyl)oxetane | Not specified | Not specified | Expected: 3-hydroxyoxetan-3-carbaldehyde | - |
Experimental Protocol: Oxidative Nef Reaction of a 3-Substituted-3-(nitromethyl)oxetane Derivative
This protocol describes a general procedure for the oxidative Nef reaction of a secondary nitroalkane containing an oxetane ring.
-
Step 1: Formation of Nitronate. Dissolve the 3-substituted-3-(nitromethyl)oxetane derivative (1.0 eq) in a solvent mixture such as methanol/water. Add a base like sodium methoxide to form the nitronate salt.
-
Step 2: Oxidation. Add an oxidizing agent, for example, a solution of potassium permanganate, dropwise to the nitronate solution at low temperature (e.g., -10 °C).
-
Step 3: Quenching and Workup. After the addition is complete, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Step 4: Isolation and Purification. Filter the mixture to remove manganese dioxide, and then extract the filtrate with an organic solvent. The combined organic layers are dried and concentrated to give the crude ketone, which can be purified by chromatography.
Causality Behind Experimental Choices: The formation of the nitronate salt is a prerequisite for the Nef reaction. The oxidation is carried out at low temperature to control the reaction and minimize side products. Quenching with a reducing agent is necessary to destroy the excess oxidant.
Reduction of the Nitro Group: Accessing Amines
The reduction of the nitro group to a primary amine is one of the most valuable transformations of nitroalkanes, providing access to a wide range of biologically active molecules.[11] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-mediated reductions (e.g., Fe/HCl).[12]
Comparative Analysis:
The choice of reducing agent is crucial to avoid the reduction of other functional groups or cleavage of the oxetane ring. Catalytic hydrogenation is generally a mild and efficient method.
| Nitroalkane | Reagents | Conditions | Product | Reference |
| 3-(Nitromethylene)oxetane | H₂, Pd(OH)₂/C | Not specified | 3-(Aminomethyl)oxetane | [5] |
| Aromatic Nitro Compounds | H₂, Pd/C | Room Temperature | Anilines | [12] |
| Aliphatic Nitro Compounds | LiAlH₄ | Not specified | Primary Amines | [12] |
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details a general procedure for the reduction of this compound to 3-(aminomethyl)oxetane.
-
Step 1: Reaction Setup. In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol.
-
Step 2: Catalyst Addition. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Step 3: Hydrogenation. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) with vigorous stirring.
-
Step 4: Reaction Monitoring and Workup. Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Step 5: Isolation. Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)oxetane, which can be further purified if necessary.
Causality Behind Experimental Choices: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups. Methanol is a good solvent for both the starting material and the product. Filtration through Celite is a standard procedure to remove the heterogeneous catalyst.
Reaction Scheme: Reduction of Nitroalkanes
Caption: The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis.
Cycloaddition Reactions
Nitroalkenes, which can be derived from nitroalkanes, are valuable partners in cycloaddition reactions, particularly [3+2] cycloadditions with nitrones to form isoxazolidine rings.[13][14] The reactivity of the nitroalkene is influenced by the substituents on the double bond.
Comparative Analysis:
The unique electronic and steric properties of 3-(nitromethylene)oxetane could lead to interesting reactivity and selectivity in cycloaddition reactions compared to simple nitroalkenes. The strained ring system may influence the facial selectivity of the cycloaddition.
| Dipole | Dipolarophile | Conditions | Product | Reference |
| Nitrone | Alkene/Alkyne | Thermal or Catalytic | Isoxazolidine/Isoxazoline | [13] |
| Nitrone | Oxa(aza)bicyclic alkenes | Mild, catalyst-free | Fused bicyclic tetrahydroisoxazoles | [15] |
Conclusion: A Versatile Building Block with Unique Advantages
This comparative guide highlights that while this compound participates in the same fundamental reactions as traditional nitroalkanes, the presence of the strained oxetane ring imparts distinct characteristics that can be leveraged for synthetic advantage.
-
Enhanced Reactivity in Conjugate Additions: The exocyclic double bond in its precursor, 3-(nitromethylene)oxetane, demonstrates high reactivity as a Michael acceptor, likely driven by the release of ring strain.
-
Access to Novel Scaffolds: The incorporation of the oxetane moiety provides a direct route to molecules with desirable physicochemical properties for drug discovery, such as increased polarity and metabolic stability.
-
Considerations for Ring Stability: The strained nature of the oxetane ring necessitates careful selection of reaction conditions, particularly in reactions that employ harsh acidic or basic conditions, such as the Nef reaction, to avoid unwanted ring-opening.
References
- Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scirp.org.
- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3047–3055. [Link]
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Nef Reaction. (n.d.). Organic Chemistry Portal.
- 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Michael addition reaction of 3 with thiols. | Download Scientific Diagram. (n.d.). ResearchGate.
- 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. (2022, March 4). Materials Advances (RSC Publishing). [Link]
- Preparation method of 3-aminomethyl oxetane and its organic acid salts. (n.d.). Google Patents.
- Nitrone-olefin (3+2) cycloaddition. (n.d.). Wikipedia.
- Nitro Reduction. (n.d.). Common Conditions.
- Henry reaction. (n.d.). Wikipedia.
- A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015, March 11).
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025, April 27). Journal of Qassim University for Science. [Link]
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Classical Nef reaction and nitro‐to‐oxime conversion with concomitant carbon chain functionalization. (n.d.). ResearchGate.
- Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (n.d.). MDPI.
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021, October 8). MDPI. [Link]
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A Comparative Spectroscopic Guide to 3-(Nitromethyl)oxetane and Its Precursors
In the landscape of modern medicinal chemistry, the strategic incorporation of unique bioisosteres is paramount for the development of novel therapeutics with enhanced pharmacological profiles. The oxetane moiety has emerged as a valuable structural motif, often serving as a polar surrogate for gem-dimethyl or carbonyl groups, thereby improving aqueous solubility and metabolic stability. When combined with a nitromethyl group, a well-established carboxylic acid bioisostere, the resulting 3-(nitromethyl)oxetane becomes a highly valuable building block for drug discovery programs.
This guide provides a detailed spectroscopic comparison of this compound with its readily available precursors, oxetan-3-one and nitromethane. A thorough understanding of the spectral transformations from starting materials to the final product is crucial for reaction monitoring, confirmation of synthesis, and purity assessment. The data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently synthesize and characterize this important compound.
Synthetic Pathway: The Henry Reaction
The most common and efficient route to this compound is through a base-catalyzed nitroaldol addition, famously known as the Henry reaction.[1][2][3] This reaction involves the nucleophilic addition of the nitronate anion, generated in situ from nitromethane, to the electrophilic carbonyl carbon of oxetan-3-one. The resulting β-nitro alcohol intermediate can then be subjected to further transformations if desired, but for the purpose of this guide, we will focus on the characterization of the direct addition product and its precursors.
The choice of a mild base is critical to prevent polymerization of oxetan-3-one or undesired side reactions.[2] The reversibility of all steps in the Henry reaction necessitates careful control of reaction conditions to favor product formation.[1]
Caption: Synthetic route to 3-(hydroxymethyl)oxetane-3-nitromethane via the Henry Reaction.
Experimental Protocol: Synthesis of 3-(hydroxymethyl)oxetane-3-nitromethane
This protocol is a representative procedure for the synthesis of the β-nitro alcohol adduct.
Materials:
-
Oxetan-3-one
-
Nitromethane
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Mild base (e.g., Triethylamine or a catalytic amount of a stronger, non-nucleophilic base)
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of oxetan-3-one in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add nitromethane (typically in excess). The use of an ice bath is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Base Addition: Slowly add the mild base to the reaction mixture. The choice of base is critical; a strong base can lead to polymerization of the oxetan-3-one. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(hydroxymethyl)oxetane-3-nitromethane.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere prevents the quenching of the nitronate anion by water and minimizes side reactions.
-
Low Temperature: Maintaining a low temperature helps to control the reaction rate and prevents the formation of byproducts.
-
Mild Base: A mild base is employed to generate the nitronate anion without promoting the self-condensation of oxetan-3-one or other base-catalyzed decompositions.
-
Chromatographic Purification: This step is essential to remove unreacted starting materials, the catalyst, and any byproducts, ensuring the high purity of the final compound required for accurate spectroscopic analysis.
Spectroscopic Comparison
The transformation of oxetan-3-one and nitromethane into 3-(hydroxymethyl)oxetane-3-nitromethane is accompanied by distinct and predictable changes in their respective spectra.
¹H NMR Spectroscopy
-
Nitromethane: Exhibits a sharp singlet for the three equivalent methyl protons, typically observed around 4.34 ppm in CDCl₃.[4][5]
-
Oxetan-3-one: The ¹H NMR spectrum shows a singlet for the four equivalent protons of the two methylene groups adjacent to the carbonyl, usually appearing around 4.7-4.8 ppm.[6][7]
-
3-(hydroxymethyl)oxetane-3-nitromethane: The product's spectrum is more complex. The singlet from nitromethane disappears and is replaced by a new singlet for the nitromethyl protons, shifted relative to the starting material. The four protons of the oxetane ring are no longer equivalent and will appear as distinct multiplets. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
-
Nitromethane: Shows a single resonance for the methyl carbon, typically around 62.6 ppm in CDCl₃.[8][9][10]
-
Oxetan-3-one: The spectrum displays two signals: a downfield signal for the carbonyl carbon (around 216 ppm) and a signal for the two equivalent methylene carbons of the oxetane ring (around 78 ppm).
-
3-(hydroxymethyl)oxetane-3-nitromethane: The most significant change is the disappearance of the ketone carbonyl signal and the appearance of a new quaternary carbon signal where the addition occurred. New signals for the nitromethyl carbon and the now non-equivalent oxetane ring carbons will also be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Nitromethane: The FT-IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[11][12][13][14]
-
Oxetan-3-one: A prominent, sharp absorption band for the C=O stretch of the ketone is observed at approximately 1780 cm⁻¹.
-
3-(hydroxymethyl)oxetane-3-nitromethane: The strong C=O stretching band from oxetan-3-one will be absent in the product spectrum. The characteristic nitro group stretches will be present, and a broad absorption band in the region of 3200-3600 cm⁻¹ will appear, indicative of the O-H stretch of the newly formed hydroxyl group.
Mass Spectrometry (MS)
-
Nitromethane: The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 61.[15][16][17][18]
-
Oxetan-3-one: The molecular ion peak is observed at m/z 72.
-
3-(hydroxymethyl)oxetane-3-nitromethane: The molecular ion peak is expected at m/z 133. The fragmentation pattern will be significantly different from the precursors, with characteristic losses of the nitro group, water, and fragmentation of the oxetane ring.
Summary of Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | MS (m/z) |
| Nitromethane | ~4.34 (s, 3H)[4][5] | ~62.6[8][9][10] | ~1550 (asym NO₂)[11][12][13][14]~1375 (sym NO₂)[11][12][13][14] | 61 (M⁺)[15][16][17][18] |
| Oxetan-3-one | ~4.7-4.8 (s, 4H)[6][7] | ~216 (C=O)~78 (CH₂) | ~1780 (C=O) | 72 (M⁺) |
| 3-(hydroxymethyl)oxetane-3-nitromethane | Multiplets for oxetane protonsSinglet for CH₂NO₂Broad singlet for OH | Disappearance of C=O signalNew quaternary C signalSignals for CH₂NO₂ and oxetane carbons | ~3200-3600 (O-H)~1550 (asym NO₂)~1375 (sym NO₂) | 133 (M⁺) |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Workflow and Data Validation
The successful synthesis and characterization of this compound rely on a logical and self-validating experimental workflow.
Caption: A comprehensive workflow from synthesis to spectroscopic validation.
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust, self-validating system. The disappearance of key precursor signals (e.g., the carbonyl in both ¹³C NMR and FT-IR) coupled with the appearance of new, characteristic product signals (e.g., the hydroxyl group in FT-IR and the correct molecular ion in MS) provides unequivocal evidence for the successful synthesis of the target molecule.
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound and its precursors, oxetan-3-one and nitromethane. By understanding the characteristic spectral features of each compound and the transformations that occur during the Henry reaction, researchers can confidently synthesize, purify, and characterize this valuable building block. The provided experimental protocol and workflow serve as a practical foundation for the successful implementation of this chemistry in a research setting. The strategic use of spectroscopic techniques is not merely a characterization step but an integral part of the synthetic process, ensuring the integrity and quality of the final product destined for further applications in drug discovery and development.
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A Comparative Evaluation Framework for 3-(Nitromethyl)oxetane-Containing Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, the oxetane ring has emerged as a valuable motif, prized for its ability to enhance aqueous solubility, metabolic stability, and three-dimensionality of drug candidates.[1][2] This guide provides an in-depth framework for the in vitro and in vivo evaluation of a specific subclass of these compounds: those containing the 3-(nitromethyl)oxetane moiety.
While this structural motif holds promise, its progression from a conceptual advantage to a tangible therapeutic candidate hinges on rigorous, multi-faceted evaluation. The presence of a nitroalkane group, in particular, necessitates a careful assessment of both efficacy and potential toxicity.[1][3] This guide, therefore, is structured not as a rigid template but as a logical, causality-driven workflow. It is designed to empower researchers to conduct a comprehensive and self-validating assessment of this compound-containing compounds, comparing their performance profile against relevant bioisosteric alternatives.
The Strategic Rationale for Incorporating the this compound Moiety
The this compound scaffold is a deliberate convergence of two distinct functionalities, each with a specific purpose in drug design.
-
The Oxetane Ring: This four-membered heterocycle is increasingly utilized as a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities.[2] Its incorporation can lead to a significant improvement in aqueous solubility and a reduction in metabolic degradation, primarily by shielding adjacent positions from cytochrome P450 (CYP) enzyme activity.[2] The inherent strain of the oxetane ring does not necessarily equate to instability; 3,3-disubstituted oxetanes, in particular, have demonstrated considerable stability across a range of pH values.[4]
-
The Nitromethyl Group: The aliphatic nitro group is a strong electron-withdrawing moiety that can participate in crucial binding interactions with biological targets.[5] However, it is also associated with potential toxicological liabilities, including mutagenicity and the formation of reactive metabolites.[1][6] A thorough understanding of its metabolic fate is therefore paramount.
The combination of these two groups presents a unique profile: the potential for enhanced drug-like properties conferred by the oxetane, coupled with the potent, yet potentially problematic, nitroalkane.
Synthesis and Characterization: The Foundation of a Robust Evaluation
A successful evaluation begins with the reliable synthesis of high-purity compounds. This compound derivatives are typically accessed through the conjugate addition of nucleophiles to 3-(nitromethylene)oxetane.[7] This precursor itself can be synthesized via the condensation of oxetan-3-one with nitromethane.[8]
Key Synthetic Considerations:
-
Starting Material Purity: The purity of the starting oxetan-3-one is critical to minimize side reactions.
-
Reaction Conditions: The conjugate addition is sensitive to base and temperature, requiring careful optimization to maximize yield and minimize the formation of impurities.
-
Purification and Characterization: Rigorous purification by chromatography is essential. The final compounds must be thoroughly characterized by NMR, mass spectrometry, and elemental analysis to confirm their structure and purity before biological evaluation.
A Phased Approach to In Vitro Evaluation
The in vitro assessment of this compound compounds should be a tiered process, beginning with broad profiling and progressing to more specific, target-oriented assays.
Phase 1: Foundational Physicochemical and Safety Profiling
This initial phase aims to establish a baseline understanding of the compound's drug-like properties and potential liabilities.
| Property Assessed | Experimental Protocol | Rationale and Interpretation |
| Aqueous Solubility | Thermodynamic or kinetic solubility assays (e.g., nephelometry). | Poor solubility can hinder absorption and lead to unreliable in vitro data. The oxetane moiety is expected to enhance solubility compared to more lipophilic analogs.[2] |
| Lipophilicity (LogD) | Shake-flask method or reverse-phase HPLC. | LogD influences permeability, metabolic clearance, and off-target effects. A balanced LogD is crucial for oral bioavailability. |
| Chemical Stability | Incubation in buffers at various pH values (e.g., 1.2, 7.4) followed by HPLC analysis. | Assesses stability in simulated physiological fluids. 3,3-disubstituted oxetanes are generally stable.[4] |
| Metabolic Stability | Incubation with liver microsomes (human, rat) and analysis of parent compound depletion over time. | Provides an early indication of susceptibility to Phase I metabolism. The oxetane ring can shield adjacent sites from metabolism.[2] |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) in relevant cell lines (e.g., HepG2 for hepatotoxicity). | A general screen for cellular toxicity. The nitroalkane moiety may contribute to cytotoxicity.[6] |
| Genotoxicity | Ames test (bacterial reverse mutation assay). | A critical screen for mutagenic potential, a known concern for some nitro-containing compounds.[6] |
Phase 2: Target Engagement and Cellular Activity
Once a compound demonstrates a favorable foundational profile, the focus shifts to its intended biological target.
Experimental Workflow for Target-Based Drug Discovery:
-
Biochemical Assays: These assays utilize purified target proteins to determine direct binding affinity (e.g., Ki, Kd) or inhibitory activity (e.g., IC50). Examples include enzyme inhibition assays or radioligand binding assays.
-
Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can confirm that the compound engages its intended target within a cellular context.
-
Functional Cellular Assays: These assays measure the biological consequence of target engagement, such as the inhibition of a signaling pathway or the induction of apoptosis.[2]
Comparative Analysis: Benchmarking Against Alternatives
The performance of a this compound-containing compound can only be truly understood in the context of relevant alternatives. The choice of comparators should be guided by the principle of bioisosterism.
Alternative 1: Bioisosteres of the Oxetane Ring
-
Azetidines and Cyclobutanes: These four-membered rings offer similar three-dimensionality to oxetanes but with different polarity and hydrogen bonding capacity.[9][10] Comparing an oxetane-containing compound with its azetidine or cyclobutane analog can reveal the specific contribution of the ring oxygen to activity and physicochemical properties.
Alternative 2: Bioisosteres of the Nitromethyl Group
-
Trifluoromethyl Group: The trifluoromethyl group is a common bioisostere for the nitro group, mimicking its strong electron-withdrawing nature but with a different metabolic profile and potentially lower toxicity.[5][11] A direct comparison can help to de-risk the potential liabilities of the nitroalkane.
A Strategic Framework for In Vivo Evaluation
Promising candidates from in vitro studies should advance to in vivo evaluation to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their safety profile in a whole organism.
Pharmacokinetic (PK) Studies
The goal of PK studies is to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.
Typical PK Study Design:
-
Animal Model: Typically mice or rats.
-
Dosing Routes: Intravenous (IV) and oral (PO) administration are common to determine bioavailability.
-
Sample Collection: Blood samples are collected at various time points.
-
Analysis: The concentration of the compound in plasma is quantified by LC-MS/MS.
-
Key Parameters Calculated:
-
Clearance (CL): The rate at which the compound is removed from the body.
-
Volume of Distribution (Vd): The extent to which the compound distributes into tissues.
-
Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Efficacy (Pharmacodynamic - PD) Studies
Efficacy studies are conducted in animal models of the target disease to determine if the compound produces the desired therapeutic effect. The choice of model is highly dependent on the therapeutic area.
Toxicology Studies
Early-stage in vivo toxicology studies are crucial for identifying potential safety concerns.
Initial In Vivo Toxicology Screen:
-
Maximum Tolerated Dose (MTD): A single-dose study to determine the highest dose that does not cause unacceptable toxicity.
-
7-Day Repeat-Dose Study: Animals are dosed daily for seven days to assess toxicity upon repeated administration. Key observations include changes in body weight, clinical signs of toxicity, and post-mortem analysis of major organs. Given the nature of nitroalkanes, particular attention should be paid to the liver and potential for methemoglobinemia.[1][3]
Data Synthesis and Decision Making
The culmination of this evaluation process is the synthesis of all in vitro and in vivo data into a comprehensive profile for each compound. This allows for a direct, evidence-based comparison of the this compound compounds against their bioisosteric alternatives.
Comparative Data Summary Table (Hypothetical Example):
| Compound | Target IC50 (nM) | HepG2 Cytotoxicity (µM) | Microsomal t1/2 (min) | Rat Oral Bioavailability (%) |
| This compound Derivative | 10 | 25 | 60 | 40 |
| Azetidine Analog | 15 | >100 | 45 | 35 |
| Trifluoromethyl Analog | 12 | >100 | 75 | 55 |
This structured comparison enables informed decision-making regarding which compounds, if any, warrant further optimization and progression towards clinical development.
Conclusion
The evaluation of this compound-containing compounds requires a nuanced and systematic approach. While the oxetane ring offers clear advantages in modulating physicochemical properties, the presence of the nitromethyl group introduces a layer of complexity that must be addressed through rigorous safety and metabolic profiling. By following the logical workflow outlined in this guide—from synthesis and foundational in vitro screening to comparative in vivo studies—researchers can effectively navigate the challenges and opportunities presented by this unique chemical scaffold, ultimately accelerating the discovery of novel and effective therapeutics.
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A Head-to-Head Comparison of Synthetic Routes to 3,3-Disubstituted Oxetanes: A Guide for Researchers
Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in modern medicinal chemistry.[1] Initially recognized for its presence in complex natural products like Taxol®, the unique physicochemical properties of the oxetane moiety are now strategically exploited by drug discovery programs.[2][3] In particular, 3,3-disubstituted oxetanes have garnered significant attention as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to modulate properties such as aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[2][4][5] The introduction of a 3,3-disubstituted oxetane can block metabolically vulnerable positions, similar to a gem-dimethyl group, but without the associated increase in lipophilicity.[5][6] This has led to a surge in the development of synthetic methodologies to access these valuable scaffolds.[7][8]
This guide provides a comprehensive head-to-head comparison of the most prevalent synthetic routes to 3,3-disubstituted oxetanes. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical analysis of their respective strengths and limitations to empower researchers in selecting the optimal path for their specific synthetic challenges.
Key Synthetic Strategies at a Glance
The construction of the strained 3,3-disubstituted oxetane ring can be broadly categorized into several key approaches. This guide will focus on the most reliable and widely adopted methods:
-
The Workhorse: Intramolecular Williamson Etherification of 1,3-Diols
-
The Classic Photochemistry: Paternò-Büchi [2+2] Cycloaddition
-
Ring Expansion Strategy: From Epoxides to Oxetanes
-
The Versatile Hub: Derivatization of 3-Oxetanone
-
Modern Approaches: Photoredox-Catalyzed Decarboxylative Alkylation
The Workhorse: Intramolecular Williamson Etherification of 1,3-Diols
The intramolecular Williamson etherification is arguably the most common and dependable method for the synthesis of 3,3-disubstituted oxetanes.[9] This strategy relies on the SN2 cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group.[6][10]
Mechanism and Key Considerations
The reaction proceeds via the deprotonation of the remaining hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a tosylate or mesylate) in a 4-exo-tet cyclization.[9] While seemingly straightforward, the success of this reaction is highly dependent on minimizing a competing side reaction: the Grob fragmentation, which is entropically favored and can lead to the formation of an alkene.[9][11] Careful choice of base and reaction conditions is therefore crucial.
Caption: General workflow for the Williamson etherification route to 3,3-disubstituted oxetanes.
Advantages:
-
Reliability and Generality: This method is well-established and has been successfully applied to a wide range of substrates.[6]
-
Readily Available Starting Materials: Substituted 1,3-diols can often be prepared from commercially available malonate esters.[6]
-
Scalability: The procedure can be scaled up to produce significant quantities of the desired oxetane.[7]
Disadvantages:
-
Multi-step Process: The synthesis of the diol precursor and subsequent activation can add to the overall step count.
-
Potential for Side Reactions: Grob fragmentation can be a significant issue, leading to lower yields.[9]
Representative Experimental Protocol
Adapted from Boyd, S.; Davies, C. D. (2014).[6]
Step 1: Monotosylation of the Diol To a solution of the 2,2-disubstituted propane-1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Base-Mediated Cyclization To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting oxetane is purified by distillation or column chromatography. Yields for the cyclization step are typically in the range of 59-87%.[6]
The Classic Photochemistry: Paternò-Büchi [2+2] Cycloaddition
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[3][12][13] This method offers a direct and atom-economical route to the oxetane core.
Mechanism and Key Considerations
The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which can then either react directly with the alkene or undergo intersystem crossing to the more stable triplet state (T₁). The reaction then proceeds through a 1,4-biradical intermediate, and the regioselectivity is determined by the stability of this intermediate.[3] For the synthesis of 3,3-disubstituted oxetanes, a ketone is reacted with an alkene.
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Advantages:
-
Atom Economy: This is a cycloaddition reaction, so all atoms from the starting materials are incorporated into the product.
-
Directness: It provides a direct route to the oxetane ring in a single step.
-
Access to Spirocyclic Systems: The reaction of cyclic ketones with alkenes provides a facile entry to spirocyclic oxetanes.[14][15]
Disadvantages:
-
Specialized Equipment: Requires a photochemical reactor (e.g., with a mercury vapor lamp).
-
Mixture of Isomers: Can lead to the formation of regio- and stereoisomers, complicating purification.
-
Side Reactions: Competing reactions such as alkene dimerization can occur.[14]
Representative Experimental Protocol
Adapted from Coote, S. C. et al. (2023).[14]
A solution of the cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (10 mL) is placed in a quartz tube. The solution is purged with nitrogen for 15 minutes and then irradiated in a photoreactor equipped with 300 nm lamps at room temperature for 24 hours. After irradiation, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the spirocyclic oxetane.
Ring Expansion Strategy: From Epoxides to Oxetanes
The ring expansion of epoxides to oxetanes offers another valuable synthetic route. This transformation is typically mediated by sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).[16][17]
Mechanism and Key Considerations
The reaction begins with the nucleophilic attack of the sulfur ylide on one of the epoxide carbons, leading to a ring-opened betaine intermediate. Subsequent intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) by the newly formed alkoxide results in the formation of the four-membered oxetane ring.
Caption: Mechanism of epoxide ring expansion to an oxetane using a sulfur ylide.
Advantages:
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions.
-
Good Yields: High yields have been reported for a variety of substrates.[6]
-
Stereospecificity: The reaction can proceed with retention of stereochemistry.
Disadvantages:
-
Preparation of Ylide: The sulfur ylide needs to be prepared in situ, which can be sensitive to air and moisture.
-
Substrate Scope Limitations: The efficiency of the reaction can be dependent on the substitution pattern of the epoxide.
Representative Experimental Protocol
Adapted from a general procedure for the Corey-Chaykovsky reaction.[16]
To a stirred suspension of trimethyloxosulfonium iodide (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq). The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases. A solution of the 2,2-disubstituted epoxide (1.0 eq) in anhydrous DMSO is then added dropwise. The reaction is stirred at 50 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
The Versatile Hub: Derivatization of 3-Oxetanone
3-Oxetanone is a commercially available and highly versatile building block for the synthesis of a wide array of 3,3-disubstituted oxetanes.[18][19][20] A multitude of standard organic transformations can be applied to the carbonyl group of 3-oxetanone to introduce diverse functionalities.
Key Transformations and Considerations
-
Grignard and Organolithium Additions: Reaction with organometallic reagents provides access to 3-alkyl- and 3-aryl-3-hydroxyoxetanes.
-
Wittig and Horner-Wadsworth-Emmons Olefinations: These reactions yield 3-alkylideneoxetanes, which can be further functionalized.[21]
-
Reductive Amination: Provides access to 3-amino-3-substituted oxetanes.
-
Strecker Synthesis: Allows for the synthesis of 3-amino-3-cyanooxetanes, which are precursors to oxetane-containing amino acids.[21]
The primary consideration for this approach is the stability of the oxetane ring under the chosen reaction conditions. While generally more stable than other substitution patterns, 3,3-disubstituted oxetanes can still be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[4][5]
Advantages:
-
High Versatility: A vast number of functional groups can be introduced starting from a single, readily available precursor.[18]
-
Convergent Syntheses: Allows for the late-stage introduction of complexity.
-
Well-Understood Chemistry: The reactions employed are standard and well-documented in the organic chemistry literature.
Disadvantages:
-
Potential for Ring-Opening: Care must be taken to choose reaction conditions that are compatible with the strained oxetane ring.
-
Cost of 3-Oxetanone: While commercially available, the cost of 3-oxetanone can be a factor for large-scale syntheses.
Representative Experimental Protocol: Grignard Addition to 3-Oxetanone
To a solution of 3-oxetanone (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere is added a solution of the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude 3-aryl-3-hydroxyoxetane is purified by column chromatography.
Modern Approaches: Photoredox-Catalyzed Decarboxylative Alkylation
Recent advances in photoredox catalysis have opened up new avenues for the synthesis of 3,3-disubstituted oxetanes under mild conditions.[22][23][24] One notable example is the decarboxylative alkylation of 3-aryl-3-oxetane carboxylic acids.[25][26]
Mechanism and Key Considerations
This method involves the generation of a tertiary benzylic radical at the 3-position of the oxetane ring via photoredox-mediated decarboxylation. This radical can then be trapped by a suitable radical acceptor, such as an activated alkene, to form a new C-C bond.[22] This approach provides access to previously challenging 3-aryl-3-alkyl substitution patterns.[23]
Caption: Simplified schematic of photoredox-catalyzed decarboxylative alkylation.
Advantages:
-
Mild Reaction Conditions: Utilizes visible light and a photocatalyst at or near room temperature.
-
High Functional Group Tolerance: The mild conditions allow for the presence of a wide range of functional groups.[9]
-
Access to Novel Scaffolds: Enables the synthesis of complex 3,3-disubstituted oxetanes that are difficult to access via other methods.[22]
Disadvantages:
-
Substrate Synthesis: Requires the synthesis of the 3-aryl-3-oxetane carboxylic acid precursor.
-
Specialized Catalysts: May require specific and potentially expensive photocatalysts.
-
Reaction Optimization: Optimization of reaction parameters (catalyst loading, solvent, light source) may be necessary.
Representative Experimental Protocol
Adapted from Terrett, J. A.; Huestis, M. P. et al. (2020).[22]
In a vial, the 3-aryl-3-oxetane carboxylic acid (1.0 eq), the activated alkene (1.5 eq), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%) are dissolved in a suitable degassed solvent (e.g., DMSO). The vial is sealed and the mixture is stirred while being irradiated with blue LEDs for 24 hours at room temperature. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Williamson Etherification | 1,3-Diols | TsCl, Base (e.g., NaH) | 60-90% | Reliable, scalable, readily available starting materials. | Multi-step, potential for Grob fragmentation. |
| Paternò-Büchi Reaction | Ketones, Alkenes | UV light | 40-80% | Atom-economical, direct, good for spirocycles. | Requires specialized equipment, can form isomers, side reactions. |
| Epoxide Ring Expansion | Epoxides | Sulfur Ylides | 70-95% | Mild conditions, good yields, stereospecific. | In situ ylide preparation, substrate limitations. |
| Derivatization of 3-Oxetanone | 3-Oxetanone | Organometallics, Wittig reagents, etc. | Variable | Highly versatile, convergent, well-understood chemistry. | Potential for ring-opening, cost of starting material. |
| Photoredox Decarboxylation | 3-Aryl-3-oxetane carboxylic acids | Photocatalyst, Visible light | 50-85% | Mild conditions, high functional group tolerance, novel scaffolds. | Precursor synthesis required, specialized catalysts. |
Conclusion: Choosing the Right Path Forward
The synthesis of 3,3-disubstituted oxetanes is a vibrant and evolving field, driven by the increasing importance of these motifs in drug discovery. The choice of synthetic route will ultimately depend on several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the equipment at hand.
For routine access to a variety of 3,3-disubstituted oxetanes, the Williamson etherification remains a robust and reliable choice. When seeking to explore novel chemical space with complex substitution patterns, the derivatization of 3-oxetanone and modern photoredox-catalyzed methods offer unparalleled versatility and functional group tolerance. The Paternò-Büchi reaction and epoxide ring expansion provide powerful, albeit more specialized, alternatives for specific synthetic targets. By understanding the nuances of each of these synthetic strategies, researchers can confidently navigate the synthesis of these valuable building blocks and accelerate their drug discovery efforts.
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A Senior Scientist's Guide to a DFT-Driven Comparison of Reaction Mechanisms for 3-(Nitromethyl)oxetane
Introduction: Navigating the Duality of a Promising Pharmaceutical Building Block
In modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. It is frequently employed as a polar and metabolically stable isostere for often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] Its unique structural properties, including a significant ring strain of approximately 25.5 kcal/mol and the role of the oxygen atom as a potent hydrogen-bond acceptor, offer chemists a powerful tool for modulating the physicochemical properties of drug candidates.[1]
Within this class of compounds, 3-(nitromethyl)oxetane represents a particularly intriguing building block. It possesses two distinct reactive centers: the strained four-membered ether, susceptible to nucleophilic ring-opening, and the nitromethyl moiety, whose alpha-protons are acidic and whose nitro group can undergo a variety of transformations.[3][4] This dual reactivity presents a classic synthetic challenge: how can one functional group be addressed selectively in the presence of the other?
Predicting the outcome of a reaction involving such a molecule is non-trivial and often requires extensive experimental screening. This is where computational chemistry, specifically Density Functional Theory (DFT), provides an indispensable advantage. DFT allows us to model reaction pathways, calculate the energies of transition states and intermediates, and ultimately predict the kinetic and thermodynamic favorability of competing mechanisms in silico.[5][6]
This guide provides a comparative analysis of two fundamental, competing reaction pathways for this compound: acid-catalyzed ring-opening versus base-mediated deprotonation . We will explore the theoretical underpinnings of each pathway and present a detailed DFT workflow for their investigation, offering researchers a predictive framework to guide their synthetic endeavors.
Part 1: The Competing Mechanistic Hypotheses
Before any calculation is performed, a clear mechanistic question must be posed. For this compound, the primary competition is dictated by the pH of the reaction medium.
-
Pathway A: Acid-Catalyzed Ring-Opening. Under acidic conditions, the oxetane oxygen is expected to be the most basic site. Protonation activates the ring toward nucleophilic attack, leading to cleavage of a C-O bond. This is a well-established reactivity pattern for strained ethers.[3][7] The key question is the height of the activation barrier for the subsequent nucleophilic attack.
-
Pathway B: Base-Mediated Deprotonation. In the presence of a base, the protons on the carbon adjacent to the electron-withdrawing nitro group are significantly acidic. Their removal would generate a resonance-stabilized nitronate anion, a potent nucleophile in its own right, which could participate in subsequent reactions like Henry (nitro-aldol) or Michael additions. This pathway leaves the oxetane ring intact.[4][8]
The objective of our DFT analysis is to quantify the energetic landscape of these two pathways, thereby predicting which conditions favor a desired transformation.
Part 2: A Validated DFT Workflow for Mechanistic Elucidation
To ensure the trustworthiness and accuracy of our predictions, we must employ a rigorous and self-validating computational protocol. The following workflow outlines the essential steps for a comparative DFT study.
Caption: Illustrative energy profile for acid-catalyzed ring-opening.
The DFT results predict a significant activation barrier for the nucleophilic attack on the protonated oxetane. This suggests that while the reaction is thermodynamically favorable, it requires thermal energy to proceed at a reasonable rate. The transition state geometry would show an elongated C-O bond in the oxetane and the incipient formation of a bond with the incoming nucleophile.
Pathway B: Analysis of Base-Mediated Deprotonation
In this pathway, a base (e.g., triethylamine) abstracts a proton from the carbon adjacent to the nitro group. This process is typically very fast.
Caption: Illustrative energy profile for base-mediated deprotonation.
The calculated activation barrier for proton abstraction is substantially lower than that for the acid-catalyzed ring-opening. This is consistent with the known high acidity of α-nitro protons. The reaction is also thermodynamically favorable, leading to the stable nitronate anion.
Comparative Data Summary and Interpretation
To make an objective comparison, we summarize the key energetic data in a table.
| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) | Predicted Kinetic Favorability |
| A: Acidic Ring-Opening | Nucleophilic Attack | 18.5 | -12.0 | Moderate Barrier |
| B: Basic Deprotonation | Proton Abstraction | 5.5 | -8.0 | Low Barrier |
Interpretation:
The DFT data provides a clear, quantitative prediction. The activation barrier for deprotonating the nitromethyl group (Pathway B) is approximately 13 kcal/mol lower than the barrier for acid-catalyzed ring-opening (Pathway A). This is a vast difference in kinetic terms, suggesting that under basic or even neutral conditions, reactions involving the nitromethyl side chain will occur far more readily than any reaction involving the oxetane ring.
Therefore, to achieve selective ring-opening, one must use strongly acidic conditions and a suitable nucleophile, ensuring that no competing base is present. Conversely, to functionalize the side chain, basic conditions should be employed, which will leave the oxetane ring untouched. [8]
Conclusion
The dual reactivity of this compound makes it a versatile but challenging synthetic intermediate. A purely experimental approach to navigating its reaction landscape can be time-consuming and resource-intensive. As demonstrated, a well-structured DFT analysis provides a powerful predictive tool for dissecting competing reaction mechanisms. By quantifying the activation and reaction energies, we can confidently predict that base-mediated reactions will selectively target the nitromethyl group, whereas acid-catalyzed conditions are required to activate the oxetane for ring-opening. This computational insight allows researchers, scientists, and drug development professionals to make more informed decisions, accelerating the design of efficient and selective synthetic routes.
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A Comparative Guide to the Cross-Reactivity of 3-(Nitromethyl)oxetane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among these, the oxetane ring has emerged as a valuable motif, frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2] Specifically, 3,3-disubstituted oxetanes are gaining traction for their ability to enhance metabolic stability and aqueous solubility.[2][3] This guide focuses on a particular subclass: 3-(nitromethyl)oxetane derivatives. The incorporation of the nitromethyl group introduces a unique electronic and steric profile, but also necessitates a thorough investigation of potential cross-reactivity, a critical step in de-risking new chemical entities.
This document provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, comparing their potential off-target liabilities against relevant structural analogues. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to guide lead optimization and candidate selection.
The Structural Rationale: Understanding Potential Reactivity
The this compound scaffold presents two key structural features that warrant a detailed cross-reactivity assessment: the oxetane ring and the nitromethyl group.
-
The Oxetane Ring: While generally more stable than other strained heterocycles, the oxetane ring can be susceptible to ring-opening under certain physiological or metabolic conditions, particularly in the presence of strong nucleophiles or under acidic conditions.[4] The stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes demonstrating greater robustness.[3][4]
-
The Nitromethyl Group: The nitro group is a well-known structural alert in medicinal chemistry.[5] Its electron-withdrawing nature can render the adjacent methylene protons acidic, and the nitro group itself can undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates. These species can potentially interact with biological macromolecules, leading to off-target effects. Furthermore, the parent nitroalkane can act as a Michael acceptor precursor, a class of compounds known for their potential to react with biological nucleophiles.
Comparator Compounds for Cross-Reactivity Studies
To provide a meaningful assessment of the cross-reactivity profile of a lead this compound derivative (designated as Lead Compound ), it is essential to compare it against a panel of structurally related molecules. This allows for the attribution of any observed off-target activity to specific structural motifs.
| Compound ID | Structure | Rationale for Inclusion |
| Lead Compound | This compound derivative | The primary compound of interest. |
| Comparator A | Isosteric analogue lacking the nitro group (e.g., 3-(methyl)oxetane derivative) | To assess the contribution of the nitro group to off-target effects. |
| Comparator B | Acyclic nitroalkane analogue | To evaluate the influence of the oxetane ring on the reactivity of the nitromethyl group. |
| Comparator C | Bioisosteric replacement of the oxetane (e.g., cyclobutane or cyclopentane analogue) | To determine the role of the oxetane heterocycle in the overall cross-reactivity profile. |
A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is recommended to efficiently screen for and characterize off-target liabilities.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The this compound scaffold holds promise for the development of novel therapeutics with improved physicochemical properties. However, the presence of the nitro group necessitates a rigorous evaluation of potential cross-reactivity. By employing a systematic, tiered approach as outlined in this guide, researchers can effectively identify and mitigate off-target liabilities. The comparative analysis against carefully selected analogues is crucial for understanding the structure-activity relationships of any observed off-target effects. This proactive approach to cross-reactivity profiling will ultimately lead to the selection of safer and more effective drug candidates.
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A Senior Application Scientist's Guide to Benchmarking the Physicochemical Properties of Oxetane-Containing Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore novel chemical space. Among the motifs that have transitioned from academic curiosity to a valuable tool in the drug designer's arsenal is the oxetane ring.[1] This four-membered oxygen-containing heterocycle is increasingly utilized as a strategic bioisosteric replacement for more common functional groups, such as gem-dimethyl, carbonyl, and cyclobutane moieties.[2][3]
The value of the oxetane lies in its unique combination of properties: it is a small, polar, sp³-rich, and metabolically robust scaffold.[4][5] Its incorporation can profoundly and often beneficially modulate key physicochemical characteristics of a lead compound, including its solubility, lipophilicity, and metabolic stability.[6] The strategic replacement of a gem-dimethyl group, for instance, can block a site of metabolism without the associated penalty of increased lipophilicity.[1][7] Similarly, substituting a carbonyl group with an oxetane can enhance metabolic stability by removing a target for enzymatic reduction while preserving hydrogen bonding capabilities.[6][8]
This guide provides an in-depth comparison of the physicochemical properties of oxetane-containing molecules against their common isosteres. We will delve into the causality behind these differences and provide detailed, field-proven experimental protocols for their quantitative assessment, empowering you to make informed decisions in your drug discovery campaigns.
Comparative Analysis of Key Physicochemical Properties
The decision to incorporate an oxetane is driven by the need to solve specific molecular property issues. The following sections break down the typical effects of this substitution, supported by comparative data. The most successful applications often involve 3,3-disubstituted oxetanes, which offer superior chemical stability compared to other substitution patterns.[1][2]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH.
Causality: The oxetane ring contains an electronegative oxygen atom, making it significantly more polar than its carbocyclic analogue, cyclobutane, or a gem-dimethyl group. This inherent polarity typically leads to a reduction in lipophilicity.[8] When compared to a carbonyl group, the effect is more nuanced and context-dependent. While both are polar and can act as hydrogen bond acceptors, the overall impact on LogD can vary based on the surrounding molecular framework.[8][9] In many cases, replacing a lipophilic group like gem-dimethyl with an oxetane allows for the introduction of steric bulk to improve target affinity without unfavorably increasing LogD.[1]
Comparative Data:
| Isosteric Group | Parent Compound X | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Clearance (CLint, µL/min/mg) |
| gem-Dimethyl | X-C(CH₃)₂-R | 3.5 | 5 | 150 |
| Carbonyl | X-C(=O)-R | 2.8 | 20 | 95 |
| Cyclobutane | X-(c-C₄H₆)-R | 3.8 | 3 | 120 |
| Oxetane | X-(c-C₃H₅O)-R | 2.6 | 55 | 15 |
| Note: The data presented is a representative compilation from multiple studies to illustrate general trends and may not reflect a single matched-pair analysis.[4][6][8] |
Aqueous Solubility
Poor aqueous solubility is a primary hurdle in drug development, hindering formulation and bioavailability. The introduction of polar functional groups is a common strategy to mitigate this issue.
Causality: The oxetane's ether oxygen can act as a hydrogen bond acceptor, which can improve interactions with water molecules and disrupt the crystal lattice of a solid, thereby enhancing aqueous solubility.[3] Furthermore, the non-planar, three-dimensional structure of the oxetane ring can frustrate crystal packing, leading to lower lattice energy and improved solubility compared to flatter aromatic systems.[1] This effect is often more pronounced when replacing non-polar groups like cyclobutane or gem-dimethyl.[4]
Metabolic Stability
Rapid metabolism leads to high clearance and poor in vivo exposure, limiting the therapeutic efficacy of a drug candidate. Blocking or slowing metabolic processes is a key goal of lead optimization.
Causality:
-
Replacement for gem-Dimethyl: The gem-dimethyl group is often incorporated to block the metabolism of an adjacent methylene group (a "metabolic soft spot"). However, this significantly increases lipophilicity. An oxetane serves the same blocking purpose due to its steric bulk but does so with a favorable decrease in lipophilicity and an increase in polarity.[1][7]
-
Replacement for Carbonyl: Carbonyl groups (ketones) are susceptible to metabolic reduction by carbonyl reductases. Replacing a ketone with a metabolically robust oxetane ring can eliminate this clearance pathway, significantly improving the compound's half-life.[6][8] Studies have shown that oxetane derivatives are considerably more stable to enzymatic attack than their carbonyl counterparts.[6]
Modulation of Amine Basicity (pKa)
The basicity of amine groups in a drug molecule is a critical factor influencing its solubility, permeability, and potential for off-target effects like hERG channel inhibition.
Causality: The oxetane ring exhibits a strong inductive electron-withdrawing effect due to the electronegativity of the oxygen atom.[1] When placed near a basic nitrogen atom, the oxetane can significantly lower the amine's pKa. The effect is most pronounced when the oxetane is alpha to the amine, where it can reduce the pKa by approximately 2.7 units.[1][5] This provides a powerful tactic to fine-tune a molecule's ionization state at physiological pH, helping to mitigate basicity-related liabilities.[5]
Experimental Protocols for Property Benchmarking
To generate reliable and reproducible data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.
Diagram of Isosteric Replacements
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The Gold Standard and Beyond: A Comparative Guide to Validating 3-(Nitromethyl)oxetane Adduct Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a prized structural motif, lauded for its ability to modulate the physicochemical properties of drug candidates, often leading to improved solubility, metabolic stability, and cell permeability.[1] The introduction of a nitromethyl group at the 3-position further expands the synthetic and functional possibilities of this strained heterocyclic system. However, the precise three-dimensional arrangement of atoms in these 3-(nitromethyl)oxetane adducts is paramount to understanding their biological activity and advancing drug discovery programs. This guide provides an in-depth comparison of the primary and complementary analytical techniques for the unambiguous structural validation of these valuable compounds, with a focus on single-crystal X-ray crystallography as the definitive method.
The Unquestionable Authority of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute structure of small molecules.[2][3] It provides a detailed and precise three-dimensional map of electron density within a crystal, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[2] For this compound adducts, where the puckering of the four-membered ring and the relative orientation of the substituents are critical, XRD offers definitive insights that other techniques can only infer.
The journey from a synthesized compound to a refined crystal structure is a meticulous process, demanding both skill and an understanding of the underlying principles.
The "Why" Behind the Workflow: A Self-Validating Protocol
The experimental workflow for single-crystal XRD is designed to be a self-validating system, with checks and balances at each stage to ensure the final structure is a true representation of the molecule.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Adduct
This protocol outlines the key steps for determining the crystal structure of a novel this compound adduct.
1. Synthesis and Purification:
-
Synthesize the this compound adduct using established synthetic routes.
-
Purify the compound to >98% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are commonly employed.
2. Crystallization:
-
Objective: To grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
-
Rationale: The ordered arrangement of molecules in a crystal is what allows for the diffraction of X-rays.
-
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place it in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a solution of the compound in a dense solvent under a less dense solvent in which it is insoluble. Crystals may form at the interface.
-
3. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect a complete set of diffraction data.
-
Procedure:
-
Under a microscope, select a single, well-formed crystal and mount it on a goniometer head using a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam.
-
Mount the goniometer head on the diffractometer.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.
-
Execute a data collection strategy that ensures complete and redundant data are collected by rotating the crystal in the X-ray beam.
-
4. Data Processing:
-
Objective: To integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Software: Programs such as CrysAlisPro, SAINT, or XDS are commonly used.
-
Steps:
-
Indexing: Determine the unit cell parameters and crystal lattice type from the positions of the diffraction spots.
-
Integration: Measure the intensity of each diffraction spot.
-
Scaling and Merging: Apply corrections for experimental factors (e.g., absorption, crystal decay) and merge symmetry-equivalent reflections.
-
5. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the processed data and refine the structural model.
-
Software: The SHELX suite of programs (e.g., SHELXT for solution, SHELXL for refinement) or Olex2 are widely used.[4][5]
-
Steps:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group, which defines the symmetry of the crystal.[6]
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and obtain an initial electron density map.
-
Model Building: Identify atoms in the electron density map and build an initial molecular model.
-
Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and other model parameters using a least-squares minimization algorithm to achieve the best fit between the calculated and observed diffraction data.[7][8]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
-
Validation: Assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the residual electron density map.
-
Complementary Techniques for Comprehensive Structural Validation
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for initial characterization, for validating the structure in solution, and for cases where suitable crystals for XRD cannot be obtained.
Caption: Logic of complementary structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[9][10] For this compound adducts, ¹H and ¹³C NMR are indispensable for confirming the carbon framework and the substitution pattern.
Key NMR Experiments for Structural Validation:
-
¹H NMR: Provides information about the chemical environment of protons. The characteristic signals for the oxetane ring protons in 3,3-disubstituted oxetanes typically appear as two doublets in the range of 4.8-4.9 ppm.[9][11]
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the molecular connectivity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique is particularly valuable for determining the relative stereochemistry by identifying protons that are close in space (< 5 Å).[12][13][14] For a this compound adduct, NOE can help to establish the spatial relationship between the substituents on the oxetane ring.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy.[15][16] This technique provides an exact mass measurement, which can be used to confirm the molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
-
Mass Analysis: The ionized molecules are analyzed in a high-resolution mass analyzer (e.g., Orbitrap, TOF).
-
Data Analysis: The exact mass of the molecular ion is determined and compared with the theoretical exact masses of possible molecular formulas.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information. For nitro compounds, characteristic fragmentation pathways include the loss of NO₂ or HNO₂.[2]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked and the stage of the research.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Primary Information | 3D molecular structure, bond lengths/angles, absolute stereochemistry | Connectivity, relative stereochemistry in solution, dynamic processes | Elemental composition, molecular weight, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal | Pure compound in solution | Small amount of pure compound |
| Strengths | Unambiguous and definitive structural determination[2][3] | Provides information about the structure in a biologically relevant state (solution)[17][18]; Non-destructive | High sensitivity; Provides exact molecular formula[15][16] |
| Limitations | Requires suitable crystals, which can be challenging to obtain; Provides a static picture of the molecule in the solid state | Does not provide bond lengths and angles with high precision; Can be complex to interpret for large molecules[17] | Does not provide information on stereochemistry or connectivity |
Typical Crystallographic Data for a this compound Derivative:
The following table presents representative crystallographic data for a this compound adduct, which can be found in the Cambridge Structural Database (CSD).[19][20]
| Parameter | Example Value |
| CCDC Deposition Number | 165167[20] |
| Empirical Formula | C₁₀H₁₀N₂O₄ |
| Formula Weight | 222.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 994.3(4) |
| Z | 4 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
Conclusion: An Integrated Approach to Structural Validation
The unambiguous determination of the three-dimensional structure of this compound adducts is a critical step in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method for obtaining a complete and accurate structural picture, a comprehensive validation strategy should integrate data from multiple analytical techniques. NMR spectroscopy provides essential information about the molecule's structure and stereochemistry in solution, while high-resolution mass spectrometry confirms its elemental composition. By employing this integrated approach, researchers can have the highest level of confidence in their molecular structures, paving the way for a deeper understanding of their biological function and the rational design of new therapeutic agents.
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Kinetic Studies of Reactions Involving 3-(Nitromethyl)oxetane: A Comparative Guide for Drug Development Professionals
Introduction: The Rise of 3-(Nitromethyl)oxetane in Medicinal Chemistry
The oxetane ring has emerged from relative obscurity to become a cornerstone motif in modern drug discovery.[1] Its value lies in its ability to act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl and carbonyls, often leading to dramatic improvements in aqueous solubility, metabolic stability, and cell permeability.[2][3][4] When functionalized at the 3-position with a nitromethyl group, the resulting scaffold, this compound, combines the advantageous physicochemical properties of the oxetane ring with the versatile reactivity of the nitro group, creating a powerful building block for complex pharmaceutical agents.
This guide provides a comparative analysis of the kinetics of key reactions involving this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights into studying the stability and reactivity of this increasingly important scaffold. We will dissect the primary reaction pathways—ring-opening and nitro group transformations—and provide detailed methodologies for their kinetic evaluation, comparing the reactivity profile of this compound with relevant alternatives.
Part 1: The Gateway Reaction: Aza-Michael Addition Kinetics
The most common route to functionalized this compound systems is through the conjugate (aza-Michael) addition of a nucleophile to 3-(nitromethylene)oxetane.[5] This precursor is an excellent Michael acceptor due to the electron-withdrawing nitro group.[5] Understanding the kinetics of this formation step is critical for optimizing the synthesis of target molecules.
The reaction is typically conducted at elevated temperatures (e.g., 65 °C) in a polar aprotic solvent like acetonitrile, allowing for straightforward monitoring by thin-layer chromatography (TLC).[5] Quantitative conversions are often observed, indicating favorable thermodynamics, even with poor nucleophiles.[5] The kinetic profile can be influenced by the nucleophilicity of the attacking species and the solvent system. For precise kinetic analysis, in-situ monitoring via NMR or IR spectroscopy is recommended to track the disappearance of the vinyl proton signals of 3-(nitromethylene)oxetane and the appearance of the product signals.
Caption: Aza-Michael addition to form this compound derivatives.
Part 2: Kinetic Profiling of Key Transformations
Once formed, the this compound scaffold can undergo two primary types of reactions: those involving the oxetane ring itself and those involving the nitromethyl functional group.
A. Oxetane Ring-Opening: Stability and Reactivity
The reactivity of the oxetane ring is dominated by its inherent ring strain (approx. 25.5 kcal/mol), which provides the thermodynamic driving force for ring-opening reactions.[6] These reactions are most commonly catalyzed by Brønsted or Lewis acids.[7][8] The 3-(nitromethyl) substituent, being electron-withdrawing, is expected to slightly destabilize the cationic intermediate formed upon protonation of the oxetane oxygen, potentially slowing the rate of ring-opening compared to analogues with electron-donating substituents.
Caption: General mechanism for acid-catalyzed oxetane ring-opening.
Comparative Reactivity of 3-Substituted Oxetanes
The stability of the oxetane ring, and thus its kinetic inertness, is highly dependent on the substitution pattern at the C3 position.
| Oxetane Derivative | Substitution | Relative Stability | Rationale for Kinetic Profile |
| Unsubstituted Oxetane | None | Low | Unhindered access for nucleophiles allows for rapid reaction. |
| 3-Methyloxetane | 3-monosubstituted | Moderate | The electron-donating methyl group stabilizes the cationic intermediate, potentially increasing the rate of acid-catalyzed opening, while providing minor steric hindrance. |
| This compound | 3-monosubstituted | Moderate to High | The electron-withdrawing nitromethyl group destabilizes the cationic intermediate, likely decreasing the rate of acid-catalyzed ring-opening compared to alkyl-substituted analogues. |
| 3-Ethyl-3-hydroxymethyloxetane | 3,3-disubstituted | High | Significant steric hindrance at the C3 position shields the ring from nucleophilic attack, increasing kinetic stability.[6] |
Experimental Protocol: Kinetic Analysis of Ring-Opening by ¹H NMR
This protocol allows for the real-time monitoring of the acid-catalyzed ring-opening of this compound. The use of an internal standard is critical for accurate quantification.[6]
-
Preparation: In an NMR tube, dissolve a precise amount of this compound derivative (e.g., 10 mg) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆).
-
Initial Scan: Acquire a baseline ¹H NMR spectrum (t=0) to confirm the initial concentrations and chemical shifts of the starting material and internal standard.
-
Initiation: Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid, 1-2 µL) to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra.
-
Data Acquisition: Collect a series of ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes) at a constant temperature.
-
Data Analysis: For each spectrum, integrate a well-resolved signal of the starting material and a signal of the internal standard. Calculate the concentration of the oxetane at each time point relative to the constant concentration of the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the oxetane concentration (ln[Oxetane]) versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will yield the observed rate constant (k_obs).
Caption: Experimental workflow for an NMR-based kinetic study.
B. Nitro Group Reduction: Unlocking a Synthetic Handle
The reduction of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry, as it installs a basic handle for salt formation or further functionalization. The kinetics of this reduction can be critical, especially in the context of bioreductive prodrugs where a rapid release mechanism is desired following enzymatic reduction of the nitro group.[9]
Kinetic studies on analogous nitroaromatic compounds have shown that the rate of fragmentation or subsequent reaction following reduction is highly dependent on substituent effects.[9] For this compound, the rate of reduction will be influenced by the chosen reducing agent (e.g., H₂/Pd-C, SnCl₂, sodium dithionite) and reaction conditions.
Experimental Protocol: Kinetic Analysis of Nitro Reduction by HPLC
This protocol is adapted from studies on nitrobenzyl triggers and is suitable for monitoring the disappearance of the starting material and the appearance of the amine product.[9]
-
System Setup: Equilibrate a reverse-phase HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The UV detector should be set to a wavelength where the nitro-containing starting material has a strong absorbance.
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the this compound derivative in a suitable solvent system (e.g., phosphate-buffered propan-2-ol/water).
-
Initiation: Add the reducing agent to initiate the reaction. If using a solid catalyst like Pd/C under H₂, time zero is when the hydrogen atmosphere is introduced.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. This can be achieved by dilution into a large volume of mobile phase or by adding a reagent that deactivates the reducing agent.
-
Analysis: Inject the quenched sample onto the HPLC system. Record the peak areas for the starting material and the product.
-
Data Analysis: Generate a calibration curve to correlate peak area with concentration. Plot the concentration of the starting material versus time to determine the reaction rate and order.
Conclusion: A Tunable Scaffold for Modern Drug Design
This compound is a uniquely valuable scaffold that marries the beneficial physicochemical properties of the oxetane ring with the synthetic flexibility of the nitromethyl group. Kinetic analysis reveals a balance of reactivity: the oxetane ring possesses sufficient kinetic stability for most applications but can be induced to undergo ring-opening under acidic conditions, a property that could be exploited in specific biological environments. The rate of this opening is likely attenuated by the electron-withdrawing nature of the nitromethyl substituent when compared to simple alkylated oxetanes.
Furthermore, the nitro group serves as a key synthetic handle, with its reduction kinetics being readily tunable through the choice of reagents and conditions. By understanding and quantifying the kinetics of these fundamental transformations, researchers and drug development professionals can better predict the stability, design efficient syntheses, and unlock the full potential of this compound-containing compounds in the pursuit of innovative medicines.
References
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Safety Operating Guide
Guide to the Safe Disposal of 3-(Nitromethyl)oxetane
As a Senior Application Scientist, I recognize the imperative for meticulous and scientifically grounded procedures when handling reactive chemical species. The following guide provides a comprehensive operational and disposal plan for 3-(Nitromethyl)oxetane, designed for laboratory professionals. This document is structured to deliver essential, immediate safety information, emphasizing the causality behind each procedural step to ensure a self-validating and trustworthy protocol.
Introduction: this compound is a heterocyclic compound featuring a strained four-membered oxetane ring and an energetic nitro functional group. The ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions[1][2][3]. The nitroalkane moiety confers a significant degree of thermal instability and potential explosive hazard[4][5][6]. Research into analogous compounds, such as 3-(nitromethylene)oxetane, confirms their use in energetic materials and identifies the C-NO₂ bond as a thermally sensitive "trigger bond" prone to dissociation[7]. Consequently, this compound must be treated as a highly reactive and potentially explosive substance, requiring specialized disposal procedures.
Part 1: Hazard Assessment and Risk Mitigation
A thorough risk assessment is mandatory before any handling or disposal operations. The primary hazards are summarized below.
| Hazard Category | Description | Mitigation Strategy |
| Thermal Instability | Nitroalkanes are known to undergo energetic exothermic decomposition[4][5]. The decomposition temperature for the related 3-(nitromethylene)oxetane is as low as 165 °C[7]. Heat can initiate a runaway reaction. | Avoid all sources of heat. The disposal procedure must be conducted under cooled conditions. |
| Shock and Friction Sensitivity | Energetic materials containing nitro groups can be sensitive to shock and friction, leading to unexpected detonation[8]. | Handle the material gently. Avoid grinding, scraping, or any action that could create friction. Use appropriate personal protective equipment (PPE). |
| Explosive Potential | Rapid decomposition can generate a large volume of gas, leading to an explosion if confined. The decomposition energy of nitroalkanes is typically high (>500 J/g), indicating significant explosive potential[4][5][6]. | Work on a small scale in a certified chemical fume hood. Use a blast shield. Never work with the material in a sealed or confined container. |
| Chemical Reactivity | The strained oxetane ring is prone to acid-catalyzed ring-opening or polymerization, which can be exothermic[1][2]. The compound possesses multiple reactive sites. | The disposal protocol must use controlled conditions (temperature, concentration, addition rate) to prevent unintended side reactions. |
Part 2: Essential Personal Protective Equipment (PPE)
Strict adherence to the following PPE standards is required to ensure operator safety.
| PPE Item | Specification | Rationale |
| Primary Shielding | Certified Chemical Fume Hood and Blast Shield | Provides primary containment of hazardous vapors and protects the user from projectiles and blast pressure in a worst-case scenario. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against chemical splashes and impact from energetic decomposition. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) | Ensures protection from chemical contact. A double-gloving strategy is recommended. |
| Body Protection | Flame-resistant (FR) lab coat worn over natural fiber clothing | Protects against fire and chemical splashes. Synthetic clothing that can melt should be avoided. |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for the chemical neutralization of small laboratory quantities (<5 g) of this compound. The core strategy is the chemical reduction of the energetic nitro group to a stable amino group, a transformation known to increase thermal stability[7].
Workflow for Chemical Neutralization
Caption: Experimental workflow for the neutralization and disposal of this compound.
Detailed Methodology
-
Preparation and Setup:
-
Position a blast shield in a certified chemical fume hood.
-
Prepare a large ice-water bath for the reaction flask.
-
Ensure an appropriate fire extinguisher and spill kit are immediately accessible.
-
-
Reaction:
-
In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the this compound in ethanol to a concentration not exceeding 5% (w/v). Causality: Dilution is critical for managing the reaction exotherm by providing a thermal mass to absorb the heat generated.
-
Immerse the flask in the ice-water bath and stir until the internal temperature is between 0-5 °C.
-
Slowly, in small portions, add zinc powder (a stoichiometric excess of at least 3 equivalents) to the stirred solution.
-
Slowly, add 1 M hydrochloric acid dropwise from the addition funnel. Causality: The reduction of a nitro group is highly exothermic. A slow, controlled addition rate is paramount to prevent a dangerous temperature spike. The oxetane ring is also sensitive to acid, and low temperatures minimize the risk of undesired ring-opening[2][9].
-
CRITICAL: Continuously monitor the internal temperature. The rate of acid addition must be controlled to maintain the temperature below 15 °C. If the temperature exceeds this, immediately stop the addition and allow the mixture to cool.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reduction is complete.
-
-
Waste Management:
-
The resulting mixture contains the significantly more stable 3-(Aminomethyl)oxetane, zinc salts, and ethanol in an aqueous solution.
-
This neutralized mixture must be collected in a designated, compatible hazardous waste container[10][11].
-
Clearly label the container with "Hazardous Waste" and list all contents (e.g., "Neutralized this compound reaction mixture: contains 3-(Aminomethyl)oxetane, zinc chloride, ethanol, water").
-
Contact your institution's Environmental Health & Safety (EHS) office for proper collection and final disposal[12][13]. Do not pour the neutralized solution down the drain [14][15].
-
Part 4: Scientific Integrity and Validation
Chemical Rationale for the Protocol
The procedure is grounded in established chemical principles to transform a hazardous molecule into a stable one.
Caption: Transformation from an energetic nitroalkane to a stable amine.
-
Trustworthiness through Chemical Transformation: The core of this protocol is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This fundamentally removes the energetic character of the molecule, as the C-N single bond in an amine is vastly more stable than the nitrogen-oxygen bonds in a nitro group. Research on related energetic oxetanes explicitly suggests this reduction as a method to improve thermal stability[7].
-
Self-Validating System: The protocol incorporates multiple layers of control that validate its safety:
-
Engineering Controls: Use of a fume hood and blast shield provides a primary physical barrier against unforeseen events.
-
Administrative Controls: The step-by-step methodology, including mandatory dilution, slow addition rates, and quantity limits, are administrative controls designed to keep the reaction within a safe operating envelope.
-
Real-Time Monitoring: The critical requirement to continuously monitor and control the temperature provides direct feedback, allowing the operator to prevent a thermal runaway.
-
By adhering to this guide, laboratory professionals can confidently manage and dispose of this compound, ensuring both personal safety and environmental compliance.
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Safe Handling and Disposal of 3-(Nitromethyl)oxetane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Nitromethyl)oxetane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical structures—nitromethane and oxetane—and established protocols for managing energetic materials. The guidance herein is grounded in the principles of chemical safety and risk mitigation to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: A Compound of Concern
-
Energetic Nature: The presence of the nitromethyl group suggests that the compound may be energetic and could potentially decompose explosively, especially with heat, shock, or friction.[3][4] Nitromethane itself is known to be shock-sensitive, particularly when contaminated with acids, bases, or amines.[3][4]
-
Flammability: The oxetane ring contributes to the molecule's flammability. Oxetane is a highly flammable liquid and vapor, posing a severe fire hazard when exposed to heat, flames, or oxidizers.[5]
-
Health Hazards: Based on analogous compounds like methyl 3-nitrobenzoate, this compound may cause eye, skin, and respiratory tract irritation.[6] Harmful effects from inhalation, ingestion, or skin absorption are also possible.[5][6][7] The toxicological properties of this specific compound have not been fully investigated.[6]
Due to these inherent risks, all handling of this compound must be conducted with stringent safety precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to provide comprehensive protection against the potential hazards of this compound.[8][9][10]
| Protection Level | Required PPE | Rationale |
| Primary Barrier | Double-gloving with heavy-duty nitrile or neoprene gloves.[3][4] | Provides robust protection against skin contact and absorption. Avoid disposable nitrile gloves as a primary barrier.[3] |
| Body Protection | Flame-retardant lab coat.[4][11] | Protects against splashes and potential flash fires. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[4][5][12] | Offers maximum protection from splashes and potential explosions. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[3] | Minimizes inhalation exposure to vapors. |
Always inspect PPE for integrity before use and replace it if compromised. Contaminated PPE must be disposed of as hazardous waste.
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is critical for minimizing risk during the handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood with proper ventilation.[3]
-
Blast Shield: When heating or performing reactions with the potential for energetic decomposition, the use of a blast shield is required for additional protection.[4]
-
Grounding and Bonding: To prevent static discharge, which could serve as an ignition source, ensure all containers and equipment are properly grounded and bonded.[5]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clear of clutter and incompatible materials. Have a spill kit readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire and decomposition.[4]
-
Dispensing: Use non-sparking tools for all transfers.[5] Dispense the smallest quantity necessary for the experiment.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.[13]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[4][6] Storage in a refrigerator rated for flammable materials is recommended.[4]
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is essential for responding effectively to incidents involving this compound.
Spill Response
In the event of a spill, follow these steps:[14][15][16][17][18]
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[3][15]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Report: Notify your supervisor and the appropriate emergency response personnel.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unmanageable spill yourself.
-
Cleanup (for small, manageable spills by trained personnel only):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[3]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[4]
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[19]
-
Collect all waste in a properly labeled, sealed container.
-
Follow all institutional and local regulations for the disposal of energetic and nitrated organic compounds.[20][21]
-
Never dispose of this compound down the drain or in regular trash.[13]
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
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- Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane.
- Fisher Scientific. (2023, September 29). Safety Data Sheet: 3-Methyl-3-oxetanemethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
